Ormeloxifene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEUAXYWNKYKPL-WDYNHAJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317017 | |
| Record name | (-)-Centchroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78994-23-7, 31477-60-8 | |
| Record name | (-)-Centchroman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78994-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ormeloxifene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levormeloxifene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ormeloxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Centchroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORMELOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AXY5VE90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEVORMELOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9512UKZ352 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Deep Dive: Ormeloxifene Mechanism of Action in Breast Cancer Cells
Executive Summary
Ormeloxifene (ORM), a non-steroidal Selective Estrogen Receptor Modulator (SERM) originally developed as a once-weekly oral contraceptive, has emerged as a potent repurposing candidate for breast cancer therapy. Unlike traditional SERMs like Tamoxifen, this compound exhibits a unique pleiotropic mechanism of action that transcends simple Estrogen Receptor (ER) antagonism.
This technical guide dissects the molecular pharmacodynamics of this compound, specifically focusing on its dual efficacy in ER-positive (MCF-7) and Triple-Negative Breast Cancer (TNBC, MDA-MB-231) models. We analyze its role in dismantling the Wnt/
Molecular Pharmacology & SERM Profile
This compound (also known as Centchroman) functions as a SERM with tissue-specific agonist/antagonist activity.
-
ER Antagonism: In breast tissue, ORM competes with estradiol for the Ligand Binding Domain (LBD) of ER
and ER . This blockade prevents the recruitment of co-activators, thereby silencing Estrogen Response Element (ERE)-driven gene transcription (e.g., Cyclin D1, c-Myc). -
Binding Affinity: ORM demonstrates high-affinity binding to ERs, comparable to Tamoxifen, but with a distinct side-chain interaction that induces a unique receptor conformation, potentially circumventing standard SERM resistance mechanisms.
Core Mechanistic Pathways
This compound's anti-neoplastic activity is driven by a convergence of genomic (ER-mediated) and non-genomic (signaling cascade) effects.
The Wnt/ -Catenin Axis
In aggressive TNBC phenotypes, the Wnt signaling pathway is often hyperactivated. ORM acts as a direct inhibitor of this axis:
-
-Catenin Degradation: ORM treatment promotes the phosphorylation of GSK-3
, which in turn phosphorylates -catenin, marking it for ubiquitination and proteasomal degradation. -
Transcriptional Repression: By reducing nuclear
-catenin levels, ORM prevents the formation of the -catenin/TCF/LEF transcriptional complex, downregulating target genes involved in proliferation (c-Myc) and metastasis (MMP-7).
EGFR/Akt/mTOR Suppression
ORM exhibits potent efficacy in suppressing the PI3K/Akt/mTOR pathway, a critical survival node in drug-resistant cancer cells.
-
Akt Inhibition: ORM inhibits the phosphorylation of Akt (Ser473), effectively shutting down downstream mTOR signaling.
-
Autophagy & Apoptosis: The inhibition of mTOR relieves the suppression of the ULK1 complex, inducing autophagy. Simultaneously, ORM depolarizes the mitochondrial membrane potential (
), shifting the Bax/Bcl-2 ratio to favor apoptosis via the intrinsic caspase cascade (Caspase-9 Caspase-3).
Reversal of EMT (Epithelial-Mesenchymal Transition)
A critical feature of ORM is its ability to reverse the EMT phenotype, a driver of metastasis and drug resistance.
-
Biomarker Shift: ORM treatment results in the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers N-cadherin , Vimentin , and Snail .
Pathway Visualization
The following diagram illustrates the integration of these signaling pathways.
Figure 1: Integrated signaling network showing this compound’s multi-modal inhibition of proliferation and metastasis pathways.
Quantitative Efficacy Data
The following table summarizes the cytotoxicity profile of this compound across key breast cancer cell lines. Note the dose-dependent efficacy in both ER+ and TNBC models.
| Cell Line | Phenotype | IC50 / Effective Conc.[1][2][3][4] | Key Observation |
| MCF-7 | ER+, Non-invasive | ~15 - 20 µM | High sensitivity due to dual ER antagonism and apoptosis induction. |
| MDA-MB-231 | TNBC, Invasive | ~20 - 25 µM | Requires slightly higher concentration; efficacy driven by Wnt/Akt inhibition and EMT reversal. |
| T-47D | ER+, PR+ | ~18 µM | Similar sensitivity profile to MCF-7. |
Data synthesized from multiple cytotoxicity studies (MTT/SRB assays) at 24-48h exposure.
Experimental Validation Protocols
To rigorously validate these mechanisms in a research setting, the following self-validating experimental workflow is recommended.
Validation Workflow Diagram
Figure 2: Experimental workflow for validating this compound mechanism of action.
Detailed Protocol: Western Blot Pathway Analysis
Objective: Confirm inhibition of Wnt/Akt signaling and induction of apoptosis markers.
Reagents:
-
Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (1X).
-
Primary Antibodies: Anti-
-catenin, Anti-p-Akt (Ser473), Anti-Bax, Anti-Bcl-2, Anti-GAPDH (Loading Control). -
Secondary Antibodies: HRP-conjugated IgG.
Procedure:
-
Seeding: Plate
cells (MCF-7 or MDA-MB-231) in 60mm dishes. Allow attachment for 24h. -
Treatment: Treat cells with this compound (0, 10, 20, 30 µM) for 24h. Include a DMSO vehicle control.
-
Lysis: Wash cells 2x with cold PBS. Add 200 µL ice-cold RIPA buffer. Scrape and collect lysate.
-
Quantification: Determine protein concentration using BCA Protein Assay. Normalize to 30 µ g/lane .
-
Electrophoresis: Resolve proteins on 10-12% SDS-PAGE gel at 100V.
-
Transfer: Transfer to PVDF membrane (wet transfer, 100V, 90 min).
-
Blocking: Block with 5% non-fat milk in TBST for 1h at RT.
-
Incubation: Incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
-
Detection: Wash 3x TBST. Incubate with secondary antibody (1:5000) for 1h. Develop using ECL substrate.
Expected Results:
-
Dose-dependent decrease in p-Akt and
-catenin . -
Dose-dependent increase in Bax and Cleaved Caspase-3 .
-
Decrease in Bcl-2 .
Clinical Implications & Future Directions
The multi-targeted nature of this compound positions it as a superior candidate for combination therapies, particularly in drug-resistant scenarios.
-
Reversing Resistance: By downregulating P-glycoprotein (P-gp) and reversing EMT, ORM may re-sensitize resistant tumors to standard chemotherapeutics like Doxorubicin or Paclitaxel.
-
Safety Profile: As an approved oral contraceptive (Saheli), ORM has a well-documented safety profile in humans, significantly de-risking Phase I/II clinical trials for oncology indications.
References
-
This compound induces mitochondrial fission-mediated pro-death autophagy in colon cancer cells. ResearchGate.[5] Available at: [Link]
-
Anti-Cancer Potential of a Novel SERM this compound. PubMed Central (PMC). Available at: [Link]
-
This compound Suppresses Prostate Tumor Growth and Metastatic Phenotypes via Inhibition of Oncogenic β-catenin Signaling and EMT Progression. AACR Journals. Available at: [Link]
-
Evaluation of molecular effects associated with apoptosis... by a novel combination of drugs with this compound in triple negative breast cancer cells. PubMed Central. Available at: [Link]
-
Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231. MDPI. Available at: [Link]
Sources
Technical Guide: Ormeloxifene Synthesis & Chemical Properties
This technical guide details the synthesis, chemical properties, and pharmacological profile of Ormeloxifene (Centchroman), designed for researchers and drug development professionals.
Executive Summary
This compound (INN), also known as Centchroman, is a non-steroidal Selective Estrogen Receptor Modulator (SERM) belonging to the benzopyran class. Unlike tamoxifen or raloxifene, it was developed primarily as a once-weekly oral contraceptive (marketed as Saheli or Chhaya in India) but has since shown significant potential in oncology (breast, head, and neck cancer) and dermatology.
This guide analyzes the Improved Process for this compound synthesis, contrasting it with the historical CDRI method to highlight efficiency gains in yield and purity. It also provides a validated physicochemical profile and a mechanistic overview of its SERM activity.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
This compound is marketed as the hydrochloride salt of the racemic mixture (dl-trans isomers). While the l-enantiomer (Levthis compound) exhibits higher receptor binding affinity, the racemate is the standard pharmaceutical grade.
Physicochemical Data[3][7]
| Property | Value / Description |
| IUPAC Name | 1-{2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine hydrochloride |
| CAS Number | 31477-60-8 (Free Base); 79386-05-3 (HCl) |
| Molecular Formula | C₃₀H₃₅NO₃[1][2][3][4][5] · HCl |
| Molecular Weight | 457.61 g/mol (Free Base); 494.07 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 168 – 171 °C (HCl salt) |
| Solubility | Insoluble in water; Soluble in chloroform, methanol, ethanol; Sparingly soluble in acetone. |
| pKa | ~9.6 (Tertiary amine of pyrrolidine ring) |
| Stereochemistry | trans-configuration (3,4-trans); Marketed as dl-racemate. |
Synthetic Pathways: The Improved Process
Historically, the Central Drug Research Institute (CDRI) synthesized this compound via a Pechmann condensation of resorcinol derivatives to form a coumarin, followed by Grignard reactions. However, this route suffered from low overall yields (~30%) and difficult purification.
The Improved Process (Umareddy et al., 2015) utilizes a chroman-4-one intermediate, offering higher yields and purity. This method is the focus of this protocol.
Retrosynthetic Analysis
The synthesis disconnects at the C3-C4 bond of the chroman ring and the ether linkage of the side chain.
-
Core Formation: Construction of the 2,2-dimethyl-3-phenylchroman skeleton via a chroman-4-one.[2]
-
Functionalization: Introduction of the phenol moiety at C4.
-
Side Chain Attachment: Alkylation of the phenol with 1-(2-chloroethyl)pyrrolidine.
Synthesis Workflow Visualization
Figure 1: The Improved Synthetic Pathway for this compound (Centchroman), bypassing the low-yield coumarin route.
Detailed Experimental Protocol
Stage 1: Synthesis of 3-Methyl-2-phenyl-but-2-enoic acid (Compound 7)[2]
-
Reagents: Phenylacetic acid (1.0 eq), i-PrMgCl (2.0 eq, 2M in THF), Acetone (1.5 eq).[6]
-
Procedure:
-
Dissolve phenylacetic acid in dry THF under N₂ atmosphere.
-
Add i-PrMgCl slowly at room temperature (RT) and stir at 40°C for 1 hour.
-
Add acetone dropwise and continue stirring at 40°C.
-
Quench: Acidify with 15% HCl. Extract with Dichloromethane (DCM).[2]
-
Dehydration: Treat the crude hydroxy-acid with conc. H₂SO₂ to effect dehydration.
-
Yield: ~85% (Off-white solid).
-
Stage 2: Cyclization to Chroman-4-one (Compound 8)
-
Reagents: Compound 7, 3-methoxyphenol, Polyphosphoric Acid (PPA).[2]
-
Procedure:
-
Mix Compound 7 and 3-methoxyphenol with PPA.[2]
-
Heat to 60-65°C for 4 hours.
-
Quench with ice water and extract with ethyl acetate.
-
Mechanism: Intermolecular acylation followed by Friedel-Crafts alkylation/cyclization.
-
Stage 3: Reduction to Chromene (Compound 4)
-
Reagents: Lithium Aluminum Hydride (LAH), THF.
-
Procedure:
-
Reduce the ketone (Compound 8) using LAH in refluxing THF.
-
The intermediate alcohol undergoes dehydration (often spontaneous or acid-assisted) to form the 2H-chromene double bond.
-
Product: 7-Methoxy-2,2-dimethyl-3-phenyl-2H-chromene.
-
Stage 4: Coupling and Side Chain Attachment
-
Method A (Direct Coupling - CDRI Original): React Chromene (4) directly with N-(pyrrolidino)ethoxy benzene using anhydrous AlCl₃. This is convergent but often lower yielding.
-
Method B (Stepwise - Recommended):
-
React Chromene (4) with Phenol (AlCl₃/Benzene) to yield the 4-(4-hydroxyphenyl) intermediate.
-
Alkylate the phenolic hydroxyl with 1-(2-chloroethyl)pyrrolidine hydrochloride in the presence of K₂CO₃ in acetone/DMF.
-
Convert to HCl salt using ethanolic HCl.
-
Pharmacological Context: Mechanism of Action
This compound acts as a SERM with a unique "weak estrogen / strong anti-estrogen" profile depending on the tissue.
-
Uterus (Antiestrogenic): Increases motility of the fallopian tubes (tubal transport) and creates an asynchronous endometrial environment, preventing implantation of the blastocyst. It does not inhibit ovulation, maintaining natural hormonal rhythms.
-
Bone (Estrogenic): Agonist activity preserves bone mineral density (similar to Raloxifene).[1]
-
Breast (Antiestrogenic): Inhibits estrogen-dependent proliferation, making it a candidate for breast cancer therapy.
Figure 2: Tissue-selective mechanism of action (SERM) profile of this compound.
References
-
Umareddy, P., & Veerareddy, A. (2015).[6][2] Improved process for Centchroman, a selective estrogen receptor modulator (SERM).[7] Journal of Chemical and Pharmaceutical Research, 7(7), 736-741.[6][2]
-
Ray, S., Grover, P. K., Kamboj, V. P., Setty, B. S., Kar, A. B., & Anand, N. (1976). Antifertility agents.[8][6][9][10][11][12] 12. Structure-activity relationship of 3,4-diphenylchromenes and -chromans. Journal of Medicinal Chemistry, 19(2), 276–279.[4]
-
Singh, M. M. (2001).[10] Centchroman, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders.[10] Medicinal Research Reviews, 21(4), 302–347.
-
Lal, J. (2010).[10] Clinical pharmacokinetics and interaction of centchroman--a mini review. Contraception, 81(4), 275–280.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2009078029A2 - An improved process for the preparation of trans 3,4- diarylchroman and their derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. This compound | C30H35NO3 | CID 35805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ijrcog.org [ijrcog.org]
- 12. academic.oup.com [academic.oup.com]
Technical Whitepaper: Pharmacokinetics and Pharmacodynamics of Ormeloxifene in Rodent Models
Executive Summary
This technical guide synthesizes the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Ormeloxifene (ORM), a non-steroidal Selective Estrogen Receptor Modulator (SERM), within rodent models. Unlike traditional hormonal contraceptives, this compound exhibits a distinct "once-a-week" efficacy profile driven by a long elimination half-life (~29.4 hours in rats) and high tissue retention.
Key mechanistic insights reviewed include the drug's suppression of embryo implantation via the miR-140/IGF1R signaling axis and its extensive tissue distribution, with uterine concentrations exceeding plasma levels by over 40-fold. This document provides validated experimental protocols, quantitative PK data, and mechanistic visualizations to support researchers in optimizing preclinical study designs.
Introduction: The SERM Profile
This compound (trans-7-methoxy-2,2-dimethyl-3-phenyl-4-[4-(2-pyrrolidinoethoxy)phenyl]chroman) functions as a Type II SERM. It displays a unique duality:
-
Estrogen Antagonist: In the uterus and breast (inhibiting implantation and cell proliferation).
-
Estrogen Agonist: In bone and cardiovascular tissues (preventing osteopenia and maintaining lipid profiles).
In rodent models, this selectivity is critical for evaluating therapeutic windows for contraception, anticancer activity, and dysfunctional uterine bleeding management.
Pharmacokinetics (PK) in Rodent Models[1]
The pharmacokinetic profile of this compound in rats is characterized by slow absorption, extensive tissue distribution, and prolonged elimination.
Absorption and Bioavailability
Following oral administration (20 mg/kg), this compound exhibits a delayed time to maximum concentration (
Tissue Distribution
This compound demonstrates a high volume of distribution (
-
Lung: >200x plasma concentration[1]
-
Spleen/Liver: >100x plasma concentration[1]
-
Uterus: >40x plasma concentration[1]
This preferential uptake in the uterus is pharmacologically advantageous for its anti-implantation efficacy.
Metabolism and Elimination
The primary metabolic pathway involves demethylation to form 7-desmethyl this compound (7-DMO) , which retains biological activity. The elimination half-life (
Quantitative PK Parameters
The following data summarizes the PK profile in female Sprague-Dawley rats after a single oral dose.
| Parameter | Value (Mean ± SD) | Unit | Significance |
| Dose | 20 | mg/kg | Standard efficacy dose |
| 117.5 ± 15.7 | ng/mL | Peak plasma exposure | |
| 9.0 ± 8.6 | h | Slow absorption profile | |
| 7345.1 ± 21.9 | ng·h/mL | Total systemic exposure | |
| 29.4 ± 2.3 | h | Supports weekly dosing |
Experimental Workflow Visualization
The following diagram outlines the standard workflow for PK assessment, from dosing to bioanalysis.
Figure 1: Standardized Pharmacokinetic Workflow for this compound quantification in rodent plasma.
Pharmacodynamics (PD): Mechanism of Action
The contraceptive efficacy of this compound in rats is primarily mediated through the inhibition of endometrial receptivity, preventing blastocyst implantation.
The miR-140/IGF1R Axis
Recent molecular studies have elucidated a specific signaling cascade responsible for this anti-implantation effect. This compound treatment upregulates microRNA-140 (miR-140) in the uterine tissue.[2] This upregulation leads to the post-transcriptional repression of the Insulin-like Growth Factor 1 Receptor (IGF1R) .
Downregulation of IGF1R subsequently suppresses downstream effectors, specifically Integrin
Signaling Pathway Diagram
Figure 2: Molecular Mechanism of Action. This compound blocks implantation via the miR-140-mediated suppression of the IGF1R pathway.[2]
Validated Experimental Protocols
To ensure reproducibility and data integrity (Trustworthiness), the following protocols are recommended based on validated LC-MS/MS methodologies.
Bioanalytical Method (LC-MS/MS)
This method allows for the simultaneous quantification of this compound and its active metabolite, 7-DMO.[1][3][4][5]
-
Instrument: LC-MS/MS System (e.g., Triple Quadrupole).
-
Column: Discovery HS C-18 (5
m, 50ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> 4.6 mm) or equivalent.[3][4][5] -
Mobile Phase: Acetonitrile : 0.01 M Ammonium Acetate Buffer (85:15 v/v).[1][3][4][5]
-
Run Time: ~3.5 minutes (High throughput).
-
Sample Volume: 20
L rat plasma. -
Linearity: 0.78 – 100 ng/mL (
).[3][4][5]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Extraction: Protein precipitation with Acetonitrile is sufficient due to high recovery (>79%).
Dosing and Sampling Protocol
-
Animal Selection: Female Sprague-Dawley rats (200–250g).
-
Formulation: Dissolve this compound in a suitable vehicle (e.g., distilled water with gum acacia or a minimal amount of DMSO/PEG if solubility is an issue, though oral formulations often use simple suspensions).
-
Administration: Oral gavage at 20 mg/kg .
-
Blood Collection:
-
Cannulate jugular vein for serial sampling to reduce stress and variability.
-
Timepoints: Pre-dose, 1h, 2h, 4h, 6h, 8h, 10h, 12h, 24h, 48h, 72h, 96h.
-
Note: Extended sampling is required due to the 29.4h half-life to capture the terminal elimination phase accurately.
-
-
Storage: Centrifuge at 4°C, store plasma at -80°C. Analytes are stable for >30 days.
References
-
Sharma, A., et al. (2015). Rapid quantitative analysis of this compound and its active metabolite, 7-desmethyl this compound, in rat plasma using liquid chromatography-tandem mass spectrometry.[1][3][4] Journal of Chromatography B, 997, 1-7.
-
Singh, V., et al. (2013). Selective estrogen receptor modulator this compound suppresses embryo implantation via inducing miR-140 and targeting insulin-like growth factor 1 receptor in rat uterus. Journal of Steroid Biochemistry and Molecular Biology, 138, 348-359.
-
Lal, J. (2005). Clinical pharmacokinetics and interaction of centchroman: a mini review. Contraception, 81(4), 275-280.
-
Mishra, A., et al. (2011). Effect of this compound, a nonsteroidal once-a-week oral contraceptive, on systemic hemodynamics in adult female rats. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 112-116.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective estrogen receptor modulator this compound suppresses embryo implantation via inducing miR-140 and targeting insulin-like growth factor 1 receptor in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantitative analysis of this compound and its active metabolite, 7-desmethyl this compound, in rat plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Rapid quantitative analysis of this compound and its active metabolite, 7-desmethyl this compound, in rat plasma using liquid chromatography-tandem mass spectrometry / Journal of Chromatography B, 2015 [sci-hub.ru]
- 5. researchgate.net [researchgate.net]
Technical Guide: Investigating the Functional Anti-Progestogenic Activity of Ormeloxifene
Executive Summary
Ormeloxifene (Centchroman) is a non-steroidal Selective Estrogen Receptor Modulator (SERM) widely recognized for its use as a once-weekly oral contraceptive.[1][2][3] While its primary mechanism is anti-estrogenic in the uterus, it exhibits a distinct functional anti-progestogenic activity that results in blastocyst implantation failure.
Unlike Mifepristone (RU-486), this compound does not bind directly to the progesterone receptor (PR) with high affinity. Instead, it induces an "estrogen-starved" state in the endometrium, disrupting the critical estrogenic priming required for progesterone action. This guide provides a technical framework for researchers to investigate this unique pharmacological profile, distinguishing true receptor antagonism from functional downstream blockade.
Part 1: Mechanistic Deconstruction
The "Phantom" Antagonist
To investigate this compound, one must first understand that its anti-progestogenic effects are indirect . Successful implantation requires a synchronized "Window of Implantation" (WOI), orchestrated by the sequential action of Estrogen (E2) and Progesterone (P4).
-
Normal Physiology: E2 binds Estrogen Receptor (ER
), inducing proliferation and upregulating Progesterone Receptor (PR) expression. P4 then binds PR, inducing secretory transformation (decidualization) and downregulating ER/PR in the epithelium to allow receptivity genes (LIF, integrin) to express. -
This compound Action: By competitively blocking ER
in the endometrium:-
It prevents the initial E2-driven proliferation.
-
It disrupts the P4-induced downregulation of PR (causing "receptor persistence").
-
Result: The endometrium remains in an asynchronous, non-receptive state. The blastocyst arrives, but the "soil" is not ready.
-
Pathway Visualization
The following diagram illustrates the disruption of the implantation window by this compound.
Caption: this compound blocks ERα, preventing the necessary priming for Progesterone action, leading to implantation failure despite normal P4 levels.
Part 2: Experimental Framework
To scientifically validate the anti-progestogenic activity, a researcher must prove two things:
-
Selectivity: It does not bind PR (ruling out direct antagonism).
-
Functionality: It does inhibit P4-mediated endpoints (proving functional blockade).
Protocol 1: Receptor Selectivity (Competitive Binding Assay)
Objective: Confirm that this compound has low affinity for PR compared to ER.
Methodology:
-
Preparation: Isolate cytosolic fractions from rat uterus (rich in ER and PR) or use recombinant human ER
and PR-B. -
Ligands:
-
Radiolabeled tracers:
-Estradiol (for ER) and -Progesterone (for PR). -
Competitors: Unlabeled this compound (
to M), Estradiol (Control), Progesterone (Control).
-
-
Incubation:
-
Incubate cytosol with tracer + increasing concentrations of this compound at 4°C for 18 hours.
-
-
Separation: Use Dextran-Coated Charcoal (DCC) to strip unbound ligand.
-
Quantification: Measure radioactivity in the supernatant via scintillation counting.
Data Interpretation:
| Compound | ER Binding Affinity (RBA) | PR Binding Affinity (RBA) | Conclusion |
|---|---|---|---|
| Estradiol | 100% | < 0.1% | Specific ER Binder |
| Progesterone | < 0.1% | 100% | Specific PR Binder |
| Mifepristone | Low | High | True PR Antagonist |
| This compound | ~5-10% | < 0.1% | SERM (Not a PR Antagonist) |
Citation: Interaction of this compound with ER subtypes shows selectivity for ER
Protocol 2: Functional Blockade (In Vitro Decidualization)
Objective: Demonstrate that this compound inhibits P4-induced decidualization in endometrial stromal cells (ESC).
Methodology:
-
Cell Culture: Culture Human Endometrial Stromal Cells (HESCs) in phenol-red-free DMEM/F12 + 10% Charcoal-Stripped FBS.
-
Induction: Treat cells with "Decidualizing Cocktail":
-
Progesterone (P4): 1
M -
cAMP: 0.5 mM (mimics trophoblast signal)
-
Estradiol (E2): 10 nM (optional, for priming)
-
-
Treatment Groups:
-
Control (Vehicle)
-
Cocktail Only (Positive Control)
-
Cocktail + this compound (1
M, 5 M, 10 M)
-
-
Endpoints (72-96 hours):
-
Morphology: Transformation from fibroblast-like to cobblestone shape.
-
Biomarkers: Quantify IGFBP-1 and Prolactin (dPRL) via ELISA or qPCR.
-
Expected Result: this compound will dose-dependently reduce IGFBP-1 and dPRL secretion, even in the presence of Progesterone. This proves that while it doesn't bind the PR, it renders the cell incapable of processing the P4 signal efficiently, likely by interfering with the ER-dependent crosstalk required for full decidualization.
Protocol 3: The Asynchrony Model (In Vivo)
Objective: Visualize the "Histologic Delay" and failure of the Window of Implantation.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats.
-
Dosing: Administer this compound (1-2 mg/kg) post-coitum (Days 1-5).
-
Tissue Collection: Harvest uterine horns on Day 4 (pre-implantation) and Day 5 (implantation).
-
Analysis:
-
Histology: H&E staining to assess endometrial thickness and glandular maturation.
-
IHC Markers: Stain for LIF (Leukemia Inhibitory Factor) and
Integrin .
-
Critical Observation: In treated animals, you will observe a "lag" in endometrial maturation. While serum P4 levels remain normal, the endometrium will resemble an earlier phase (proliferative) rather than the required secretory phase. The expression of LIF (crucial for embryo attachment) will be significantly blunted or temporally shifted.
Citation: this compound induces asynchrony between endometrial and embryo development.[4]
Part 3: Validation Workflow
The following workflow summarizes the logical steps to validate this compound's activity in a drug development context.
Caption: Decision matrix for distinguishing this compound's functional blockade from classic receptor antagonism.
References
-
Singh, M.M. (2001). Centchroman, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders.[1][3] Medicinal Research Reviews. Link
-
Lal, J. (2010). Clinical pharmacokinetics and pharmacodynamics of this compound. Journal of Clinical Pharmacy and Therapeutics. Link
-
Bhartiya, D. et al. (2013). Effect of this compound, a selective estrogen receptor modulator, on biomarkers of endometrial receptivity...[5]. Fertility and Sterility.[4][6] Link
-
Teixeira, C. et al. (1995). Estrogen promotes chemotherapeutic drug resistance by a mechanism involving Bcl-2 proto-oncogene expression in human breast cancer cells. (Contextual reference for SERM mechanisms). Link
-
Makker, A. et al. (2009). Investigating the interaction of D,L-ormeloxifene... with estrogen receptor subtypes alpha and beta.[7] Life Sciences. Link
Sources
- 1. Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centchroman, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effect of this compound, a selective estrogen receptor modulator, on biomarkers of endometrial receptivity and pinopode development and its relation to fertility and infertility in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound – Looking beyond contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study of Efficacy of this compound in the Pharmacological Management of Dysfunctional Uterine Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by this compound-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Ormeloxifene: Repurposing a SERM as a Wnt/β-Catenin Antagonist in Cervical Malignancies
Topic: Ormeloxifene and its impact on Wnt/β-catenin signaling in cervical cancer Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads
Executive Summary
Cervical cancer remains a leading cause of oncological mortality in women worldwide, predominantly driven by high-risk Human Papillomavirus (HPV) infection.[1][2] While standard-of-care focuses on cisplatin-based chemoradiation, resistance and recurrence rates necessitate novel molecular targets.
This guide analyzes This compound (ORM) , a non-steroidal Selective Estrogen Receptor Modulator (SERM) historically used as an oral contraceptive (Centchroman).[3][4] Beyond its estrogenic modulation, recent high-impact studies have elucidated a distinct, off-target mechanism: the potent inhibition of the canonical Wnt/β-catenin signaling axis . This pathway, often aberrantly activated by HPV E6/E7 oncoproteins, drives epithelial-mesenchymal transition (EMT), metastasis, and radioresistance.
This whitepaper serves as a technical blueprint for validating ORM’s efficacy, detailing the molecular causality, quantitative preclinical data, and rigorous experimental protocols required for translational advancement.
Molecular Mechanism: The Wnt/β-Catenin Blockade
The Pathological Context
In healthy cervical epithelium, the β-catenin destruction complex (comprising Axin, APC, CK1, and GSK-3β) maintains low cytosolic β-catenin levels via phosphorylation and subsequent ubiquitin-proteasomal degradation.
In HPV-positive cervical cancer (e.g., HeLa, SiHa, CaSki lines):
-
HPV E6/E7 oncoproteins destabilize the destruction complex.
-
GSK-3β is inactivated (phosphorylated at Ser9).
-
β-catenin accumulates, translocates to the nucleus, and binds TCF/LEF transcription factors.[5][6]
-
Result: Upregulation of Cyclin D1, c-Myc, MMPs, and EMT markers (Vimentin, N-Cadherin).
This compound’s Intervention
This compound (and its brominated analog, Br-ORM) acts as a molecular "brake" on this cascade through three distinct nodes:
-
GSK-3β Restoration: ORM treatment upregulates total GSK-3β and reduces its inhibitory phosphorylation, restoring the destruction complex's functionality.
-
Nuclear Exclusion: ORM physically impedes the nuclear translocation of β-catenin. Molecular docking studies suggest Br-ORM binds to the active site of β-catenin with high affinity (-7.6 kcal/mol), potentially masking its Nuclear Localization Signal (NLS).
-
EMT Reversal: By starving the nucleus of β-catenin, ORM downregulates Snail and Slug, leading to the re-expression of E-cadherin (epithelial marker) and loss of Vimentin (mesenchymal marker).
Pathway Visualization
The following diagram illustrates the canonical Wnt pathway and the specific inhibitory nodes of this compound.
Figure 1: this compound restores GSK-3β activity and blocks β-catenin nuclear entry, halting oncogenic transcription.[7]
Preclinical Evidence Synthesis
The following data summarizes key findings from validated cervical cancer models (HeLa, SiHa, CaSki) treated with this compound.
| Metric | Effect of this compound (ORM) | Quantitative Insight |
| Cell Viability (IC50) | Dose-dependent reduction | ~15–20 µM (HeLa, SiHa) at 24h [1,2]. |
| Cell Cycle | G1/S Phase Arrest | Significant accumulation in G0/G1 phase; reduction in S-phase population. |
| Apoptosis | Induction of intrinsic pathway | Increased Cleaved Caspase-3 and PARP cleavage; Mitochondrial Membrane Potential loss. |
| Wnt Markers | Downregulation | β-catenin (Nuclear) ↓, Cyclin D1 ↓, c-Myc ↓. |
| EMT Markers | Reversal of mesenchymal phenotype | E-Cadherin ↑ (2-3 fold), Vimentin ↓, N-Cadherin ↓. |
| In Vivo Efficacy | Tumor regression (Orthotopic Xenograft) | Significant reduction in tumor volume and weight vs. vehicle control [3].[7][8] |
Experimental Protocols for Validation
To ensure Scientific Integrity , the following protocols are designed to be self-validating. They distinguish between simple cytotoxicity and specific Wnt pathway inhibition.
Protocol A: Subcellular Fractionation & Western Blotting
Objective: To prove ORM specifically depletes nuclear β-catenin rather than just total cellular levels.
-
Cell Preparation: Culture CaSki or HeLa cells to 70% confluence. Treat with ORM (10, 20 µM) or Vehicle (DMSO) for 24 hours.
-
Lysis (Step-wise):
-
Cytosolic Fraction: Resuspend pellet in hypotonic buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.5% NP-40) + Protease/Phosphatase inhibitors. Incubate on ice for 15 min. Centrifuge at 12,000g for 1 min. Save Supernatant (Cytosol).
-
Nuclear Fraction: Wash the remaining pellet with PBS. Resuspend in hypertonic extraction buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA). Vortex vigorously for 15 min at 4°C. Centrifuge at 14,000g for 10 min. Save Supernatant (Nucleus).
-
-
Validation Check: Blot for GAPDH (Cytosolic control) and Lamin B1 or Histone H3 (Nuclear control). Cross-contamination invalidates the result.
-
Target Detection: Probe for β-catenin.
-
Expected Result: ORM treatment should show a drastic reduction in the Nuclear band intensity compared to the Cytosolic band.
-
Protocol B: TOP/FOP Flash Luciferase Reporter Assay
Objective: To quantify the functional transcriptional activity of TCF/LEF downstream of β-catenin.
-
Transfection: Co-transfect cells with:
-
TOP-Flash: Plasmid containing TCF binding sites driving Luciferase.
-
FOP-Flash: Negative control plasmid with mutated TCF sites (measures background).
-
Renilla: Internal control for transfection efficiency.
-
-
Treatment: 6 hours post-transfection, treat with ORM (IC50 concentration) for 24 hours.
-
Readout: Lyse cells and add Luciferase substrate. Measure luminescence.
-
Calculation: Calculate Relative Light Units (RLU) = TOP signal / Renilla signal.
-
Data Output: Determine the Ratio of TOP/FOP.
-
Causality: A decrease in the TOP/FOP ratio indicates specific inhibition of the Wnt transcriptional complex, independent of general cell death.
-
Experimental Workflow Diagram
The following DOT diagram outlines the logical flow for validating ORM's mechanism.
Figure 2: Multi-modal validation workflow ensuring robust confirmation of Wnt pathway inhibition.
Clinical Implications & Future Directions
Drug Repurposing Advantage
This compound is already FDA-approved (in specific regions) and widely used in India (as Saheli) with a known safety profile. This bypasses Phase I safety hurdles, accelerating Phase II efficacy trials for cervical cancer.
Nanoformulation (PLGA-ORM)
Recent developments in Poly(lactic-co-glycolic acid) (PLGA) encapsulation of ORM have shown to improve bioavailability and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect. This formulation significantly enhances the suppression of HPV E6/E7 and β-catenin compared to free drug administration [4].
The Brominated Analog (Br-ORM)
For drug development professionals, Br-ORM represents a potent lead compound. The addition of a bromine group enhances binding affinity to β-catenin, showing superior efficacy in EMT suppression and tumor regression in orthotopic models compared to the parent molecule [3].[1][8]
References
-
This compound inhibits the proliferation of cervical cancer cells by suppressing Wnt/β-catenin signaling. Int J Clin Exp Med.[9] 2017.
-
A triphenylethylene nonsteroidal SERM attenuates cervical cancer growth. Scientific Reports.[3] 2019.
-
Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. ACS Omega. 2023.[1][4][8][10]
-
This compound nanotherapy for cervical cancer treatment. Cancer Nanotechnology.[1][2][3][10] (Associated with NIH/PMC findings).
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. "Therapeutic Effects of this compound in Cervical Cancer Carcinogenesis" by Neeraj Chauhan [dc.uthsc.edu]
- 3. This compound nanotherapy for cervical cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Frontiers | Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells [frontiersin.org]
- 6. Frontiers | Epigenetic Regulation of the Wnt/β-Catenin Signaling Pathway in Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. e-century.us [e-century.us]
- 10. Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development of Ormeloxifene (Centchroman)
Executive Summary
Ormeloxifene (Centchroman) represents a distinct paradigm shift in reproductive pharmacology. Developed by the Central Drug Research Institute (CDRI), it stands as the world’s first and only non-steroidal oral contraceptive in clinical use.[1] Unlike steroidal contraceptives that suppress the hypothalamic-pituitary-ovarian (HPO) axis to prevent ovulation, this compound functions as a Selective Estrogen Receptor Modulator (SERM).[2] It exhibits a unique dissociation of estrogenic and anti-estrogenic effects: potent antagonism in the uterus (preventing implantation) and agonism in bone and cardiovascular tissues.
This guide deconstructs the development arc of this compound, from its benzopyran chemical genesis to its repurposing in oncology, providing researchers with a granular view of its mechanistic and clinical logic.
Chemical Genesis & Rational Drug Design
The development of this compound was driven by the need to decouple contraceptive efficacy from systemic steroidal side effects (thromboembolism, nausea, fluid retention).
The Scaffold Strategy
The structural backbone of this compound is a 3,4-diarylchroman . This scaffold was selected based on Structure-Activity Relationship (SAR) studies of non-steroidal anti-estrogens (like ethamoxytriphetol), which suggested that a rigid heterocyclic system could mimic the phenolic A-ring of estradiol while preventing the conformational changes necessary for estrogen receptor (ER) activation in specific tissues.
-
Key Structural Feature: The molecule exists as a racemic mixture of dl-centchroman. However, the biological activity is stereospecific. The l-enantiomer possesses significantly higher receptor binding affinity compared to the d-enantiomer, yet the racemate is used clinically due to complex resolution costs and sufficient potency of the mixture.
-
The Pyrrolidino Side Chain: Crucial for SERM activity. This basic side chain interacts with Aspartate-351 in the Estrogen Receptor Ligand Binding Domain (LBD), altering helix-12 positioning to recruit co-repressors instead of co-activators in uterine tissue.
Synthesis Pathway (The CDRI Route)
The industrial synthesis follows a convergent route involving a Grignard reaction or a von Pechmann condensation derivative. Below is the logic flow of the optimized synthesis.
Figure 1: Simplified chemical synthesis logic flow for this compound, highlighting the transition from benzaldehyde precursors to the functionalized chroman scaffold.
Pharmacodynamics: The SERM Mechanism
This compound’s utility lies in its tissue-specific pleiotropy. It does not block ovulation.[1][3] Instead, it creates an "out-of-phase" endometrium.
Mechanism of Action (MOA)
-
Uterine Antagonism: this compound binds to ER
and ER in the endometrium. It recruits co-repressors (e.g., NCoR), blocking the transcription of estrogen-responsive genes necessary for endometrial proliferation and decidualization. -
Tubal Transport Acceleration: It increases the motility of the fallopian tubes, causing the fertilized ovum to arrive in the uterus before the endometrium is receptive (blastocyst-uterine asynchrony).
-
Bone/Cardio Agonism: In bone tissue, it recruits co-activators, mimicking estrogen to maintain osteoblast activity and prevent resorption.
Receptor Binding Affinity
Data indicates this compound competes with Estradiol (E2) for binding sites but with distinct kinetics.
| Compound | Relative Binding Affinity (RBA) to Cytosolic ER | Biological Effect (Uterus) |
| 17 | 100.0 | Agonist (Proliferation) |
| Tamoxifen | ~2.0 - 5.0 | Partial Agonist/Antagonist |
| This compound | ~5.5 | Potent Antagonist |
Note: The lower RBA compared to E2 is compensated by a long half-life (~168 hours), ensuring sustained receptor occupancy.
Figure 2: Differential recruitment of co-regulators by this compound in uterine vs. bone tissue, defining its SERM profile.
Preclinical Validation: The Self-Validating Protocol
To verify the anti-implantation activity of this compound, researchers utilize a standard rat model. This protocol is designed to be self-validating by including both vehicle controls and positive controls.
Protocol: Post-Coital Anti-Implantation Assay
Objective: Determine the Minimum Effective Dose (MED) for preventing blastocyst implantation.
Experimental Design:
-
Subject: Adult female Sprague-Dawley rats (200-250g), cycling regularly.
-
Mating: Co-house pro-estrus females with fertile males (2:1 ratio).
-
Confirmation: Presence of sperm in vaginal smear = Day 1 of pregnancy.
Workflow Steps:
-
Grouping: Randomize sperm-positive rats into 3 groups (n=10/group).
-
Group A (Control): Vehicle (Gum acacia/distilled water).
-
Group B (Test): this compound (Graded doses: e.g., 0.25, 0.5, 1.0 mg/kg).
-
Group C (Standard): Ethinylestradiol (Positive control).
-
-
Administration: Oral gavage on Days 1–5 post-coitum (pre-implantation window).
-
Necropsy: Sacrifice animals on Day 10.
-
Assessment:
-
Examine uterine horns for implantation sites (beads).
-
If no visible sites, stain uterus with Salewski’s reagent (10% ammonium sulfide) to visualize early resorption sites (blue bands).
-
Validation Criteria (Success Metrics):
-
Control Group: Must show 100% pregnancy rate with normal implantation count (~8-12 per rat).
-
Test Group: 100% absence of implantation sites at the effective dose.
-
Causality Check: Ovaries must show Corpora Lutea (CL), proving ovulation occurred but implantation failed. If CL are absent, the failure was ovulatory, not anti-implantation.
Clinical Development & Dosage Strategy
The transition from lab to clinic required addressing the pharmacokinetics. The half-life of ~168 hours (7 days) allowed for a revolutionary dosage schedule.
Phase III Efficacy Data (The "Saheli" Trials)
-
Dosage Regimen: 30 mg twice weekly for the first 12 weeks (to build steady-state levels rapidly), followed by 30 mg once weekly.
-
Pearl Index: 1.63 (comparable to barrier methods, slightly higher than combined oral contraceptives but with zero steroidal side effects).
-
Reversibility: Return to fertility is immediate upon discontinuation (unlike Depo-Provera).
Safety Profile
-
Primary Side Effect: Delayed menses (approx. 8% of cycles).[1][10] This is due to the anti-estrogenic thinning of the endometrium.
-
Metabolic: No significant alteration in lipid profile, liver function, or blood pressure.
Therapeutic Expansion: Oncology & DUB
Beyond contraception, this compound is being repurposed for Dysfunctional Uterine Bleeding (DUB) and Oncology.[1]
Dysfunctional Uterine Bleeding (DUB)
In DUB, the endometrium is often hyperplastic due to unopposed estrogen. This compound’s anti-estrogenic action induces endometrial atrophy, significantly reducing menstrual blood loss (MBL).
-
Clinical Success: Studies show >85% reduction in MBL and improvement in hemoglobin levels.
Oncology (Molecular Repurposing)
Recent research identifies this compound as a potent anticancer agent, particularly in breast and ovarian cancers, including cisplatin-resistant lines.
-
Mechanism: It targets the PI3K/Akt/mTOR signaling pathway.
-
Action:
Figure 3: Proposed anticancer mechanism of this compound via the PI3K/Akt axis inhibition.
References
-
Ray, S., et al. "Stereoselective blockade of the estrogen receptor by the enantiomers of centchroman." Journal of Medicinal Chemistry, 1994.
-
Singh, M.M. "Centchroman, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders." Medicinal Research Reviews, 2001.
-
Lal, J. "Clinical pharmacokinetics and interaction of centchroman: a mini-review." Contraception, 2010.
-
Srivastava, A., et al. "this compound efficiently inhibits ovarian cancer growth." Cancer Letters, 2011.
- Nitya Anand, et al. "Centchroman: A post-coital contraceptive agent." Indian Journal of Experimental Biology, 1971.
-
Mishra, P., et al. "this compound in the management of dysfunctional uterine bleeding."[13] Journal of Obstetrics and Gynaecology of India, 2013.
Sources
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- 2. This compound | C30H35NO3 | CID 35805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. ijrcog.org [ijrcog.org]
- 8. Selective estrogen receptor modulator this compound suppresses embryo implantation via inducing miR-140 and targeting insulin-like growth factor 1 receptor in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound efficiently inhibits ovarian cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. World's first non-steroidal birth control pill | Council of Scientific & Industrial Research [csir.res.in]
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An In-Depth Technical Guide to the Chemical Structure and Derivatives of Ormeloxifene for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ormeloxifene, a Unique Selective Estrogen Receptor Modulator
This compound, also known as Centchroman, is a non-steroidal Selective Estrogen Receptor Modulator (SERM) that has been used for decades as a once-a-week oral contraceptive.[1][2] It is also indicated for the treatment of dysfunctional uterine bleeding.[3][4] Unlike many other SERMs, this compound exhibits a unique pharmacological profile, acting as an antagonist on the estrogen receptors (ERs) in the uterus and breast, while demonstrating estrogenic effects in other tissues like bone, the cardiovascular system, and the vagina.[3][4] This tissue-selective activity makes this compound and its derivatives a fascinating subject for structure-activity relationship (SAR) studies, aiming to further refine their therapeutic applications and minimize side effects.
This technical guide provides a comprehensive overview of the chemical structure of this compound, explores its key derivatives, and delves into the critical structure-activity relationships that govern their biological effects. Detailed experimental protocols for the synthesis of this compound analogues and for the evaluation of their SERM activity are also provided to empower researchers in their drug discovery endeavors.
The Core Chemical Structure of this compound
This compound belongs to the class of 3,4-diphenylchromans.[5][6] Its chemical structure is characterized by a rigid tricyclic core with specific substitutions that are crucial for its biological activity.
IUPAC Name: 1-[2-[4-[(3S,4R)-7-methoxy-2,2-dimethyl-3-phenylchroman-4-yl]phenoxy]ethyl]pyrrolidine[1]
Molecular Formula: C₃₀H₃₅NO₃[1]
Key Structural Features:
-
3,4-Diphenylchroman Core: This rigid heterocyclic system is the foundational scaffold of this compound. The specific stereochemistry at the C3 and C4 positions is critical for its activity.
-
Methoxy Group at C7: A methoxy group at the 7th position of the chroman ring is a recurring feature in active compounds of this class.
-
Gem-dimethyl Group at C2: The two methyl groups at the 2nd position contribute to the molecule's steric bulk and influence its interaction with the estrogen receptor.
-
Phenyl Group at C3: An unsubstituted phenyl group at the 3rd position is generally found to be optimal for activity.
-
Substituted Phenyl Group at C4: The phenyl group at the 4th position bears a para-substituted basic ether side chain, which is a hallmark of many SERMs and is essential for their antagonistic activity in certain tissues. In this compound, this is a 2-(pyrrolidin-1-yl)ethoxy chain.
Figure 1: Chemical Structure of this compound
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The biological activity of this compound and its analogues is highly dependent on their structural features. SAR studies have revealed key insights into the molecular requirements for potent and selective estrogen receptor modulation. The foundational work in this area was published in the Journal of Medicinal Chemistry in 1976, which explored a series of 3,4-diphenylchromenes and -chromans.[5]
Key SAR Insights:
-
Stereochemistry at C3 and C4: The trans configuration of the phenyl groups at positions 3 and 4 of the chroman ring is crucial for high anti-implantation activity. The corresponding cis isomers are significantly less active.[5]
-
The Basic Ether Side Chain at C4': The presence of a basic ether side chain, such as the pyrrolidinoethoxy group in this compound, on the C4 phenyl ring is essential for potent anti-estrogenic activity. Variations in the length of the alkyl chain and the nature of the basic amine can modulate activity.
-
Substitution on the Chroman Ring:
-
A methoxy group at the C7 position generally enhances activity.
-
The gem-dimethyl group at C2 is important for maintaining the correct conformation of the molecule for receptor binding.
-
-
Substitution on the Phenyl Rings:
-
The C3 phenyl group is generally unsubstituted in the most active compounds.
-
Modifications to the C4 phenyl group, other than the basic ether side chain, can significantly impact activity.
-
A brominated analogue of this compound (Br-ORM) has been synthesized and shown to have enhanced anticancer activity in cervical cancer models, suggesting that halogenation could be a promising avenue for developing derivatives with novel therapeutic properties.[7] Molecular modeling studies of Br-ORM suggest it binds more effectively to β-catenin, indicating a potential mechanism of action beyond estrogen receptor modulation.[7]
Another important derivative is the 7-hydroxy metabolite of this compound. This metabolite has a significantly higher binding affinity for both ERα and ERβ compared to the parent compound and acts as a potent antiestrogen at the transcriptional level.[8]
Quantitative SAR Data
The following table summarizes the anti-implantation activity of selected 3,4-diphenylchroman derivatives from the seminal study by Ray et al. (1976).[5] This data provides a quantitative basis for understanding the SAR of this class of compounds.
| Compound Number | R1 | R2 | Stereochemistry | MED100 (mg/kg) |
| 26 | H | -OCH₃ | - | 0.5 |
| 32 | H | -OCH₃ | trans | 0.25 |
| 33 | H | -OCH₃ | cis | >10 |
| 34 | CH₃ | -OCH₃ | trans | 0.125 |
| 35 | CH₃ | -OCH₃ | cis | 5 |
| 38 | H | H | trans | 1 |
| 40 | CH₃ | H | trans | 0.5 |
Table 1: Anti-implantation activity (MED100 - Minimum Effective Dose for 100% prevention of implantation in rats) of selected 3,4-diphenylchroman derivatives. [5]
Experimental Protocols
Synthesis of this compound (3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(β-pyrrolidinoethoxy)phenyl)-7-methoxychroman)
The synthesis of this compound involves a multi-step process, a key part of which is the preparation of the trans-3,4-diarylchroman core. An improved process for this has been described in the patent literature.[9]
Figure 3: Workflow for the biological evaluation of this compound derivatives.
Conclusion
This compound, with its unique 3,4-diphenylchroman scaffold and remarkable tissue-selective estrogen receptor modulating activity, continues to be a valuable lead compound in drug discovery. A thorough understanding of its structure-activity relationships is paramount for the rational design of novel derivatives with improved therapeutic profiles for a range of indications, from contraception and hormonal disorders to cancer therapy. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate new this compound analogues, thereby contributing to the advancement of this important class of therapeutic agents.
References
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Ray, S., Grover, P. K., Kamboj, V. P., Setty, B. S., Kar, A. B., & Anand, N. (1976). Antifertility agents. 12. Structure-activity relationship of 3,4-diphenylchromenes and -chromans. Journal of Medicinal Chemistry, 19(2), 276–279. [Link]
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Thurston, D. E., & Pysz, I. (2021). Endocrine Therapies. In Chemistry and Pharmacology of Anticancer Drugs. CRC Press. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 35805, this compound. Retrieved from [Link]
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Soto, A. M., & Sonnenschein, C. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. National Toxicology Program. [Link]
- Kumar, N., & Singh, R. K. (2009). An improved process for the preparation of trans 3,4- diarylchroman and their derivatives. (Patent No. WO/2009/078029).
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Gaitonde, V. D., & Hoskeri, A. C. (2015). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica, 7(7), 224-230. [Link]
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Mishra, A., et al. (2018). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research, 38(10), 5485-5492. [Link]
-
Tiwari, A., et al. (2023). Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. ACS Omega, 8(42), 39071–39085. [Link]
-
Lakshmi, M., & Anuradha, A. (2015). A Study of Efficacy of this compound in the Pharmacological Management of Dysfunctional Uterine Bleeding. Journal of clinical and diagnostic research: JCDR, 9(10), QC04–QC07. [Link]
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Nair, L. V., et al. (2015). Anti-Cancer Potential of a Novel SERM this compound. Current molecular medicine, 15(8), 753–761. [Link]
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Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological sciences: an official journal of the Society of Toxicology, 54(1), 138–153. [Link]
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National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]
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Kleinstreuer, N. C., et al. (2016). A Curated Database of Rodent Uterotrophic Bioactivity. Environmental health perspectives, 124(5), 556–562. [Link]
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Judson, R. S., et al. (2015). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology, 49(12), 7366–7378. [Link]
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Muthyala, R. S., et al. (2004). Modulation of estrogen receptor transactivation and estrogen-induced gene expression by this compound-a triphenylethylene derivative. The Journal of steroid biochemistry and molecular biology, 88(3), 251–260. [Link]
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De, A., et al. (2015). This compound – Looking beyond contraception. Journal of obstetrics and gynaecology of India, 65(6), 379–383. [Link]
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Lee, S. J., et al. (2018). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. International journal of molecular sciences, 19(11), 3358. [Link]
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Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]
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Kanno, J., et al. (2001). The OECD program to validate the rat uterotrophic bioassay. Phase 2: coded single-dose studies. Environmental health perspectives, 109(8), 787–794. [Link]
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Odum, J., et al. (1997). The immature rat uterotrophic assay: a model for the testing and assessment of endocrine disrupting chemicals. Toxicologic pathology, 25(6), 622–633. [Link]
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Urosphere. (2021). Uterotrophic bioassay in immature rats. [Link]
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Ofner, P., et al. (2016). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications. International journal of molecular sciences, 17(10), 1640. [Link]
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Ormeloxifene: Modulating the Non-Genomic Estrogen Landscape
Executive Summary: The Non-Genomic Paradigm Shift
Classically, Selective Estrogen Receptor Modulators (SERMs) like Ormeloxifene (Centchroman) have been characterized by their genomic actions: binding nuclear Estrogen Receptors (ERs), dimerizing, and modulating Estrogen Response Elements (EREs). However, the "genomic latency" (hours to days) fails to account for the rapid signaling events (seconds to minutes) observed in therapeutic contexts.
This guide dissects This compound’s impact on non-genomic estrogen signaling , a critical frontier for overcoming endocrine resistance in oncology. Unlike Tamoxifen, which can inadvertently agonize the G-Protein Coupled Estrogen Receptor (GPER/GPR30) and sustain survival pathways (PI3K/Akt), this compound exhibits a distinct profile characterized by the suppression of the PI3K/Akt/mTOR axis and the induction of ER-stress-mediated autophagy .
Mechanistic Architecture: Intercepting Rapid Signaling
The Target Landscape
Non-genomic signaling occurs primarily through membrane-associated ERs (mERs) and GPER. These receptors transactivate Growth Factor Receptors (e.g., EGFR) and trigger kinase cascades.[1]
-
The Tamoxifen Paradox: Tamoxifen functions as an ER
antagonist genomically but often acts as a GPER agonist . This agonism activates the metalloproteinase-mediated release of HB-EGF, transactivating EGFR and fueling the PI3K/Akt survival loop. This is a known mechanism of Tamoxifen resistance. -
The this compound Advantage: this compound bypasses this resistance loop. Experimental evidence indicates that this compound treatment leads to a rapid dephosphorylation of Akt and downstream mTOR inhibition. Rather than feeding the survival pathway, it triggers a "lethal stress" response involving the Unfolded Protein Response (UPR).
Signaling Cascade Visualization
The following diagram maps the divergence between survival signaling (often sustained by other SERMs) and the pro-apoptotic/autophagic shift induced by this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR survival axis while simultaneously activating ER-stress mediated JNK pathways, shifting the cell state toward autophagic death.
Comparative Pharmacology: this compound vs. Tamoxifen[2][3]
The following table contrasts the non-genomic footprints of these two SERMs, highlighting why this compound is effective in Tamoxifen-resistant phenotypes.
| Feature | Tamoxifen (TAM) | This compound (ORM) | Clinical Implication |
| GPER Action | Agonist | Functional Antagonist (Context dependent) | TAM may promote resistance via GPER; ORM suppresses it. |
| PI3K/Akt Status | Often Activated (via crosstalk) | Inhibited (Dephosphorylation) | ORM effectively blocks the primary survival loop in cancer cells. |
| Cell Fate | Cytostasis (G1 Arrest) | Apoptosis & Autophagy | ORM induces a more cytotoxic response (Type II cell death). |
| ER Stress | Moderate | High (UPR Activation) | ORM utilizes proteotoxic stress as a therapeutic lever. |
| Safety Profile | Endometrial Hyperplasia Risk | Endometrial Safety (Anti-implantation) | ORM is safer for long-term use in gynecological contexts. |
Experimental Validation Framework
To rigorously validate this compound's non-genomic effects, researchers must employ protocols that capture rapid kinetic changes (minutes) distinct from long-term genomic transcription (hours).
Protocol A: Kinetic Profiling of Phospho-Kinases (Self-Validating)
Objective: Quantify the rapid inhibition of Akt and ERK phosphorylation.
Causality: Non-genomic signaling is transient. Standard 24-hour endpoints miss the "hit-and-run" mechanism. This protocol uses a tight time-course to catch the immediate receptor-mediated effect.
Workflow:
-
Serum Starvation (Critical): Culture cells (e.g., MCF-7, Ishikawa) in phenol-red-free media with 5% charcoal-stripped FBS for 48 hours. Why: Removes endogenous estrogens and growth factors that mask baseline kinase activity.
-
Synchronization: Switch to 0% serum media for 12 hours prior to treatment.
-
Treatment: Treat with this compound (10-20 µM) or Vehicle (DMSO).
-
Time-Points: Harvest lysates at 0, 5, 15, 30, 60, and 120 minutes .
-
Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF). Validation Check: If p-Akt is absent in the positive control (E2 or EGF treated), the phosphatase inhibitors failed.
-
Western Blot: Probe for:
-
p-Akt (Ser473) - Target
-
Total Akt - Loading Control
-
p-ERK1/2 (Thr202/Tyr204)
- -Actin - Housekeeping
-
Protocol B: Autophagic Flux Validation
Objective: Distinguish between autophagy induction (cytotoxic) and autophagic block (cytostatic).
Causality: Increased LC3B-II levels can mean induction OR blockage of degradation. Flux assays solve this ambiguity.
Workflow:
-
Treatment Groups:
-
Vehicle
-
This compound (ORM)[2]
-
Chloroquine (CQ, Lysosomal inhibitor)
-
ORM + CQ (Combination)
-
-
Incubation: 24 hours.
-
Analysis: Western Blot for LC3B-II.
-
Self-Validating Logic:
-
If ORM increases LC3B-II, and ORM+CQ increases it further than ORM alone
High Autophagic Flux (Induction). -
If ORM increases LC3B-II, but ORM+CQ shows no additive effect
Lysosomal Blockade.
-
Experimental Workflow Diagram
Caption: Dual-stream workflow for validating rapid kinase signaling (Phase 2, Top) and functional autophagic consequences (Phase 2, Bottom).
References
-
Mechanism of this compound: Patsnap Synapse. (2024). What is the mechanism of this compound?Link
-
Comparison with Tamoxifen: IOSR Journal. (2018).[3][4] A Comparative Study in the Efficacy of Tamoxifen Vs Efficacy of Ormeloxifen In Benign Proliferative Breast Diseases.Link
-
PI3K/Akt Inhibition: ResearchGate. (2019). This compound modulates the expression of cell cycle regulatory proteins and decreases PI3K/Akt pathway.[5]Link
-
Autophagy and ER Stress: PubMed. (2018).[4] this compound-induced unfolded protein response contributes to autophagy-associated apoptosis via disruption of Akt/mTOR and activation of JNK.Link
-
Tamoxifen Resistance & Non-Genomic Signaling: MDPI. Oestrogen Non-Genomic Signalling is Activated in Tamoxifen-Resistant Breast Cancer.[6]Link
-
GPER Agonists/Antagonists: Tocris Bioscience. Estrogen (GPER) Receptor Agonists and Antagonists.[7][8][9]Link
-
This compound in Endometrial Cancer: PubMed. (2017).[10] Centchroman induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells.[10]Link
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- 9. Deciphering the GPER/GPR30-agonist and antagonists interactions using molecular modeling studies, molecular dynamics, and docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Centchroman induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Ormeloxifene-Mediated Suppression of HPV Oncoproteins and Signaling Modulation in HeLa Cells
[1][2][3]
Introduction & Scientific Rationale
Ormeloxifene (ORM), a non-steroidal Selective Estrogen Receptor Modulator (SERM), has transcended its original indication as a contraceptive to emerge as a potent anti-neoplastic agent.[1][2][3] While its SERM activity is well-documented, its utility in cervical cancer—specifically in HeLa cells (HPV18 positive)—relies on a distinct, pleiotropic mechanism of action that functions independently of classical estrogen receptor signaling.[1][2]
This application note details the experimental framework for utilizing ORM to suppress cervical carcinogenesis. Unlike standard chemotherapeutics that cause indiscriminate DNA damage, ORM specifically targets the viral oncogene addiction of HeLa cells.[1][2] It functions by downregulating HPV E6 and E7 oncoproteins , thereby restoring the function of tumor suppressors p53 and Rb , while simultaneously inhibiting the PI3K/Akt and Wnt/
Key Mechanistic Targets[1][2][5]
Mechanism of Action (MOA) Visualization[1][2]
The following diagram illustrates the multi-targeted signaling cascade initiated by this compound in HeLa cells. Note the critical restoration of p53 and Rb via E6/E7 suppression.[1][2]
Figure 1: this compound-induced signaling modulation in HeLa cells, highlighting the suppression of viral oncoproteins and restoration of tumor suppressor function.[1][2]
Material Preparation & Handling[1][2][4]
Reproducibility in this compound studies is highly dependent on proper solvent handling, as the compound is hydrophobic.[1][2]
Reagent Setup Table
| Reagent | Specification | Preparation Protocol | Storage |
| This compound (ORM) | Purity | Dissolve in 100% DMSO to create a 20 mM stock .[1][2] Vortex for 2 mins. | -20°C (Aliquot to avoid freeze-thaw) |
| Vehicle Control | DMSO (Cell Culture Grade) | Use at equivalent volume to the highest drug concentration (max 0.1% v/v).[1][2] | Room Temp |
| HeLa Media | DMEM + 10% FBS | Supplement with 1% Penicillin-Streptomycin. | 4°C |
| MTT Reagent | 5 mg/mL in PBS | Filter sterilize (0.22 | 4°C (Use within 2 weeks) |
Critical Note: this compound may precipitate in aqueous media if added too quickly.[1][2] Pre-dilute the stock in a small volume of media before adding to the main culture vessel.[1][2]
Experimental Protocols
Protocol A: Cytotoxicity Profiling (IC50 Determination)
Objective: Establish the inhibitory concentration (IC50) of ORM in HeLa cells over 24h and 48h.
-
Seeding: Plate HeLa cells at a density of 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Treatment:
-
Incubation: Incubate for 24h and 48h at 37°C, 5% CO2.
-
MTT Addition: Add 20
L of MTT stock (5 mg/mL) to each well. Incubate for 3-4 hours until purple formazan crystals form. -
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve crystals.[1][2] Shake plate for 10 mins. -
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Plot % Viability vs. Log[Concentration].
Protocol B: Flow Cytometry (Apoptosis & Cell Cycle)
Objective: Confirm that cytotoxicity is due to apoptosis and G0/G1 arrest, not necrosis.[1][2]
1. Apoptosis (Annexin V/PI):
-
Treatment: Treat cells with 10
M and 20 M ORM for 24h.[1][2] -
Harvesting: Trypsinize cells (include floating cells to capture early apoptotic population).[1][2]
-
Staining: Wash with PBS.[1][2] Resuspend in Binding Buffer.[1][2] Add Annexin V-FITC and Propidium Iodide (PI) .[1][2] Incubate 15 mins in dark.
-
Acquisition: Analyze on Flow Cytometer (FL1 for FITC, FL2/3 for PI).
-
Expected Result: Dose-dependent increase in Q4 (Early Apoptosis) and Q2 (Late Apoptosis) quadrants.[1][2]
2. Cell Cycle (PI/RNase):
-
Fixation: Harvest cells, wash, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash ethanol.[1][2] Resuspend in PBS containing RNase A (100
g/mL) and PI (50 g/mL).[1][2] Incubate 30 mins at 37°C. -
Expected Result: Accumulation of cells in the G0/G1 phase and reduction in S-phase population.[1][2]
Protocol C: Molecular Validation (Western Blot)
Objective: Validate the MOA by assessing specific protein markers.
Target Panel:
-
Signaling: p-Akt (Ser473),
-catenin, Cyclin D1 (Downregulated).[1][2] -
Apoptotic: Bax (Upregulated), Bcl-2 (Downregulated), Cleaved Caspase-3 (Upregulated).[1][2]
Workflow:
Experimental Workflow Diagram
Figure 2: Integrated experimental workflow for validating this compound efficacy in HeLa cells.
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Corrective Action |
| High toxicity in Vehicle Control | DMSO concentration > 0.1% | Ensure final DMSO concentration is < 0.1% v/v. |
| No IC50 reached | Drug precipitation or degradation | Check stock solubility.[1][2] Do not store diluted drug. |
| No E6/E7 downregulation | Treatment time too short | E6/E7 mRNA suppression starts at 6h, but protein reduction requires 24h+ .[1][2] |
| Inconsistent Western Blot | Phospho-protein degradation | Keep lysates on ice.[1][2] Use fresh phosphatase inhibitors.[1][2] Block with BSA, not milk, for p-Akt.[1][2] |
References
-
Chauhan, N., et al. (2016).[1][2] Therapeutic Effects of this compound in Cervical Cancer Carcinogenesis. University of Tennessee Health Science Center.[1][2] Link
-
Li, Y., et al. (2017).[1][2][6] this compound inhibits the proliferation of cervical cancer cells by suppressing Wnt/β-catenin signaling.[1][2][6] International Journal of Clinical and Experimental Medicine. Link
-
Maher, D. M., et al. (2011).[1][2] Curcumin suppresses human papillomavirus oncoproteins, restores p53, Rb, and PTPN13 proteins and inhibits benzo[a]pyrene-induced upregulation of HPV E7.[1][2] Molecular Carcinogenesis. (Cited for comparative mechanism on E6/E7 suppression).[1][2][4] Link
-
Hamzah, S. S., et al. (2021).[1][2][7][3] this compound nanotherapy for cervical cancer treatment. Cancer Nanotechnology. Link
-
Gupta, S. C., et al. (2011).[1][2] Centchroman inhibits proliferation of head and neck cancer cells through the modulation of PI3K/mTOR pathway.[1][2][8][6] Biochemical and Biophysical Research Communications.[1][2][8] Link
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Application of Ormeloxifene in A2780 and SKOV-3 Ovarian Cancer Cells: A Technical Guide
Introduction: Repurposing a Selective Estrogen Receptor Modulator for Ovarian Cancer Therapy
Ovarian cancer remains a significant cause of cancer-related mortality in women, often diagnosed at advanced stages with limited treatment options.[1] The development of novel therapeutic strategies, particularly for chemoresistant tumors, is a critical area of research.[1] Drug repurposing, the investigation of existing drugs for new therapeutic indications, offers an accelerated pathway for clinical translation.[1] Ormeloxifene (also known as Centchroman), a non-steroidal selective estrogen receptor modulator (SERM), has been used for decades as an oral contraceptive.[2][3] Beyond its contraceptive effects, a growing body of evidence highlights its potent anti-cancer properties in various malignancies, including breast, head and neck, and ovarian cancers.[2][4][5]
This technical guide provides a comprehensive overview and detailed protocols for investigating the application of this compound in two well-established human ovarian cancer cell lines: A2780 and SKOV-3. These cell lines represent distinct and valuable models for ovarian cancer research.
-
A2780: Derived from an untreated patient with ovarian endometrioid adenocarcinoma, this cell line is widely used as a cisplatin-sensitive model.[6] It exhibits a polygonal or oval shape and grows adherently.[7]
-
SKOV-3: Isolated from the ascitic fluid of a patient with an ovarian adenocarcinoma, this cell line is known for its resistance to several cytotoxic drugs, including cisplatin and Adriamycin, making it a valuable model for studying chemoresistance.[8][9]
This document will detail the methodologies to assess this compound's impact on cell viability, apoptosis, and cell cycle progression in both A2780 and SKOV-3 cells. The underlying molecular mechanisms, particularly the modulation of key signaling pathways, will also be explored.
Mechanism of Action: How this compound Exerts its Anti-Cancer Effects
This compound's anti-cancer activity is multifaceted, extending beyond its role as a SERM.[2] In ovarian cancer cells, this compound has been shown to inhibit cell proliferation and induce programmed cell death (apoptosis).[1][10] Its mechanism involves the modulation of critical cellular signaling pathways that govern cell survival, proliferation, and death.
Key reported mechanisms include:
-
Induction of Apoptosis: this compound treatment leads to characteristic signs of apoptosis, such as cell shrinkage and membrane blebbing.[10] This is often mediated through the intrinsic apoptotic pathway, which involves the depolarization of the mitochondrial membrane.[11]
-
Cell Cycle Arrest: The compound can halt the progression of the cell cycle, frequently at the G0/G1 or G1-S transition phase.[11][12][13] This is achieved by modulating the expression of cell cycle regulatory proteins.[1]
-
Modulation of Signaling Pathways: this compound has been shown to impact key signaling cascades. For instance, it can decrease the phosphorylation of Akt, a central protein in the PI3K/Akt cell survival pathway.[1][14] It can also increase the phosphorylation of the tumor suppressor protein p53 and alter the expression of cell cycle inhibitors like p21 and p27.[1][10] In some cancer types, it has also been shown to suppress the Wnt/β-catenin signaling pathway.[13]
The following diagram illustrates the proposed signaling pathway influenced by this compound in ovarian cancer cells.
Caption: Integrated experimental workflow for this compound studies.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the experimental findings, it is crucial to incorporate a self-validating system within each protocol:
-
Internal Controls: Always include vehicle-treated controls to account for any effects of the solvent used to dissolve this compound.
-
Positive and Negative Controls: For western blotting, use cell lysates with known high and low expression of the target protein as positive and negative controls, respectively. [15]* Dose-Response and Time-Course Experiments: Evaluating the effects of this compound at multiple concentrations and time points will provide a more comprehensive understanding of its activity.
-
Replicates: Perform each experiment with at least three biological replicates to ensure statistical significance.
-
Orthogonal Assays: Confirm key findings using multiple, independent assays. For example, apoptosis induction can be confirmed by observing morphological changes, Annexin V staining, and western blotting for cleaved caspase-3.
By adhering to these principles, researchers can generate robust and trustworthy data on the application of this compound in A2780 and SKOV-3 ovarian cancer cells, contributing to the potential repurposing of this drug for cancer therapy.
References
-
Singh, M., & Kumar, V. (2015). Anti-Cancer Potential of a Novel SERM this compound. Current Molecular Medicine, 15(8), 731–736. [Link]
-
Chauhan, N., Kumar, V., & Singh, M. (2015). This compound efficiently inhibits ovarian cancer growth. Cancer Letters, 356(2 Pt B), 635–643. [Link]
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Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]
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Chauhan, N., Kumar, V., & Singh, M. (2015). This compound efficiently inhibits ovarian cancer growth. Cancer Letters, 356(2 Pt B), 635–643. [Link]
-
Shukla, S., Kumar, S., & Singh, M. (2020). Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with this compound in triple negative breast cancer cells. Scientific Reports, 10(1), 1083. [Link]
-
Khan, S., Shukla, S., & Singh, M. (2017). Centchroman induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells. Molecular and Cellular Biochemistry, 425(1-2), 139–151. [Link]
-
Li, Y., Zhang, Y., & Liu, Y. (2017). This compound inhibits the proliferation of cervical cancer cells by suppressing Wnt/β-catenin signaling. International Journal of Clinical and Experimental Medicine, 10(2), 2826–2833. [Link]
-
Chauhan, N. (2017). Therapeutic Effects of this compound in Cervical Cancer Carcinogenesis. UTHSC Digital Commons. [Link]
-
Chauhan, N., Kumar, V., & Singh, M. (2019). This compound nanotherapy for cervical cancer treatment. International Journal of Nanomedicine, 14, 7089–7103. [Link]
-
Chauhan, N., Kumar, V., & Singh, M. (2019). This compound induces apoptosis and arrests cell cycle of cervical cancer cells. Scientific Reports, 9(1), 1083. [Link]
-
Chauhan, N., Kumar, V., & Singh, M. (2015). This compound efficiently inhibits ovarian cancer growth. Cancer Letters, 356(2 Pt B), 635–643. [Link]
-
Shukla, S., Kumar, S., & Singh, M. (2020). Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with this compound in triple negative breast cancer cells. Scientific Reports, 10(1), 1083. [Link]
-
Chen, Y., et al. (2018). Characterization of A2780-M and A2780 cells. ResearchGate. [Link]
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CancerTools.org. (n.d.). A2780 cell line Catalog #152706. [Link]
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Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
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Gonzalez, R., & Haye, J. (2014). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Stem Cell Reviews and Reports, 10(6), 843–850. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
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CLS Cell Lines Service. (n.d.). SK-OV-3: Human Ovarian Cancer Cell Line (ATCC HTB-77). [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Cellosaurus. (n.d.). Cellosaurus cell line SK-OV-3 (CVCL_0532). [Link]
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Banca Cellule ICLC. (n.d.). A2780. [Link]
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Provost, J. J., & Wallert, M. A. (2016). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. [Link]
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protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
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Kim, H. J., & Lee, J. Y. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 66(1), 7.31.1–7.31.11. [Link]
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Aquaro, S., et al. (2019). Different Cell Cycle Modulation in SKOV-3 Ovarian Cancer Cell Line by Anti-HIV Drugs. Anticancer Research, 39(1), 131–138. [Link]
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Chen, Y., et al. (2018). Establishment and Characterization of a Highly Metastatic Ovarian Cancer Cell Line. Cells, 7(10), 173. [Link]
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Cellosaurus. (n.d.). Cellosaurus cell line A2780 (CVCL_0134). [Link]
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- 11. researchgate.net [researchgate.net]
- 12. Centchroman induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. "Therapeutic Effects of this compound in Cervical Cancer Carcinogenesis" by Neeraj Chauhan [dc.uthsc.edu]
- 15. blog.cellsignal.com [blog.cellsignal.com]
Application Note: Elucidating the Dual-Modality of Ormeloxifene in K562 Leukemia Cells
Executive Summary
This Application Note details the experimental framework for evaluating Ormeloxifene (ORM) , a non-steroidal Selective Estrogen Receptor Modulator (SERM), in the context of Chronic Myeloid Leukemia (CML) research. While historically characterized as an apoptotic agent in cancer models, recent studies indicate a novel capacity for this compound to induce megakaryocytic differentiation in K562 cells, distinct from the erythroid differentiation typically induced by hemin.
This guide provides a validated workflow to distinguish between cytostatic differentiation (maturation) and cytotoxic apoptosis, utilizing the K562 cell line as a multipotent model.
Scientific Rationale & Mechanism
The K562 cell line (BCR-ABL+) serves as a bipotent model capable of differentiating into erythroid (red blood cell-like) or megakaryocytic (platelet-producing) lineages upon specific stimulation.
-
Differentiation Mechanism: this compound (at ~7.5 µM) triggers the ERK/MAPK signaling cascade , upregulating transcription factors GATA1 and AML1 . This drives the expression of surface markers CD41 and CD61, characteristic of megakaryocytes.[1] This process is often coupled with autophagy.
-
Apoptotic Mechanism: At higher concentrations or extended durations, ORM inhibits BCR-ABL tyrosine kinase activity and downregulates the Wnt/
-catenin pathway, leading to G0/G1 cell cycle arrest and mitochondrial apoptosis.
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation between differentiation and apoptosis induced by this compound.
Figure 1: Dual-signaling outcomes of this compound treatment in K562 cells. Green nodes indicate differentiation; Blue nodes indicate apoptosis.
Experimental Protocols
Protocol A: Cell Culture & Treatment Preparation
Objective: Establish a healthy K562 population in the logarithmic growth phase.
-
Media Prep: Use RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Seeding: Maintain cells between
and cells/mL.-
Critical Step: Do not allow cells to overgrow (
cells/mL) as spontaneous differentiation or stress can skew results.
-
-
Drug Preparation:
Protocol B: Megakaryocytic Differentiation Assay (Flow Cytometry)
Objective: Quantify the population shifting toward the megakaryocytic lineage (CD41+/CD61+).
-
Treatment: Seed K562 cells at
cells/mL in 6-well plates. Treat with this compound (5, 7.5, 10 µM) for 48 hours. -
Harvesting: Collect cells and wash 2x with ice-cold PBS containing 1% BSA (FACS Buffer).
-
Staining:
-
Resuspend
cells in 100 µL FACS Buffer. -
Add 5 µL of FITC-conjugated anti-CD41 and 5 µL of PE-conjugated anti-CD61 .
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Analysis: Wash cells 1x with FACS Buffer, resuspend in 400 µL PBS, and analyze on a flow cytometer (e.g., BD FACSCalibur).
-
Gating Strategy: Gate on live cells (FSC vs. SSC) to exclude debris. Measure Quadrant percentages for CD41+/CD61+.
-
Protocol C: Erythroid Differentiation Check (Benzidine Staining)
Objective: Confirm specificity. This compound should NOT induce erythroid differentiation (unlike Hemin).
-
Stain Preparation: Dissolve 2 mg/mL benzidine dihydrochloride in 0.5 M acetic acid. Just before use, add
(30%) to reach a final concentration of 0.03%. -
Assay:
-
Harvest
treated cells. -
Wash in PBS.[3]
-
Resuspend in 50 µL PBS + 10 µL Benzidine working solution.
-
Incubate 5–10 mins at Room Temp.
-
-
Quantification: Count blue-stained cells (hemoglobin positive) under a light microscope.
-
Expected Result: Hemin (Positive Control) > 40% Blue; this compound < 5% Blue (comparable to negative control).
-
Data Interpretation & Expected Results
The following table summarizes the expected phenotypic profile of K562 cells treated with this compound versus standard differentiating agents.
| Assay Parameter | Negative Control (DMSO) | Positive Control (PMA) | Positive Control (Hemin) | This compound (7.5 µM) |
| Morphology | Small, round blasts | Large, multi-nucleated | Reddened pellets | Large, multi-lobed nuclei |
| CD41/CD61 (Flow) | < 5% | > 60% | < 10% | > 40% (Significant Increase) |
| Benzidine (Erythroid) | < 2% | < 5% | > 50% | < 5% (No Effect) |
| Apoptosis (Annexin V) | < 5% | Variable | Variable | Dose-dependent (High at >15µM) |
| Key Protein Markers | Basal |
Experimental Workflow Diagram
Figure 2: Integrated workflow for validating this compound-induced differentiation specificity.
Troubleshooting & Optimization
-
Cell Adherence: Differentiating megakaryocytes may become semi-adherent. Ensure the culture supernatant AND the PBS wash of the well surface are collected to avoid losing the differentiated population.
-
DMSO Toxicity: K562 cells are sensitive to DMSO. Ensure the final concentration never exceeds 0.1% to prevent non-specific apoptosis masking the differentiation signal.
-
Antibody Specificity: Use isotype controls (IgG1-FITC/PE) to rule out non-specific binding, which can be high in CML cell lines due to Fc receptor expression.
References
-
Pal, P., et al. (2011). "2-D gel electrophoresis-based proteomic analysis reveals that this compound induces G0-G1 growth arrest and ERK-mediated apoptosis in chronic myeloid leukemia cells K562."[6] Proteomics, 11(8), 1517-1529.
-
Trivedi, R., et al. (2023). "this compound, a nonsteroidal antifertility drug promotes megakaryocyte differentiation in leukemia cell line K562." Cell Biology International, 47(7), 1247-1258.[2]
-
Chauhan, N., et al. (2017). "this compound inhibits the proliferation of cervical cancer cells by suppressing Wnt/β-catenin signaling." International Journal of Clinical and Experimental Pathology, 10(2), 2753.
-
Sutherland, J.A., et al. (1986). "Induction of erythroid differentiation in K562 cells by hemin." Analytical Biochemistry, 156(1), 251-256.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. This compound, a nonsteroidal antifertility drug promotes megakaryocyte differentiation in leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accumulation of gamma-globin mRNA and induction of erythroid differentiation after treatment of human leukaemic K562 cells with tallimustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of the Erythroid Differentiation of K562 Cells Is Coupled with Changes in the Inter-Chromosomal Contacts of rDNA Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
Precision Assessment of Ormeloxifene’s Anti-Proliferative Efficacy: A Clonogenic Assay Protocol
[1]
Abstract
This application note details a standardized protocol for utilizing the Colony Formation Assay (CFA) to evaluate the long-term anti-proliferative effects of Ormeloxifene (Centchroman), a non-steroidal Selective Estrogen Receptor Modulator (SERM). While short-term viability assays (e.g., MTT, MTS) measure metabolic activity, the CFA provides a more rigorous assessment of reproductive cell death—the inability of a cell to undergo unlimited division. This guide integrates mechanistic insights into this compound’s multi-pathway inhibition (ER-dependent and independent) with a self-validating experimental workflow, ensuring high-fidelity data generation for drug development and oncology research.
Mechanistic Context: Why Clonogenic Assessment?
This compound (ORM) exhibits a unique pleiotropic mechanism of action. Beyond its classical antagonism of Estrogen Receptors (ER) in breast and uterine tissues, ORM exerts potent anti-cancer effects via ER-independent pathways. It is critical to assess ORM using CFA because the drug often induces cell cycle arrest (G0/G1) and senescence, effects that may be underestimated by metabolic assays but are clearly captured by the loss of colony-forming potential.
Key Signaling Targets
-
Wnt/
-catenin Signaling: ORM promotes the phosphorylation and degradation of -catenin, preventing its nuclear translocation and subsequent transcription of pro-proliferative genes like Cyclin D1 and c-Myc. -
PI3K/Akt/mTOR Axis: ORM suppresses Akt phosphorylation, leading to downstream inhibition of mTOR and induction of apoptosis.
-
EMT Reversal: ORM inhibits Epithelial-to-Mesenchymal Transition (EMT) by repressing N-cadherin and Vimentin while upregulating E-cadherin.
Visualization: this compound Signaling Topology
The following diagram illustrates the multi-nodal impact of this compound on cellular proliferation machinery.
Figure 1: Mechanistic pathways by which this compound suppresses clonogenic potential, highlighting Wnt/
Experimental Design & Optimization
Reagent Preparation
-
This compound Stock: Dissolve pure this compound powder in 100% Ethanol (or DMSO) to create a 10 mM stock solution . Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Vehicle Control: Prepare a matching concentration of the solvent (Ethanol/DMSO) to ensure observed effects are drug-specific.
-
Staining Solution: 0.5% Crystal Violet in 20% Methanol (acts as both fixative and stain) OR 0.5% Crystal Violet in water (requires separate fixation step).
Critical Parameters for Success
-
Single Cell Suspension: The assay relies on the assumption that each colony originates from a single cell. Clumping during seeding will invalidate results. Syringe filtration (40µm) or vigorous pipetting is required.
-
Seeding Density: This must be optimized for each cell line to avoid contact inhibition before colonies form.
-
High Proliferation (e.g., HeLa, MDA-MB-231): 300–500 cells/well (6-well plate).
-
Slow Proliferation (e.g., MCF-7): 500–1000 cells/well.
-
-
Drug Stability: ORM is stable in culture media, but media should be replenished every 3-4 days to maintain nutrient levels and drug efficacy.
Detailed Protocol: Colony Formation Assay
Phase 1: Seeding (Day 0)
-
Harvest exponential-phase cells using Trypsin-EDTA.
-
Neutralize trypsin and count cells using a hemocytometer or automated counter. Viability must be >95%.
-
Dilute cells in complete media to a concentration of 500 cells per 2 mL .
-
Dispense 2 mL of cell suspension into each well of a 6-well plate.
-
Rock the plate in a "Figure-8" motion to distribute cells evenly. Do not swirl , as this concentrates cells in the center.
-
Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
Phase 2: Treatment (Day 1)
-
Inspect wells to ensure single cells have attached.
-
Prepare ORM working solutions in complete media. Recommended dose range: 0 (Vehicle), 2.5, 5, 10, 15, 20 µM .
-
Gently aspirate old media and add 2 mL of drug-containing media to appropriate wells.
-
Perform treatments in triplicate for statistical robustness.
Phase 3: Incubation (Days 2–14)
-
Incubate plates for 10–14 days .
-
Monitor every 3 days. If media turns yellow (acidic), carefully replace with fresh drug-containing media.
-
Endpoint: Terminate the assay when colonies in the control wells contain >50 cells .
Phase 4: Fixation and Staining (Day 14)
-
Gently aspirate media and wash wells 2x with cold PBS.
-
Fixation: Add 1 mL of ice-cold 100% Methanol for 15 minutes at -20°C.
-
Aspirate methanol and air dry briefly.
-
Staining: Add 1 mL of 0.5% Crystal Violet solution for 20 minutes at room temperature.
-
Washing: Immerse the plate in a beaker of tap water to rinse off excess dye. Repeat until the background is clear.
-
Air dry plates inverted on paper towels.
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the Clonogenic Formation Assay.
Data Analysis & Interpretation
Quantitative Metrics
To quantify the anti-proliferative effect, calculate the Plating Efficiency (PE) and Surviving Fraction (SF) .
-
Plating Efficiency (PE): The percentage of seeded cells that grow into colonies under control conditions.
-
Surviving Fraction (SF): The proportion of cells that survive drug treatment compared to the control.
Data Presentation
Plot the Surviving Fraction (y-axis, log scale) against this compound Concentration (x-axis, linear scale). An IC50 value can be derived from this curve.
Comparative Sensitivity Profile
The following table summarizes expected this compound sensitivities across various cancer cell lines based on literature benchmarks [1, 2, 4].
| Cancer Type | Cell Line | IC50 Range (µM) | Primary Mechanism Observed |
| Cervical | HeLa, SiHa | 10 - 15 µM | Wnt/ |
| Breast (ER+) | MCF-7 | 5 - 10 µM | ER antagonism; G1 arrest |
| Breast (TNBC) | MDA-MB-231 | 12 - 18 µM | EMT reversal; EGFR targeting |
| Ovarian | A2780, SKOV3 | 10 - 15 µM | Apoptosis; PI3K/Akt suppression |
| Prostate | DU145, PC3 | 10 - 20 µM |
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Colonies are merging | Seeding density too high | Reduce seeding density to 200–300 cells/well. |
| Satellite colonies | Movement during attachment | Do not move plates for the first 24h after seeding. |
| Low Plating Efficiency | Over-trypsinization | Reduce trypsin exposure time; use fresh cells (passage <10). |
| Uneven distribution | Swirling the plate | Use "North-South, East-West" motion, not circular swirling. |
| Drug precipitation | High concentration in media | Ensure stock is fully dissolved; do not exceed 0.1% DMSO/EtOH final conc. |
References
-
Maheshwari, A., et al. (2017). This compound inhibits the proliferation of cervical cancer cells by suppressing Wnt/β-catenin signaling.[1] International Journal of Clinical and Experimental Medicine. Link
-
Srivastava, K., et al. (2011). Centchroman inhibits proliferation of head and neck cancer cells through the modulation of PI3K/mTOR pathway.[2][3] Biochemical and Biophysical Research Communications.[3] Link
-
Sikander, M., et al. (2013). This compound suppresses prostate tumor growth and metastatic phenotypes via inhibition of oncogenic β-catenin signaling and EMT progression. Molecular Cancer Therapeutics.[4] Link
-
Khan, S., et al. (2015). This compound inhibits ovarian cancer growth and induces apoptosis.[2][1][3] Journal of Ovarian Research. Link
-
Franken, N.A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols. Link
Sources
- 1. e-century.us [e-century.us]
- 2. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with this compound in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound efficiently inhibits ovarian cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Note: Apoptosis Induction by Ormeloxifene – Annexin V/PI Staining Protocol
Abstract
Ormeloxifene (ORM), a non-steroidal Selective Estrogen Receptor Modulator (SERM), has emerged as a potent repurposing candidate for oncology, exhibiting efficacy against breast (MCF-7, MDA-MB-231), head and neck, and prostate cancers. Unlike traditional SERMs that primarily target ER signaling, this compound induces apoptosis via a distinct mitochondrial-dependent pathway involving the PI3K/Akt/mTOR axis.
This Application Note provides a rigorous, self-validating protocol for quantifying this compound-induced apoptosis using the Annexin V/Propidium Iodide (PI) dual-staining method. We detail the mechanistic rationale, critical handling of hydrophobic compounds, and specific gating strategies required to distinguish early apoptosis from necrosis in ORM-treated samples.
Mechanism of Action: The Mitochondrial Trigger
To interpret Annexin V data accurately, one must understand the upstream events triggered by this compound. ORM does not merely cause necrosis; it orchestrates a programmed cell death cascade.
Key Mechanistic Events:
-
PI3K/Akt Inhibition: this compound inhibits the phosphorylation of Akt, downstream of the cell surface receptors.
-
Bax/Bcl-2 Ratio Shift: The suppression of survival signals leads to the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 and Mcl-1.
-
Mitochondrial Depolarization (
): The Bax/Bcl-2 imbalance increases mitochondrial outer membrane permeabilization (MOMP), releasing Cytochrome c. -
Caspase Cascade: Cytochrome c activates Caspase-9, which cleaves Caspase-3.
-
Phosphatidylserine (PS) Exposure: Activated Caspase-3 cleaves the "flippase" enzymes, stopping the maintenance of membrane asymmetry. PS flips from the inner to the outer leaflet—this is the specific antigen detected by Annexin V. [1]
Figure 1: this compound Signaling Pathway
The following diagram illustrates the causal link between ORM treatment and the Annexin V readout.
Caption: Figure 1: this compound-induced mitochondrial apoptotic pathway leading to Phosphatidylserine exposure.
Experimental Design & Reagents
Cell Models & Dosing
-
Cell Lines: MCF-7 (ER+ Breast Cancer), MDA-MB-231 (Triple Negative Breast Cancer).[2]
-
Vehicle Control: DMSO (Dimethyl sulfoxide). Note: ORM is hydrophobic. Final DMSO concentration must be <0.1% to avoid vehicle toxicity.
-
Dose Optimization:
-
Range: 5 µM – 30 µM.
-
IC50 Reference: Typically ~15-20 µM for MCF-7 at 24h.
-
Time Points: 24h (Early Apoptosis) and 48h (Late Apoptosis/Secondary Necrosis).
-
Reagents
| Component | Function | Storage |
| This compound | Apoptosis Inducer | -20°C (Dissolved in DMSO) |
| Annexin V-FITC | Binds exposed PS (Ca2+ dependent) | 4°C (Protect from light) |
| Propidium Iodide (PI) | DNA stain (Membrane impermeable) | 4°C (Protect from light) |
| 1X Binding Buffer | Provides Ca2+ for Annexin binding | 4°C |
| Accutase / 0.25% Trypsin | Cell detachment | -20°C |
Detailed Protocol: Annexin V/PI Staining
Scientific Integrity Check: The most common failure point in apoptosis assays is the loss of floating cells. Apoptotic cells detach from the culture plate. Discarding the supernatant removes the very population you intend to measure.
Step 1: Cell Culture & Treatment[3]
-
Seed cells (e.g.,
cells/well) in a 6-well plate. Allow adhesion overnight. -
Treat with this compound (e.g., 10, 20, 30 µM) and Vehicle Control (DMSO).
-
Incubate for 24–48 hours at 37°C, 5% CO2.
Step 2: Harvesting (The "Total Catch" Method)
-
Collect Supernatant: Transfer the culture media (containing floating apoptotic bodies) from the well into a labeled 15 mL conical tube. Do not discard.
-
Wash: Add 1 mL PBS to the well, swirl gently, and add this PBS to the same 15 mL tube.
-
Detach: Add 300 µL Trypsin-EDTA (or Accutase for sensitive lines). Incubate 2-3 mins.
-
Neutralize: Add 1 mL complete media to the well to stop trypsin.
-
Combine: Transfer the detached cells into the same 15 mL tube containing the supernatant.
-
Result: The tube now contains live (adherent), early apoptotic (floating), and late apoptotic (floating) cells.
-
Step 3: Staining[4]
-
Centrifuge tubes at 300 x g for 5 minutes (4°C).
-
Discard supernatant and resuspend pellet in 1 mL cold PBS .
-
Centrifuge again (300 x g, 5 mins).
-
Resuspend the final pellet in 100 µL of 1X Annexin Binding Buffer .
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide .
-
Gently vortex and incubate for 15 minutes at Room Temperature (RT) in the dark .
-
Add 400 µL of 1X Binding Buffer to stop the reaction.
Step 4: Flow Cytometry Acquisition[4]
-
Filter: FITC (FL1) for Annexin V; PE/Texas Red (FL2/FL3) for PI.
-
Events: Acquire at least 10,000 single-cell events.
-
Time Limit: Analyze within 1 hour of staining.
Data Analysis & Interpretation
Quadrant Logic
Data should be visualized on a Dot Plot (Bivariate analysis): X-axis = Annexin V-FITC , Y-axis = PI .
| Quadrant | Staining Profile | Biological State | Interpretation |
| Q3 (LL) | Annexin V (-) / PI (-) | Viable | Membrane intact; PS internal. |
| Q4 (LR) | Annexin V (+) / PI (-) | Early Apoptosis | Membrane intact; PS exposed. Hallmark of ORM efficacy. |
| Q2 (UR) | Annexin V (+) / PI (+) | Late Apoptosis | Membrane compromised; PS exposed. (Secondary Necrosis). |
| Q1 (UL) | Annexin V (-) / PI (+) | Necrosis/Debris | Membrane ruptured without PS flip (rare in controlled ORM treatment). |
Figure 2: Analysis Workflow & Gating Strategy
This diagram guides the researcher through the physical workflow and the logical gating steps.
Caption: Figure 2: Step-by-step workflow from harvesting to hierarchical gating strategy.
Troubleshooting & Optimization
-
False Positives (High Q2/Q4 in Control):
-
Cause: Harsh trypsinization damaged the membranes.
-
Solution: Use Accutase or reduce Trypsin time. Ensure gentle pipetting.[3]
-
-
No Signal (All Q3):
-
Cause: Binding Buffer lacks Calcium or cells were washed with PBS after staining (stripping the Calcium).
-
Solution: Annexin V binding is reversible. Never wash with PBS after adding Annexin V; use Binding Buffer only.
-
-
Precipitation:
-
Cause: this compound crystallized in the media.
-
Solution: Ensure DMSO stock is fully dissolved. Do not add high-concentration stock directly to cold media.
-
-
Auto-fluorescence:
-
Check: Run an unstained ORM-treated control to ensure the drug itself isn't fluorescing in the FITC channel (unlikely for ORM, but essential for rigorous GLP).
-
References
-
Ma, H., et al. (2011). This compound induces apoptosis in breast cancer cells via the mitochondrial pathway.[2] NIH/PubMed. Available at: [Link]
-
Srivastava, A., et al. (2011).[5] Anti-Cancer Potential of a Novel SERM this compound.[2][6][7][8] PMC. Available at: [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis.[3] Available at: [Link]
-
Rana, C., et al. (2024). Evaluation of molecular effects associated with apoptosis... by a novel combination of drugs with this compound.[7][8][9][10] PubMed Central. Available at: [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Potential of a Novel SERM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. kumc.edu [kumc.edu]
- 5. This compound efficiently inhibits ovarian cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with this compound in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with this compound in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Elucidating the Anti-Oncogenic Signaling Networks of Ormeloxifene: A Targeted Western Blotting Application Guide
Introduction: The Pleiotropic Mechanism of Ormeloxifene
This compound (also known as Centchroman) is a non-steroidal Selective Estrogen Receptor Modulator (SERM) originally developed as a weekly oral contraceptive.[1] Beyond its reproductive endocrinology applications, recent repurposing studies have unveiled its potent anti-cancer properties in breast, prostate, cervical, and head and neck squamous cell carcinomas (HNSCC).
Unlike traditional chemotherapeutics that often target a single mechanism, this compound acts as a "poly-pharmacological" agent. It does not merely block Estrogen Receptors (ER); it dismantles the scaffold of oncogenic signaling by simultaneously targeting the PI3K/Akt , Wnt/
This guide provides a rigorous Western Blotting workflow designed to validate these specific molecular events. It moves beyond standard detection to focus on phospho-protein preservation and subcellular fractionation , which are critical for observing this compound’s mechanism of action.
Pathway Mapping & Target Identification
To design an effective Western blot panel, one must understand the causality of the drug. This compound functions as a network disruptor.
Key Signaling Nodes:
-
Akt/PI3K Axis: this compound inhibits the phosphorylation of Akt (Ser473), a master regulator of cell survival.
-
Wnt/
-Catenin: By inhibiting Akt, this compound restores GSK-3 activity (removing the inhibitory Ser9 phosphorylation). Active GSK-3 marks -catenin for degradation, preventing its nuclear translocation and subsequent transcription of EMT genes (e.g., Cyclin D1, c-Myc). -
EMT Reversal: The drug induces a Mesenchymal-to-Epithelial Transition (MET), characterized by the upregulation of E-Cadherin and downregulation of N-Cadherin , Vimentin , and MMPs .
Visualizing the Signaling Cascade
The following diagram maps the logical flow of this compound-induced signaling alterations. Use this to select your primary antibodies.
Figure 1: Mechanistic map of this compound action. Red lines indicate inhibition; Green lines indicate activation. Note that by inhibiting Akt, this compound indirectly activates GSK-3
Pre-Analytical Protocols: The Foundation of Integrity
Standard lysis buffers are insufficient for this panel because you are targeting phospho-proteins (p-Akt, p-STAT3) and transcription factors (
Protocol A: Phospho-Preservation Lysis (Whole Cell)
Use for: p-Akt, p-STAT3, Caspases, E-Cadherin.
The "Why": Phosphatases are robust enzymes that remain active even on ice. Without immediate inhibition, p-Akt signals will vanish within seconds of lysis, leading to false negatives regarding this compound's efficacy.
Reagents:
-
RIPA Buffer: (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS).
-
Protease Inhibitor Cocktail: (EDTA-free).
-
Phosphatase Inhibitor Cocktail 2 & 3: (Critical: Must contain Sodium Orthovanadate and Sodium Fluoride).
Procedure:
-
Wash cells 2x with ice-cold PBS. Do not trypsinize (trypsin cleaves surface receptors like EGFR/Cadherins). Scrape cells directly in PBS.
-
Pellet cells (500xg, 5 min, 4°C).
-
Resuspend pellet in RIPA buffer supplemented with 1x Protease/Phosphatase inhibitors .
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000xg for 15 minutes at 4°C.
-
Collect supernatant (lysate).
Protocol B: Nuclear/Cytoplasmic Fractionation
Use for:
The "Why": this compound inhibits the nuclear translocation of
Procedure:
-
Cytoplasmic Lysis: Resuspend cell pellet in hypotonic buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, inhibitors). Allow to swell on ice for 15 min. Add 10% NP-40 (final conc. 0.6%) and vortex vigorously for 10 sec.
-
Separation: Centrifuge at 12,000xg for 30 sec .
-
Supernatant = Cytoplasmic Fraction (contains p-Akt, soluble
-catenin). -
Pellet = Nuclei.
-
-
Nuclear Lysis: Resuspend the pellet in hypertonic nuclear extraction buffer (20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, inhibitors). Shake vigorously at 4°C for 15 min.
-
Final Spin: Centrifuge at 14,000xg for 5 min. Supernatant = Nuclear Fraction.
Western Blot Analytical Protocol
Gel Electrophoresis & Transfer
-
Gel %: Use a 4-12% Gradient Gel . This allows simultaneous resolution of high MW targets (E-Cadherin ~135 kDa, EGFR ~175 kDa) and low MW targets (Caspase-3 ~17/32 kDa, Bax ~20 kDa).
-
Transfer Membrane: PVDF (0.45 µm) is mandatory. Nitrocellulose has lower binding capacity for small hydrophobic proteins and phosphoproteins.
-
Transfer Conditions: Wet transfer, 100V for 90 mins (cold room) is preferred for high MW retention (EGFR/Cadherins).
Blocking & Antibody Incubation Strategy
Critical Rule: Do NOT use non-fat dry milk for phospho-antibodies (p-Akt, p-STAT3). Milk contains casein, a phosphoprotein that causes high background and masks specific signals.
| Step | Reagent/Condition | Scientific Rationale |
| Blocking | 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20) | BSA is free of phosphoproteins, ensuring signal specificity for p-Akt/p-STAT3. |
| Primary Ab | Dilution 1:1000 in 5% BSA | Incubate Overnight at 4°C . Cold incubation drives high-affinity binding over non-specific background binding. |
| Washing | TBST (3 x 10 min) | Vigorous washing removes low-affinity non-specific binding. |
| Secondary Ab | HRP-conjugated (1:5000) in 5% Milk | You can switch back to milk here; it is a cheaper and more effective blocker for the secondary step (unless probing for biotin). |
Loading Controls
-
Whole Cell/Cytoplasm:
-Actin or GAPDH. -
Nuclear Fraction: Lamin B1 or Histone H3 . (Do not use Actin/GAPDH for nuclear normalization; their presence in the nucleus is variable).
Data Analysis & Interpretation
When analyzing the blots, quantitative densitometry (using ImageJ or similar) is required. Data should be normalized to the respective loading control.
Expected Results Table
Anticipated molecular changes in cancer cells (e.g., PC3, DU145, CaSki) treated with this compound (10-20 µM).
| Target Protein | Molecular Weight (kDa) | Change with this compound | Mechanistic Interpretation |
| p-Akt (Ser473) | 60 | Decrease | Inhibition of PI3K/Akt survival pathway. |
| Total Akt | 60 | No Change | Verifies drug affects phosphorylation, not protein stability. |
| Nuclear | 92 | Strong Decrease | Blockade of nuclear translocation; degradation via GSK-3 |
| E-Cadherin | 135 | Increase | Restoration of epithelial phenotype (MET); reversal of EMT. |
| N-Cadherin | 140 | Decrease | Loss of mesenchymal/invasive phenotype. |
| MMP-9 | 92 | Decrease | Reduced invasive potential. |
| Cleaved Caspase-3 | 17/19 | Increase | Induction of apoptosis. |
| p-STAT3 (Tyr705) | 79/86 | Decrease | Inhibition of oncogenic transcription. |
Troubleshooting: The Self-Validating System
If your results do not match the expected profile, use this logic tree to troubleshoot.
Figure 2: Troubleshooting logic for phospho-protein detection.
References
-
Sikander, M., et al. (2017). This compound Suppresses Prostate Tumor Growth and Metastatic Phenotypes via Inhibition of Oncogenic
-catenin Signaling and EMT Progression.[3] Molecular Cancer Therapeutics.[3][4] -
Maher, D.M., et al. (2015). This compound efficiently inhibits ovarian cancer growth.[5] Cancer Letters.
-
Hamid, A., et al. (2018).[6] Bromo-ormeloxifene inhibits epithelial mesenchymal transition via targeting
-catenin signaling pathways in cervical cancer cells. Carcinogenesis. -
Rai, F., et al. (2016). This compound Causes Cell Cycle Arrest and Apoptosis in Breast Cancer Cells via Modulation of Mitochondrial and G1/S Phase Cell Cycle Regulators. Journal of Cancer.
-
Khan, S., et al. (2015). This compound suppresses desmoplasia and enhances sensitivity of gemcitabine in pancreatic cancer. Cancer Research.
Sources
- 1. A Study of Efficacy of this compound in the Pharmacological Management of Dysfunctional Uterine Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Suppresses Prostate Tumor Growth and Metastatic Phenotypes via Inhibition of Oncogenic β-catenin Signaling and EMT Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound efficiently inhibits ovarian cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of epithelial-mesenchymal transition markers E-cadherin, N-cadherin, β-catenin and ZEB2 in laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Cancer Cell Motility with Ormeloxifene Using Transwell Migration and Invasion Assays
Authored by: A Senior Application Scientist
Abstract
Metastasis remains the primary cause of cancer-related mortality, making the study of cell migration and invasion critical for developing novel therapeutics. Ormeloxifene (ORM), a non-steroidal Selective Estrogen Receptor Modulator (SERM), has demonstrated significant anti-cancer properties beyond its original use as an oral contraceptive.[1][2] Emerging evidence indicates that this compound can inhibit the growth, proliferation, and metastatic potential of various cancer cells, including those of the cervix, breast, and ovaries.[3][4][5] This document provides a detailed guide for researchers on utilizing Transwell-based assays to investigate the inhibitory effects of this compound on cancer cell migration and invasion. We will delve into the molecular mechanisms, provide step-by-step protocols with scientific rationale, and offer guidance on data analysis and troubleshooting.
Scientific Foundation: this compound's Impact on Metastatic Pathways
This compound's anti-metastatic effects are not merely a function of its SERM activity but are rooted in its ability to modulate key signaling pathways that govern cell motility.[2] Understanding this mechanism is crucial for designing and interpreting experiments.
1.1. Mechanism of Action
Studies have shown that this compound exerts its anti-cancer effects by:
-
Targeting Pro-Survival Signaling: this compound has been shown to reduce cellular motility by targeting the PI3K-Akt signaling pathway, which is frequently overactive in cancer and promotes cell survival and migration.[2][3]
-
Inhibiting the Wnt/β-catenin Pathway: In cervical and colon cancer cells, this compound can suppress the Wnt/β-catenin signaling cascade.[6] This pathway is a critical regulator of cell proliferation, migration, and differentiation, and its inhibition is a key anti-cancer strategy.[6]
-
Reversing Epithelial-Mesenchymal Transition (EMT): EMT is a cellular program that allows epithelial cells to gain migratory and invasive properties. This compound can inhibit EMT by upregulating the epithelial marker E-cadherin while downregulating mesenchymal markers like N-cadherin, Vimentin, and Snail.[7]
-
Downregulating Matrix Metalloproteinases (MMPs): For cells to invade surrounding tissues, they must degrade the extracellular matrix (ECM). This compound has been found to repress the expression of MMP-2 and MMP-9, enzymes crucial for this degradation process.[7]
1.2. Visualizing the Mechanism
The following diagram illustrates the key signaling pathways targeted by this compound to inhibit cancer cell migration and invasion.
Caption: this compound inhibits key pathways like PI3K/Akt and Wnt/β-catenin to suppress EMT and MMP expression, ultimately blocking cell migration and invasion.
Principle of the Transwell Migration and Invasion Assays
The Transwell assay, also known as the Boyden chamber assay, is a fundamental tool for studying cell motility in vitro.[8] It uses a permeable support insert that creates two compartments—an upper and a lower chamber—separated by a microporous polycarbonate membrane.
-
Migration Assay: This assay measures the ability of cells to actively move through the pores of the membrane in response to a chemoattractant gradient. It assesses pure cell motility.[9]
-
Invasion Assay: This is a more complex variation where the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel®.[10] To reach the chemoattractant in the lower chamber, cells must not only migrate but also actively degrade the ECM barrier. This assay mimics the invasion of tissues by metastatic cancer cells.[10][11]
Caption: Workflow for Transwell migration and invasion assays, highlighting the key difference of an ECM coating for the invasion protocol.
Detailed Experimental Protocols
Self-Validation Principle: These protocols include essential controls (vehicle control, negative control without chemoattractant, and positive control) to ensure the results are robust and interpretable. The effect of this compound should be compared directly to a vehicle-treated control to account for any effects of the solvent.
3.1. Protocol 1: Transwell Migration Assay
This protocol details how to measure the effect of this compound on the chemotactic motility of cancer cells.
Materials:
-
24-well plates with Transwell® inserts (8.0 µm pore size is a good starting point for most epithelial cancer cells).[10]
-
Cancer cell line of interest.
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Serum-free medium (e.g., DMEM).
-
This compound (stock solution in DMSO or ethanol).
-
Vehicle control (same solvent as this compound).
-
Phosphate-Buffered Saline (PBS).
-
Cotton swabs.
-
Fixation Solution: 4% Paraformaldehyde (PFA) or 70% Ethanol.[12]
-
Staining Solution: 0.1% - 0.2% Crystal Violet in methanol or water.[12][13]
-
Microscope with imaging capabilities.
Procedure:
-
Preparation (Day 1):
-
Culture cells until they reach 70-90% confluency.[10] This ensures cells are in an active growth phase.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium. This synchronizes the cells and increases their responsiveness to the chemoattractant.[8][14]
-
Rehydrate the Transwell insert membranes by adding 100 µL of serum-free medium to the upper chamber and incubating for at least 30 minutes at 37°C.[8]
-
-
Assay Setup (Day 2):
-
Prepare the lower chambers: Add 600 µL of complete medium (containing 10% FBS or another chemoattractant) to the wells of the 24-well plate. For a negative control, add 600 µL of serum-free medium to at least one well.
-
Harvest the serum-starved cells using trypsin, neutralize, and centrifuge.
-
Resuspend the cell pellet in serum-free medium and perform a cell count.
-
Dilute the cells to a final concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free medium. This density should be optimized for your cell line to avoid pore oversaturation.[9]
-
Prepare cell suspensions for each treatment condition (e.g., Vehicle Control, 10 µM this compound, 20 µM this compound).
-
Carefully remove the rehydration medium from the inserts.
-
Seed 100 µL of the appropriate cell suspension into the upper chamber of each insert.
-
Place the inserts into the wells containing the chemoattractant. Ensure there are no air bubbles trapped beneath the membrane.[14][15]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 4-24 hours. The optimal incubation time is cell-type dependent and must be determined empirically.[8]
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Gently remove the non-migrated cells from the upper surface of the membrane using a water-moistened cotton swab. This step is critical for accurate quantification.[16]
-
Fix the migrated cells on the bottom of the membrane by submerging the insert in a well containing 70% ethanol or 4% PFA for 10-15 minutes.[10][12]
-
Wash the insert gently with PBS.
-
Stain the cells by placing the insert into a well with 0.2% Crystal Violet solution for 5-10 minutes.[13]
-
Gently wash the insert in a beaker of water to remove excess stain. Allow to air dry completely.
-
3.2. Protocol 2: Transwell Invasion Assay
This protocol assesses the ability of cells to degrade an ECM barrier, a key step in metastasis.
Materials:
-
All materials from the Migration Assay protocol.
-
Matrigel® Basement Membrane Matrix (or other ECM components like collagen). Keep on ice to prevent polymerization.[10]
-
Ice-cold, serum-free medium.
-
Pre-chilled pipette tips and microcentrifuge tubes.
Procedure:
-
Preparation (Day 1):
-
Thaw Matrigel overnight on ice at 4°C.
-
On the day of the experiment, dilute the Matrigel stock with ice-cold, serum-free medium to the desired concentration (e.g., 0.5-1 mg/mL). The optimal concentration depends on the invasive potential of the cell line and should be optimized.
-
Gently add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated.[10]
-
Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel to solidify into a gel.
-
Proceed with cell preparation (serum starvation) as described in the migration protocol.
-
-
Assay Setup (Day 2):
-
After the Matrigel has solidified, gently wash the gel with warm, serum-free medium to remove any unincorporated proteins.
-
Follow steps 2 (Assay Setup) through 4 (Fixation and Staining) from the Transwell Migration Assay protocol. Note that the incubation time for invasion assays is typically longer (e.g., 24-48 hours) to allow for matrix degradation.
-
Data Acquisition, Analysis, and Presentation
4.1. Quantification Methods
There are three primary methods for quantifying the results:
-
Manual Counting:
-
Place the dried membrane under a microscope.
-
Capture images from 5-10 random fields of view at 100x or 200x magnification.
-
Manually count the number of stained cells in each field and calculate the average. This method is direct but can be time-consuming and subject to bias.[8]
-
-
Image-Based Analysis (Recommended):
-
Stain Elution and Spectrophotometry:
-
After staining and washing, place the insert in a new well containing a destaining solution (e.g., 100-200 µL of 10% acetic acid).[12]
-
Incubate for 15-20 minutes to elute the dye from the cells.
-
Transfer the colored solution to a 96-well plate and measure the absorbance at 590 nm using a microplate reader.[12] The absorbance is directly proportional to the number of migrated cells.
-
4.2. Data Presentation
Results should be presented clearly to show the dose-dependent effect of this compound.
-
Calculation: Express the data as a percentage of the vehicle control.
-
% Migration/Invasion = (Number of cells in treatment group / Number of cells in vehicle control group) x 100
-
-
Normalization: For invasion assays, it is good practice to normalize the invasion results to the migration results to distinguish between effects on motility versus matrix degradation.
-
% Invasion Index = (% Invasion / % Migration) x 100
-
Table 1: Example Data Summary for this compound (ORM) Effect on Cancer Cell Invasion
| Treatment Group | Mean Migrated Cells (per field) | % Migration (vs. Control) | Mean Invaded Cells (per field) | % Invasion (vs. Control) |
| No Chemoattractant | 8 ± 2 | 6% | 2 ± 1 | 2% |
| Vehicle Control | 135 ± 12 | 100% | 98 ± 9 | 100% |
| ORM (10 µM) | 74 ± 9 | 55% | 41 ± 6 | 42% |
| ORM (20 µM) | 31 ± 5 | 23% | 15 ± 4 | 15% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cell Migration in Control | 1. Inactive chemoattractant.2. Incorrect pore size for cell type.3. Incubation time is too short.4. Air bubbles trapped under the insert.5. Cells are unhealthy, over-passaged, or not properly serum-starved. | 1. Use fresh, high-quality FBS or chemoattractant.2. Consult literature for appropriate pore size for your cells (typically 5-8 µm).[10]3. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal time.4. Ensure the insert makes direct contact with the lower medium; remove bubbles by gentle tapping.[14]5. Use low-passage, healthy cells. Ensure serum starvation is effective but not cytotoxic.[14] |
| High Background (Cells in Negative Control) | 1. Chemoattractant present in the upper chamber.2. Damaged or defective insert membrane. | 1. Ensure cells are seeded in completely serum-free medium.2. Inspect inserts for integrity before use. |
| Uneven Cell Distribution on Membrane | 1. Incomplete resuspension of cells before seeding.2. Plate was not level in the incubator. | 1. Gently pipette the cell suspension multiple times before adding to the insert.2. Ensure the incubator shelf is level. Let the plate sit at room temperature for 10 minutes before incubating to allow even settling.[14] |
| High Variability Between Replicates | 1. Inconsistent cell seeding numbers.2. Incomplete removal of non-migrated cells.3. Inconsistent staining or washing. | 1. Ensure accurate cell counting and careful pipetting.2. Be consistent and thorough when swabbing the top of the membrane.3. Use consistent volumes and incubation times for all staining and washing steps. |
| Matrigel Layer Washes Away (Invasion Assay) | 1. Matrigel was not fully polymerized.2. Pipetting was too vigorous during washing or seeding. | 1. Ensure adequate incubation time at 37°C for polymerization.2. Add and remove all solutions gently and slowly, dispensing against the side of the insert wall. |
Conclusion
The Transwell migration and invasion assays are powerful, adaptable tools for quantifying the anti-metastatic potential of compounds like this compound. By inhibiting critical signaling pathways such as PI3K/Akt and Wnt/β-catenin, this compound effectively reduces the ability of cancer cells to move and invade through tissue barriers.[3][6] The detailed protocols and troubleshooting guide provided here offer a robust framework for researchers to rigorously evaluate this compound and other novel drug candidates, contributing to the development of effective anti-cancer therapies.
References
-
ResearchGate. This compound inhibits cell proliferation and motility. Available at: [Link]
-
Chauhan, N. Therapeutic Effects of this compound in Cervical Cancer Carcinogenesis. UTHSC Digital Commons - University of Tennessee Health Science Center. Available at: [Link]
-
Chauhan, N., et al. This compound nanotherapy for cervical cancer treatment. National Center for Biotechnology Information (PMC). Available at: [Link]
-
ResearchGate. This compound efficiently inhibits ovarian cancer growth. Available at: [Link]
-
SynapseSpheres. Transwell Assay Protocol: A Detailed Guide. Available at: [Link]
-
Creative Bioarray. Transwell Migration and Invasion Assays. Available at: [Link]
-
ResearchGate. Effect of this compound on β-catenin signaling pathway and molecular.... Available at: [Link]
-
Nair, H. B., et al. Anti-Cancer Potential of a Novel SERM this compound. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Justus, C. R., et al. Transwell In Vitro Cell Migration and Invasion Assays. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Corning. Transwell Cell Migration and Invasion Assay Guide. Available at: [Link]
-
Wang, Y., et al. This compound inhibits the proliferation of cervical cancer cells by suppressing Wnt/β-catenin signaling. American Journal of Cancer Research. Available at: [Link]
-
CLYTE Technologies. Deep Dive into the Transwell Migration and Invasion Assay. Available at: [Link]
-
ResearchGate. Effect of this compound (ORM) on cell invasion, migration, and EMT.... Available at: [Link]
-
ResearchGate. Cell Migration, Chemotaxis and Invasion Assay Protocol. Available at: [Link]
-
SnapCyte. Transwell Migration and Invasion Assay - the complete breakdown. Available at: [Link]
-
ScienceDirect. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with this compound in triple negative breast cancer cells. Available at: [Link]
-
AACR Journals. Abstract 4809: Bromo-ormeloxifene inhibits epithelial mesenchymal transition via targeting β-catenin signaling pathways in cervical cancer cells. Available at: [Link]
-
National Center for Biotechnology Information (PMC). This compound efficiently inhibits ovarian cancer growth. Available at: [Link]
-
ResearchHub. Standard Operating Procedure (SOP) for Transwell Migration Assay. Available at: [Link]
-
ResearchGate. Why can't I detect any migrating cells in Transwell assay?. Available at: [Link]
-
National Institutes of Health (NIH). Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy. Available at: [Link]
-
Corning. Assay Methods: Cell Invasion Assay. Available at: [Link]
Sources
- 1. This compound nanotherapy for cervical cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Potential of a Novel SERM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Therapeutic Effects of this compound in Cervical Cancer Carcinogenesis" by Neeraj Chauhan [dc.uthsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound efficiently inhibits ovarian cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. corning.com [corning.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. researchhub.com [researchhub.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
Troubleshooting & Optimization
Ormeloxifene solubility in DMSO and other organic solvents
Technical Support Center: Ormeloxifene Solubility & Handling Guide
Case ID: ORM-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Active Last Updated: January 30, 2026[1][2][3]
Executive Summary
This compound (also known as Centchroman) is a non-steroidal Selective Estrogen Receptor Modulator (SERM).[1][3] Due to its significant lipophilicity (high LogP), it presents solubility challenges in aqueous environments typical of biological assays. This guide provides validated protocols for solubilization in organic solvents (DMSO, Ethanol) and subsequent dilution into aqueous buffers to prevent experimental variability caused by precipitation.
Critical Note on Chemical Forms: Researchers typically encounter two forms. Ensure you verify which form you possess before calculating molarity:
Part 1: Solubility Profile & Solvent Selection
The following data summarizes the solubility limits based on bench-validated saturation points.
| Solvent | Solubility Rating | Max Stock Conc. | Application Notes |
| DMSO | Excellent | ~25 mg/mL (50 mM) | Recommended. Best for stable stock solutions.[1][2][3] Low volatility prevents concentration drift.[3] |
| Ethanol (100%) | Good | ~20 mg/mL | Viable alternative.[1][3] prone to evaporation; seal vials tightly. |
| Methanol | Good | ~20 mg/mL | Suitable for analytical chemistry (HPLC) but toxic for cell culture.[1][3] |
| Chloroform | Moderate/Good | ~10 mg/mL | Useful for lipid-based delivery systems; not for standard biological assays.[1][2][3] |
| Water / PBS | Poor | < 0.1 mg/mL | Do NOT attempt to dissolve powder directly in buffers.[3] It will float or form clumps.[3] |
Scientist’s Insight: While solubility in DMSO can theoretically reach higher limits (~50 mg/mL), we recommend capping stock solutions at 10–25 mM (approx. 5–12 mg/mL).[1][3] Working near the saturation limit increases the risk of "crashing out" (precipitation) upon freeze-thaw cycles.[1][2][3]
Part 2: Standard Operating Procedure (SOP)
Protocol: Preparation of 10 mM Stock Solution
Objective: Create a stable master stock of this compound HCl for long-term storage.
Materials:
Step-by-Step Workflow:
-
Calculation:
-
Solubilization:
-
Aliquot & Storage:
Part 3: Troubleshooting & FAQs
Q1: My compound precipitated when I added the DMSO stock to my cell culture media. Why? A: This is the "Solvent Shock" effect.[3] this compound is highly hydrophobic.[3] If you add a high-concentration drop of DMSO stock directly into a static volume of water, the DMSO diffuses out faster than the drug can solubilize, causing the drug to crash out as a precipitate.[3]
-
The Fix:
-
Dilute Intermediate: Make a 10x or 100x intermediate dilution in media while vortexing.
-
Rapid Mixing: Never add the drop to the center of the well. Add it to the side while swirling the media.
-
Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.
-
Q2: Can I use plastic tubes for storage? A: For short-term (hours), polypropylene (PP) tubes are acceptable.[1][2][3] For long-term storage of DMSO stocks, glass or high-density polypropylene is required.[1][2][3] DMSO can leach plasticizers from low-quality plastics, which may interfere with estrogen receptor assays.[1][2][3]
Q3: How do I check if my stock solution has degraded? A: this compound is sensitive to light (photodegradation) and moisture.[1][3]
-
Visual Check: A color change (yellowing) or visible particulates after thawing indicates degradation.[1][3]
-
Functional Check: Run a standard HPLC trace.[1][3] The appearance of extra peaks at lower retention times suggests hydrolysis or oxidation.
Part 4: Visualizing the Workflow
The following diagram illustrates the correct "Serial Dilution" pathway to ensure solubility is maintained from powder to assay plate.
Figure 1: Optimal solubilization workflow. Note the intermediate dilution step, which is crucial for transitioning hydrophobic SERMs from organic solvent to aqueous media.
References
-
PubChem. (2025).[1][3] this compound Hydrochloride Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Sharma, A., et al. (2015).[3][6] Rapid quantitative analysis of this compound and its active metabolite... in rat plasma.[3][6] Journal of Pharmaceutical and Biomedical Analysis. (Validates stability in plasma/aqueous matrices).
Sources
- 1. GSRS [precision.fda.gov]
- 2. This compound | C30H35NO3 | CID 35805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Rapid quantitative analysis of this compound and its active metabolite, 7-desmethyl this compound, in rat plasma using liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Chemical Structure and Derivatives of Ormeloxifene for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ormeloxifene, a Unique Selective Estrogen Receptor Modulator
This compound, also known as Centchroman, is a non-steroidal Selective Estrogen Receptor Modulator (SERM) that has been used for decades as a once-a-week oral contraceptive.[1][2] It is also indicated for the treatment of dysfunctional uterine bleeding.[3][4] Unlike many other SERMs, this compound exhibits a unique pharmacological profile, acting as an antagonist on the estrogen receptors (ERs) in the uterus and breast, while demonstrating estrogenic effects in other tissues like bone, the cardiovascular system, and the vagina.[3][4] This tissue-selective activity makes this compound and its derivatives a fascinating subject for structure-activity relationship (SAR) studies, aiming to further refine their therapeutic applications and minimize side effects.
This technical guide provides a comprehensive overview of the chemical structure of this compound, explores its key derivatives, and delves into the critical structure-activity relationships that govern their biological effects. Detailed experimental protocols for the synthesis of this compound analogues and for the evaluation of their SERM activity are also provided to empower researchers in their drug discovery endeavors.
The Core Chemical Structure of this compound
This compound belongs to the class of 3,4-diphenylchromans.[5][6] Its chemical structure is characterized by a rigid tricyclic core with specific substitutions that are crucial for its biological activity.
IUPAC Name: 1-[2-[4-[(3S,4R)-7-methoxy-2,2-dimethyl-3-phenylchroman-4-yl]phenoxy]ethyl]pyrrolidine[1]
Molecular Formula: C₃₀H₃₅NO₃[1]
Key Structural Features:
-
3,4-Diphenylchroman Core: This rigid heterocyclic system is the foundational scaffold of this compound. The specific stereochemistry at the C3 and C4 positions is critical for its activity.
-
Methoxy Group at C7: A methoxy group at the 7th position of the chroman ring is a recurring feature in active compounds of this class.
-
Gem-dimethyl Group at C2: The two methyl groups at the 2nd position contribute to the molecule's steric bulk and influence its interaction with the estrogen receptor.
-
Phenyl Group at C3: An unsubstituted phenyl group at the 3rd position is generally found to be optimal for activity.
-
Substituted Phenyl Group at C4: The phenyl group at the 4th position bears a para-substituted basic ether side chain, which is a hallmark of many SERMs and is essential for their antagonistic activity in certain tissues. In this compound, this is a 2-(pyrrolidin-1-yl)ethoxy chain.
Figure 1: Chemical Structure of this compound
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The biological activity of this compound and its analogues is highly dependent on their structural features. SAR studies have revealed key insights into the molecular requirements for potent and selective estrogen receptor modulation. The foundational work in this area was published in the Journal of Medicinal Chemistry in 1976, which explored a series of 3,4-diphenylchromenes and -chromans.[5]
Key SAR Insights:
-
Stereochemistry at C3 and C4: The trans configuration of the phenyl groups at positions 3 and 4 of the chroman ring is crucial for high anti-implantation activity. The corresponding cis isomers are significantly less active.[5]
-
The Basic Ether Side Chain at C4': The presence of a basic ether side chain, such as the pyrrolidinoethoxy group in this compound, on the C4 phenyl ring is essential for potent anti-estrogenic activity. Variations in the length of the alkyl chain and the nature of the basic amine can modulate activity.
-
Substitution on the Chroman Ring:
-
A methoxy group at the C7 position generally enhances activity.
-
The gem-dimethyl group at C2 is important for maintaining the correct conformation of the molecule for receptor binding.
-
-
Substitution on the Phenyl Rings:
-
The C3 phenyl group is generally unsubstituted in the most active compounds.
-
Modifications to the C4 phenyl group, other than the basic ether side chain, can significantly impact activity.
-
A brominated analogue of this compound (Br-ORM) has been synthesized and shown to have enhanced anticancer activity in cervical cancer models, suggesting that halogenation could be a promising avenue for developing derivatives with novel therapeutic properties.[7] Molecular modeling studies of Br-ORM suggest it binds more effectively to β-catenin, indicating a potential mechanism of action beyond estrogen receptor modulation.[7]
Another important derivative is the 7-hydroxy metabolite of this compound. This metabolite has a significantly higher binding affinity for both ERα and ERβ compared to the parent compound and acts as a potent antiestrogen at the transcriptional level.[8]
Quantitative SAR Data
The following table summarizes the anti-implantation activity of selected 3,4-diphenylchroman derivatives from the seminal study by Ray et al. (1976).[5] This data provides a quantitative basis for understanding the SAR of this class of compounds.
| Compound Number | R1 | R2 | Stereochemistry | MED100 (mg/kg) |
| 26 | H | -OCH₃ | - | 0.5 |
| 32 | H | -OCH₃ | trans | 0.25 |
| 33 | H | -OCH₃ | cis | >10 |
| 34 | CH₃ | -OCH₃ | trans | 0.125 |
| 35 | CH₃ | -OCH₃ | cis | 5 |
| 38 | H | H | trans | 1 |
| 40 | CH₃ | H | trans | 0.5 |
Table 1: Anti-implantation activity (MED100 - Minimum Effective Dose for 100% prevention of implantation in rats) of selected 3,4-diphenylchroman derivatives. [5]
Experimental Protocols
Synthesis of this compound (3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(β-pyrrolidinoethoxy)phenyl)-7-methoxychroman)
The synthesis of this compound involves a multi-step process, a key part of which is the preparation of the trans-3,4-diarylchroman core. An improved process for this has been described in the patent literature.[9]
Figure 3: Workflow for the biological evaluation of this compound derivatives.
Conclusion
This compound, with its unique 3,4-diphenylchroman scaffold and remarkable tissue-selective estrogen receptor modulating activity, continues to be a valuable lead compound in drug discovery. A thorough understanding of its structure-activity relationships is paramount for the rational design of novel derivatives with improved therapeutic profiles for a range of indications, from contraception and hormonal disorders to cancer therapy. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate new this compound analogues, thereby contributing to the advancement of this important class of therapeutic agents.
References
-
Ray, S., Grover, P. K., Kamboj, V. P., Setty, B. S., Kar, A. B., & Anand, N. (1976). Antifertility agents. 12. Structure-activity relationship of 3,4-diphenylchromenes and -chromans. Journal of Medicinal Chemistry, 19(2), 276–279. [Link]
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Thurston, D. E., & Pysz, I. (2021). Endocrine Therapies. In Chemistry and Pharmacology of Anticancer Drugs. CRC Press. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 35805, this compound. Retrieved from [Link]
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Soto, A. M., & Sonnenschein, C. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. National Toxicology Program. [Link]
- Kumar, N., & Singh, R. K. (2009). An improved process for the preparation of trans 3,4- diarylchroman and their derivatives. (Patent No. WO/2009/078029).
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Gaitonde, V. D., & Hoskeri, A. C. (2015). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica, 7(7), 224-230. [Link]
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Mishra, A., et al. (2018). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research, 38(10), 5485-5492. [Link]
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Tiwari, A., et al. (2023). Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. ACS Omega, 8(42), 39071–39085. [Link]
-
Lakshmi, M., & Anuradha, A. (2015). A Study of Efficacy of this compound in the Pharmacological Management of Dysfunctional Uterine Bleeding. Journal of clinical and diagnostic research: JCDR, 9(10), QC04–QC07. [Link]
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Nair, L. V., et al. (2015). Anti-Cancer Potential of a Novel SERM this compound. Current molecular medicine, 15(8), 753–761. [Link]
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Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological sciences: an official journal of the Society of Toxicology, 54(1), 138–153. [Link]
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National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]
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Kleinstreuer, N. C., et al. (2016). A Curated Database of Rodent Uterotrophic Bioactivity. Environmental health perspectives, 124(5), 556–562. [Link]
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Judson, R. S., et al. (2015). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology, 49(12), 7366–7378. [Link]
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Muthyala, R. S., et al. (2004). Modulation of estrogen receptor transactivation and estrogen-induced gene expression by this compound-a triphenylethylene derivative. The Journal of steroid biochemistry and molecular biology, 88(3), 251–260. [Link]
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De, A., et al. (2015). This compound – Looking beyond contraception. Journal of obstetrics and gynaecology of India, 65(6), 379–383. [Link]
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Lee, S. J., et al. (2018). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. International journal of molecular sciences, 19(11), 3358. [Link]
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Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]
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Kanno, J., et al. (2001). The OECD program to validate the rat uterotrophic bioassay. Phase 2: coded single-dose studies. Environmental health perspectives, 109(8), 787–794. [Link]
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Odum, J., et al. (1997). The immature rat uterotrophic assay: a model for the testing and assessment of endocrine disrupting chemicals. Toxicologic pathology, 25(6), 622–633. [Link]
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Urosphere. (2021). Uterotrophic bioassay in immature rats. [Link]
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Ofner, P., et al. (2016). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications. International journal of molecular sciences, 17(10), 1640. [Link]
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Navigating Ormeloxifene Precipitation: A Technical Support Guide for Researchers
A Foreword from Your Senior Application Scientist: Welcome to the technical support center. If you're working with Ormeloxifene, you're likely aware of its significant potential as a selective estrogen receptor modulator (SERM).[1][2] However, its physicochemical properties, particularly its poor aqueous solubility, can present considerable challenges in experimental settings.[3][4] Unexpected precipitation can compromise data integrity and impede research progress. This guide is structured to provide you with not just solutions, but a deeper understanding of the underlying chemical principles driving these precipitation events. Our goal is to empower you to troubleshoot effectively and proactively design robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, which was clear initially, has now turned cloudy. What is happening?
This delayed precipitation is a common issue and typically points to a gradual shift in the solution's pH. This compound is a weakly basic compound with high lipid solubility.[5] Its solubility in aqueous media is critically dependent on maintaining an acidic pH. In this state, the molecule is protonated, rendering it more soluble. If the pH of your solution rises, this compound will revert to its less soluble free base form, causing it to precipitate out of the solution. This pH shift can be due to insufficient buffering capacity or absorption of atmospheric carbon dioxide.
Q2: I'm dissolving this compound in DMSO first and then diluting it in my aqueous buffer, but it's crashing out immediately. Why?
This phenomenon is known as "solvent shifting." While this compound is readily soluble in organic solvents like DMSO, a rapid transfer to an aqueous environment can cause it to precipitate. This occurs because the localized concentration of this compound exceeds its solubility limit in the aqueous medium before it has a chance to disperse.
Q3: Can I use the hydrochloride salt of this compound to avoid these issues?
Using this compound hydrochloride (HCl) is a good starting point as the salt form is inherently more water-soluble than the free base.[6] However, it is not a complete solution. Once dissolved in an unbuffered or weakly buffered aqueous solution, the salt can still be susceptible to pH-dependent precipitation if the pH of the medium increases.
Troubleshooting Guide: From Problem to Protocol
Scenario 1: Immediate Precipitation Upon Formulation
You've prepared your aqueous solution of this compound, and it immediately becomes cloudy or shows visible precipitate.
Diagnostic Workflow:
Caption: A step-by-step diagnostic for immediate precipitation.
Corrective Protocols:
-
pH-Controlled Formulation:
-
The Principle: By maintaining a pH well below the pKa of this compound, you ensure it remains in its protonated, soluble state.
-
Step-by-Step:
-
Prepare a buffer solution with a target pH between 4.0 and 5.5 (e.g., a 50mM citrate buffer).
-
Accurately weigh your this compound HCl.
-
Slowly add the this compound HCl to the buffer while continuously stirring or vortexing.
-
If necessary, use sonication to aid dissolution.
-
Always verify the final pH of your stock solution.
-
-
-
Controlled Solvent Dilution:
-
The Principle: To prevent solvent shifting, the dilution of an organic stock solution into an aqueous buffer must be done gradually.
-
Step-by-Step:
-
Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., methanol or DMSO).[7]
-
While vigorously stirring your aqueous buffer, add the organic stock drop-by-drop.
-
Ensure the final concentration of the organic solvent in your aqueous solution is low and compatible with your experimental system.
-
-
Scenario 2: Delayed Precipitation and Solution Instability
Your this compound solution is initially clear but develops a precipitate over time (minutes to hours).
Root Cause Analysis and Solutions:
This is often a sign of inadequate buffering or the need for advanced formulation strategies, especially if your experiment requires a near-neutral pH.
Advanced Solubilization Techniques:
When pH control is not a viable option, employing solubilizing excipients is the recommended approach.
-
Complexation with Cyclodextrins:
-
The Mechanism: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble drugs like this compound, forming an inclusion complex that is significantly more water-soluble.[8][9][10]
-
Experimental Protocol:
-
Choose a suitable cyclodextrin, such as β-cyclodextrin (BCD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).[3]
-
Prepare your aqueous buffer at the desired pH.
-
Dissolve the cyclodextrin in the buffer. Gentle warming can assist this process.
-
Slowly add your this compound (either as a powder or a concentrated organic stock) to the cyclodextrin solution with constant stirring.
-
Allow the solution to stir for several hours to ensure maximum complexation.
-
-
-
Use of Co-solvents and Surfactants:
-
The Principle: Co-solvents like polyethylene glycol (PEG) and surfactants can increase the solubility of hydrophobic compounds.[3][4]
-
Considerations: It is crucial to determine the compatibility of these excipients with your specific assay or cell culture model, as they can have their own biological effects.
-
Comparative Table of Solubilization Strategies:
| Strategy | Mechanism | Advantages | Potential Disadvantages |
| pH Adjustment | Ionization of the drug | Simple and cost-effective | May not be suitable for biological experiments requiring neutral pH |
| Cyclodextrin Complexation | Encapsulation of the drug molecule | High solubilization efficiency, generally low toxicity | Higher cost, potential for competitive displacement |
| Co-solvents (e.g., PEG 6000) | Altering solvent polarity | Easy to implement | Potential for cellular toxicity or assay interference |
Visualization of the Cyclodextrin Inclusion Complex Formation:
Caption: The encapsulation of this compound by β-cyclodextrin to form a soluble complex.
By understanding the physicochemical properties of this compound and applying these systematic troubleshooting and formulation strategies, you can overcome the challenges of precipitation and ensure the reliability and reproducibility of your experimental results.
References
-
Ramanathan, M., Subramanian, L., Venkatesan, N., & Solairaj, P. (n.d.). ENHANCEMENT OF DISSOLUTION RATE BY SOLID DISPERSION TECHNIQUE FOR this compound. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
S, S., S, S., & G, N. (2022). Formulation and characterization of self microemulsifying sustained release pellets for breast cancer. GSC Biological and Pharmaceutical Sciences, 18(2), 133-142. Available from: [Link]
-
Jain, A., Gupta, Y., & Jain, S. K. (2007). Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac. AAPS PharmSciTech, 8(2), E1-E8. Available from: [Link]
-
Gudipati, M., Rao, Y. M., & Pailla, S. (2016). Enhanced Solubility and Dissolution Rate of Raloxifene using Cycloencapsulation Technique. MedCrave Online. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]
-
Torrent Pharmaceuticals. (n.d.). This compound PI.mdi. Available from: [Link]
-
V, S., & al, et. (2014). innovative method development and validation of stability. Journal of Pharmaceutical Research. Available from: [Link]
-
Sinha, A., & Tiwari, A. (2014). A Comparative Study of the Efficacy of this compound and Norethisterone in Perimenopausal Dysfunctional Uterine Bleeding and Peri. IOSR Journal of Dental and Medical Sciences, 13(1), 45-50. Available from: [Link]
-
Wikipedia. (n.d.). This compound. Available from: [Link]
-
Patsnap. (2024, July 17). What is the mechanism of this compound? Synapse. Available from: [Link]
-
precisionFDA. (n.d.). This compound. Available from: [Link]
-
Sathali, A. H., & M, R. (2018). FORMULATION AND EVALUATION OF this compound FAST DISSOLVING TABLETS. Asian Journal of Pharmaceutical Research and Development, 6(3), 17-31. Available from: [Link]
-
Shrestha, A., Shrestha, S., Shrestha, B., & Dongol, A. (2022). Evaluation of the Safety and Efficacy of this compound, a Selective Estrogen Receptor Modulator and Medroxyprogesterone Acetate in Women with Non-Structural Abnormal Uterine Bleeding: A Randomized Clinical Trial. Journal of Clinical Medicine, 11(21), 6296. Available from: [Link]
-
Sathali, A. H. (2018). FORMULATION AND EVALUATION OF this compound FAST DISSOLVING TABLETS. Asian Journal of Pharmaceutical Research and Development. Available from: [Link]
-
Semantic Scholar. (n.d.). FORMULATION AND EVALUATION OF this compound FAST DISSOLVING TABLETS. Available from: [Link]
-
Shrestha, A. (2021). Effect of this compound for Management of Dysfunctional Uterine Bleeding. Journal of Universal College of Medical Sciences. Available from: [Link]
-
Shayanfar, A. (2024). Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling. Annales Pharmaceutiques Françaises. Available from: [Link]
-
Belboukhari, N., Cherif-kaddour, L. R., & Sekkoum, K. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Journal of Pharmaceutical Research and Reports. Available from: [Link]
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- 2. What is the mechanism of this compound? [synapse.patsnap.com]
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Ormeloxifene Technical Support Center: A Guide to Minimizing Cytotoxicity in Non-Cancerous Cell Lines
Welcome to the technical support center for Ormeloxifene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and wish to understand and mitigate its cytotoxic effects on non-cancerous cell lines. As a selective estrogen receptor modulator (SERM), this compound offers a unique pharmacological profile, but like any active compound, its application in in vitro models requires careful optimization to ensure data integrity and relevance. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of off-target cytotoxicity.
Section 1: Understanding this compound's Mechanism and Cytotoxic Potential
This compound, also known as Centchroman, is a non-steroidal SERM used clinically as an oral contraceptive and for the management of abnormal uterine bleeding.[1][2] Its mechanism of action is tissue-specific, exhibiting anti-estrogenic effects in tissues like the endometrium and breast, which is the basis for its contraceptive action and its investigation as an anti-cancer agent.[2][3]
In oncology research, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including breast, ovarian, cervical, and prostate cancers.[1][4][5][6] These effects are often mediated through the modulation of key signaling pathways such as PI3K/Akt and Wnt/β-catenin, leading to cell cycle arrest and apoptosis.[4][7]
While clinical studies report a favorable safety profile with minimal side effects,[1][5][8] it is crucial for researchers to recognize that at supra-physiological concentrations used in in vitro studies, off-target cytotoxicity in non-cancerous control cell lines can occur. This guide will help you establish a therapeutic window to maximize the compound's desired effects while minimizing toxicity in your control models.
Section 2: Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound typically become cytotoxic to cancer cells? How can I use this information for my non-cancerous cell lines?
A1: The half-maximal inhibitory concentration (IC50) for this compound in cancer cell lines typically ranges from 15 µM to 25 µM.[7][9] For instance, in cervical cancer cells (CaSki and SiHa), the IC50 is reported to be between 15–20 μM.[9] This range is a critical benchmark. To minimize cytotoxicity in your non-cancerous control lines, your initial experiments should include a dose-response curve starting well below this range (e.g., 1-5 µM) and extending slightly beyond it. The goal is to identify a concentration that is effective on your target cancer cells but has minimal impact on the viability of your non-cancerous controls.
Q2: I'm observing significant cell death in my non-cancerous control cell line, even at low concentrations of this compound. What could be the cause?
A2: There are several potential reasons for this observation:
-
High Receptor Expression: Your non-cancerous cell line might express high levels of the estrogen receptor (ER) or other off-target receptors to which this compound binds, making it particularly sensitive.
-
Cell Line Specific Sensitivity: Different cell lines have varying sensitivities to chemical compounds due to their unique genetic and metabolic profiles.
-
Prolonged Exposure Time: Continuous exposure, even at low concentrations, can lead to cumulative toxicity. Consider reducing the incubation time.[7]
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.1%.
Q3: Can I use serum starvation to synchronize my non-cancerous cells before this compound treatment?
A3: While serum starvation is a common method for cell cycle synchronization, it can also sensitize cells to drug-induced cytotoxicity.[10][11][12] For the purpose of minimizing cytotoxicity, it may be counterproductive. If you must synchronize your cells, consider alternative methods or perform a preliminary experiment to assess how serum starvation affects the sensitivity of your specific non-cancerous cell line to this compound.
Q4: Are there any supplements I can add to the culture medium to protect my non-cancerous cells?
A4: The addition of antioxidants like N-acetylcysteine (NAC) to the culture medium has been shown to mitigate cytotoxicity induced by some drugs by reducing oxidative stress.[13][14][15] this compound has been reported to induce the generation of reactive oxygen species (ROS) in cancer cells.[4] If this is a mechanism of off-target toxicity, antioxidants could be beneficial. However, it's essential to first confirm that the addition of an antioxidant does not interfere with the intended effect of this compound on your target cancer cells.
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered when working with this compound and non-cancerous cell lines.
| Problem | Potential Cause | Recommended Solution |
| High background cytotoxicity in vehicle control wells. | Solvent (e.g., DMSO) concentration is too high. | Prepare a serial dilution of the solvent in your culture medium to determine the maximum non-toxic concentration. Ensure all treatment wells, including the vehicle control, have the same final solvent concentration. |
| Poor cell health prior to treatment. | Ensure cells are in the logarithmic growth phase and have high viability before seeding for the experiment. | |
| Inconsistent results between replicate experiments. | Variation in cell seeding density. | Use a cell counter to ensure consistent cell numbers are seeded in each well. Allow cells to adhere and stabilize for 24 hours before adding this compound. |
| Fluctuation in incubation time or drug concentration. | Maintain strict adherence to protocols for incubation times and drug preparation. Prepare fresh drug dilutions for each experiment. | |
| Cytotoxicity observed in non-cancerous cells at concentrations effective against cancer cells. | Overlapping therapeutic window. | 1. Optimize Exposure Time: Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the shortest exposure time that kills cancer cells but spares normal cells. 2. Intermittent Dosing: Instead of continuous exposure, try a pulse-dosing regimen (e.g., 24h exposure followed by 48h in drug-free medium). |
| Non-specific mechanism of cell death. | Investigate the mechanism of cell death in your non-cancerous cells (apoptosis vs. necrosis). This can provide insights into pathways that could be targeted for protection. | |
| Loss of this compound activity over time in culture. | Drug instability or degradation in media. | Prepare fresh stock solutions and dilute them immediately before use. Minimize the exposure of the drug to light and elevated temperatures. |
Section 4: Experimental Protocols & Workflows
Protocol 1: Determining the Therapeutic Window of this compound
This protocol outlines a method to compare the dose-dependent cytotoxicity of this compound on a cancer cell line and a non-cancerous control cell line to determine its therapeutic window.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Non-cancerous control cell line (e.g., MCF-10A, primary fibroblasts)
-
Complete culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count both cell lines.
-
Seed the cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of concentrations (e.g., 0.1 µM to 50 µM).
-
Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells (perform in triplicate).
-
Incubate for the desired exposure time (e.g., 48 hours).
-
-
Cell Viability Assessment:
-
After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the dose-response curves for both cell lines.
-
Calculate the IC50 value for each cell line. The therapeutic window is the range of concentrations that are cytotoxic to the cancer cells but not to the non-cancerous cells.
-
Workflow for Minimizing Cytotoxicity
The following diagram illustrates a systematic workflow for researchers aiming to minimize this compound's cytotoxicity in non-cancerous cell lines.
Caption: this compound-mediated inhibition of the PI3K/Akt survival pathway.
Wnt/β-catenin Signaling Pathway
This compound can also suppress the Wnt/β-catenin pathway. [16]This pathway is involved in cell fate determination, proliferation, and migration. Downregulation of this pathway can lead to decreased expression of target genes like Cyclin D1, resulting in G1 cell cycle arrest. [16]
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
By carefully considering the principles and protocols outlined in this guide, researchers can effectively minimize the off-target cytotoxicity of this compound, leading to more accurate and reliable experimental outcomes.
References
-
Maher, D. M., Khan, S., Nordquist, J. L., Ebeling, M. C., Bauer, N. A., Kopel, L., ... & Miskimins, K. (2016). This compound efficiently inhibits ovarian cancer growth. Cancer letters, 370(1), 1-11. [Link]
-
Chauhan, N., Jaggi, M., Singh, A., & Chauhan, S. C. (2019). A triphenylethylene nonsteroidal SERM attenuates cervical cancer growth. Cancer Medicine, 8(1), 218-230. [Link]
-
Singh, A., Kumar, P., Kumar, S., Kumar, D., & Singh, S. (2023). Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. ACS Omega, 8(43), 40755-40766. [Link]
-
Kulkarni, S., Kulkarni, A., & Kulkarni, P. (2025). Study of efficacy of selective estrogen receptor modulator: this compound in the management of heavy menstrual bleeding in perimenopaus. Indian Journal of Obstetrics and Gynecology Research, 12(3), 415-418. [Link]
-
Sikander, M., Vela, M., Malik, S., Rodriguez, A., Lopez, A., Zubieta, D., ... & Chauhan, S. C. (2018). Therapeutic efficacy of this compound against hepatocellular carcinoma. UTRGV School of Medicine Research Symposium. [Link]
-
Kulkarni, S., Kulkarni, A., & Kulkarni, P. (2025). Study of efficacy of selective estrogen receptor modulator: this compound in the management of heavy menstrual bleeding in perimenopausal patients: A prospective interventional study. ResearchGate. [Link]
-
Panda, M., & Das, A. (2015). This compound – Looking beyond contraception. Journal of Obstetrics and Gynaecology of India, 65(6), 376-380. [Link]
-
Kumar, A., & Singh, S. (2018). Evaluating the Effect of this compound on Multiple Fibroadenomas and Mastalgia. Journal of Clinical and Diagnostic Research, 12(10). [Link]
-
Makker, A., Tandon, I., Goel, M. M., Singh, M., & Singh, M. M. (2009). Effect of this compound, a selective estrogen receptor modulator, on biomarkers of endometrial receptivity and pinopode development and its relation to fertility and infertility in Indian subjects. Fertility and Sterility, 91(6), 2298-2307. [Link]
-
Wang, Y., Zhang, Y., & Chen, L. (2017). This compound inhibits the proliferation of cervical cancer cells by suppressing Wnt/β-catenin signaling. Medical Science Monitor Basic Research, 23, 61. [Link]
-
Kumar, N., & Singh, R. K. (2014). Anti-Cancer Potential of a Novel SERM this compound. Current molecular medicine, 14(1), 134-145. [Link]
-
Hafeez, B. B., Ganju, A., Sikander, M., Kashyap, V. K., Hafeez, Z. B., Chauhan, N., ... & Yallapu, M. M. (2017). This compound suppresses prostate tumor growth and metastatic phenotypes via inhibition of oncogenic β-catenin signaling and EMT progression. Molecular cancer therapeutics, 16(10), 2267-2280. [Link]
-
Sharma, R., & Singhal, S. R. (2017). Evaluation of the Role of this compound in Abnormal Uterine Bleeding. J South Asian Feder Menopause Soc, 5(2), 107-110. [Link]
-
S, L., M, V., T, M., & S, L. (2024). Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with this compound in triple negative breast cancer cells. Molecular Biology Reports, 51(1), 405. [Link]
-
Maher, D. M., Khan, S., Nordquist, J. L., Ebeling, M. C., Bauer, N. A., Kopel, L., ... & Miskimins, K. (2016). This compound efficiently inhibits ovarian cancer growth. ResearchGate. [Link]
-
Sharma, J. B., Sharma, E., & Sharma, S. (2018). Role of this compound in Management of Abnormal Uterine Bleeding. SAS Journal of Surgery, 4(2), 34-39. [Link]
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Basannar, D. R., & Nanda, S. K. (2013). A study of efficacy of this compound in the pharmacological management of dysfunctional uterine bleeding. Medical journal, Armed Forces India, 69(4), 324-328. [Link]
-
Chan, G. K., Klein, H. E., & Lee, A. V. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Cell Viability Assays (pp. 1-13). Humana, New York, NY. [Link]
-
ResearchGate. (2017). Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays? [Link]
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El-Ebiary, A., Sarhan, M., & El-Sonbaty, S. (2020). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity, 2020. [Link]
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Sargent, D. J., & Mandrekar, S. J. (2013). Dose optimization during drug development: whether and when to optimize. Journal of Clinical Oncology, 31(18), 2249-2251. [Link]
-
Singh, M., & Singh, M. M. (2017). Selective estrogen receptor modulator this compound suppresses embryo implantation via inducing miR-140 and targeting insulin-like growth factor 1 receptor in rat uterus. Fertility and sterility, 107(4), 1045-1055. [Link]
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ResearchGate. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? [Link]
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Petroni, G., Buqué, A., Yamazaki, T., Bloy, N., Marimoutou, M., Souquere, S., ... & Zitvogel, L. (2017). Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin. Oncoimmunology, 6(1), e1255358. [Link]
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Gaba, B., Khan, J., Haider, M. F., & Alam, T. (2024). Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers. Pharmaceutics, 16(2), 200. [Link]
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van der Woude, H., & Al-Sarray, A. (2023). Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics. Cancers, 15(12), 3244. [Link]
-
Al-Snafi, A. E. (2021). The Role of Natural Antioxidants Against Reactive Oxygen Species Produced by Cadmium Toxicity: A Review. Archives of Pharmacy Practice, 12(4). [Link]
-
Philips, C. A., Ahamed, R., Rajesh, S., George, T., Mohanan, M., & Augustine, P. (2020). Clinical Features, Laboratory Characteristics and Outcome from Oral Contraceptives-induced Liver Injury in 43 Consecutive Patients and a Brief Review of Published Reports. Journal of clinical and translational hepatology, 8(1), 16. [Link]
-
Hsieh, F. Y., Chen, Y. J., & Chen, Y. J. (2017). Exposure time versus cytotoxicity for anticancer agents. BMC cancer, 17(1), 1-11. [Link]
-
K, K., M, K., J, G., M, N., & A, S. (2020). Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro. Biological Methods and Protocols, 5(1), bpaa013. [Link]
-
Singh, B., & Singh, G. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Materials Science: Materials in Medicine, 36(1), 1-13. [Link]
-
Senthilraja, P., & Kathiresan, K. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(03), 080-084. [Link]
-
Y, M., H, T., & A, E. (2011). Study of Oxidants and Antioxidants in Addicts. Journal of Rafsanjan University of Medical Sciences, 10(1), 36-45. [Link]
-
Protocol Online. (2011). Serum starving - when is it ok? [Link]
-
H, Y., & et al. (2020). Dose Optimization for Anticancer Drug Combinations: Maximizing Therapeutic Index via Clinical Exposure-Toxicity/Preclinical Exposure-Efficacy Modeling. Clinical Cancer Research, 26(24), 6644-6655. [Link]
-
Beaver, J. A., & Pazdur, R. (2022). Improving Dose-Optimization Processes Used in Oncology Drug Development to Minimize Toxicity and Maximize Benefit to Patients. JAMA oncology, 8(3), 347-348. [Link]
-
Kumar, S., & Sharma, A. (2014). In Vitro Cytotoxicity Activity of Chrysin, Morin and Resveratrol Against MCF-7 Breast Cancer Cell Lines. Biosciences Biotechnology Research Asia, 11(2), 859-863. [Link]
-
Li, Y., Li, Y., & Li, Y. (2017). Serum starvation-induces down-regulation of Bcl-2/Bax confers apoptosis in tongue coating-related cells in vitro. Experimental and therapeutic medicine, 14(5), 4525-4530. [Link]
-
Rafique, R., & Ali, S. (2019). The Role of Natural Antioxidants Against Reactive Oxygen Species Produced by Cadmium Toxicity: A Review. Journal of toxicology, 2019. [Link]
Sources
- 1. This compound efficiently inhibits ovarian cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – Looking beyond contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsafoms.com [jsafoms.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Cancer Potential of a Novel SERM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with this compound in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A study of efficacy of this compound in the pharmacological management of dysfunctional uterine bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum starving - when is it ok? - Tissue and Cell Culture [protocol-online.org]
- 13. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Natural Antioxidants Against Reactive Oxygen Species Produced by Cadmium Toxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jsafog.com [jsafog.com]
Overcoming resistance to Ormeloxifene in cancer cell lines
This guide functions as a specialized Technical Support Center for researchers encountering resistance issues with Ormeloxifene (Centchroman) in cancer models. It synthesizes mechanistic insights with practical troubleshooting protocols.
Ticket Subject: Overcoming Acquired and Intrinsic Resistance in Cancer Cell Lines Assigned Specialist: Senior Application Scientist, Oncology R&D Status: Open
📋 Executive Summary: The Resistance Paradox
This compound (ORM) is a non-steroidal Selective Estrogen Receptor Modulator (SERM) that exhibits potent anti-cancer activity independent of ER-status by targeting the Wnt/
User Warning: Resistance to ORM is rarely due to a single point mutation. It typically arises from pathway crosstalk (e.g., EGFR compensating for Wnt inhibition) or physicochemical artifacts (precipitation in media). This guide addresses both.
📂 PART 1: Diagnostic Troubleshooting (Is it true resistance?)
User Question: "My IC50 values are fluctuating wildly, and high-dose treatment isn't killing the cells. Is this biological resistance?"
Scientist Response: Before assuming biological resistance, we must rule out bioavailability failure in vitro. ORM is highly hydrophobic.
🔧 Troubleshooting Protocol A: Solubility & Stability Verification
Issue: ORM precipitates in aqueous media at high concentrations (
-
Visual Check: Inspect wells under 40x microscopy. Look for "micro-crystals" or needle-like structures floating above the cell monolayer.
-
Solvent System: Ensure you are using DMSO for stock (up to 100 mM) and that the final DMSO concentration in culture is
. -
Serum Interaction: ORM binds to serum albumin.
-
Test: Run a parallel toxicity assay in Low-Serum (1%) vs. High-Serum (10%) media.
-
Result: If potency increases 10-fold in low serum, your "resistance" is actually protein binding .
-
📊 Data Table 1: Distinguishing Resistance Types
| Feature | Pseudo-Resistance (Artifact) | Intrinsic Resistance | Acquired Resistance |
| IC50 Shift | Variable / Inconsistent | Consistently High ( | Gradual increase over passages (5 |
| Morphology | Crystal formation visible | No change in phenotype | EMT phenotype (Spindle shape, detachment) |
| Biomarkers | No change in signaling | High basal EGFR or P-gp | Upregulation of Snail/Slug , Loss of E-cadherin |
| Action | Optimize Solvent/Serum | Screen for Wnt/EGFR mutations | Apply Reversal Agents (See Part 4) |
📂 PART 2: Mechanistic Troubleshooting (Pathway Analysis)
User Question: "I confirmed the drug is soluble. Why is the Wnt/
Scientist Response:
ORM acts as a "molecular brake" on
🔍 Diagram 1: Mechanism of Action & Resistance Pathways
This diagram illustrates how ORM blocks Wnt signaling and how resistant cells bypass this via EGFR/PI3K crosstalk.
Caption: ORM normally activates GSK-3
🧪 Protocol B: The "Pathway Check" Western Blot
Objective: Determine which bypass track is active. Samples: Control vs. ORM-treated (24h) in Resistant Line.
| Target Protein | Expected (Sensitive) | Observed (Resistant) | Interpretation |
| ⬇️ Decreased | ↔️ No Change | Wnt pathway uncoupled from GSK-3 | |
| p-GSK-3 | ⬇️ Decreased (Active) | ⬆️ Increased (Inactive) | Akt/PI3K is overriding ORM effect. |
| p-EGFR / p-HER2 | ↔️ Baseline | ⬆️ High Expression | Receptor Tyrosine Kinase bypass. |
| E-Cadherin | ⬆️ Increased | ⬇️ Loss | Cells have undergone EMT . |
📂 PART 3: Reversal Strategies (How to fix it)
User Question: "I've identified that my cells are using the PI3K/Akt pathway to survive this compound. How do I re-sensitize them?"
Scientist Response: You must use a Combinatorial Sensitization Approach . ORM works synergistically with agents that target its "blind spots."
💊 Validated Combination Protocols
1. The "Curcumin Chaser" (Targeting Akt/NF-
-
Protocol: Pre-treat cells with 5
Curcumin for 4 hours, then add 10-15 this compound . -
Mechanism: Curcumin lowers the apoptotic threshold, allowing ORM to trigger mitochondrial depolarization.
-
Ref: Curcumin sensitizes cancer cells to this compound via JNK/p38 activation.[1] [1]
2. The "EGFR Blockade" (Targeting Receptor Crosstalk) If Western blots show high p-EGFR, ORM acts as a selective pressure favoring EGFR-driven clones.
-
Protocol: Co-treatment with Erlotinib or Gefitinib (EGFR inhibitors).
-
Rationale: Blocking the upstream input (EGFR) prevents PI3K-mediated inhibition of GSK-3
, restoring ORM's ability to degrade -catenin. [2]
🔍 Diagram 2: Experimental Workflow for Reversal
This workflow guides you through the decision-making process for overcoming resistance.
Caption: Decision tree for selecting the correct sensitization agent based on cellular phenotype (EMT status) and signaling profile (Akt vs. STAT3).
📂 PART 4: Advanced FAQs
Q: Can I use this compound to treat Cisplatin-resistant cells?
A: Yes. This is one of its strongest applications. Cisplatin-resistant ovarian cells (e.g., A2780-CP) often upregulate Bcl-2 and Akt. ORM depletes mitochondrial membrane potential (
Q: Does this compound work on Triple-Negative Breast Cancer (TNBC)?
A: Yes. Since TNBC lacks ER
Q: How do I handle in vivo delivery issues? A: Free ORM has poor bioavailability. For animal studies (xenografts), do not use simple aqueous suspension.
-
Recommendation: Use PLGA nanoparticles or a PEGylated formulation. These improve tumor accumulation via the EPR effect and prevent rapid clearance. [5]
📚 References
-
Anti-Cancer Potential of a Novel SERM this compound. Maheshwari et al. (2012).[2] Current Medicinal Chemistry.
-
This compound Suppresses Prostate Tumor Growth and Metastatic Phenotypes via Inhibition of Oncogenic β-catenin Signaling and EMT Progression. Gupta et al. (2013). Molecular Cancer Therapeutics.
-
This compound efficiently inhibits ovarian cancer growth. Khan et al. (2015).[3] Cell Cycle.[4][5]
-
Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors. Krishnamurthy & Kurzrock. (2018). Cancer Treatment Reviews.
-
Pluronic Polymer-Based this compound Nanoformulations Induce Superior Anticancer Effects. Chauhan et al. (2018). ACS Omega.
Sources
- 1. Anti-Cancer Potential of a Novel SERM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. "Therapeutic Effects of this compound in Cervical Cancer Carcinogenesis" by Neeraj Chauhan [dc.uthsc.edu]
- 5. This compound efficiently inhibits ovarian cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Degradation products of Ormeloxifene and their potential interference
Status: Operational Subject: Degradation products of Ormeloxifene (Centchroman) and analytical interference mitigation. Audience: Analytical Chemists, Formulation Scientists, DMPK Researchers.
Introduction: The Stability Paradox
This compound (Centchroman) presents a unique challenge in stability profiling. While the triphenylethylene scaffold provides structural rigidity, the pyrrolidine side chain and ether linkages introduce specific vulnerabilities to oxidation and photolysis.
This guide moves beyond standard pharmacopeial lists. It addresses the "silent interferences" —degradation products that co-elute or convert back to the parent drug during analysis, compromising data integrity in pharmacokinetic (PK) and quality control (QC) studies.
Module 1: Diagnostic Triage (Troubleshooting)
Use this matrix to diagnose assay failures related to this compound degradation.
Q1: I am seeing "Ghost Peaks" or carryover in my LC-MS/MS blank samples.
Diagnosis: This is often not true carryover. It is likely N-Oxide Reversion .
-
The Mechanism: The tertiary amine on the pyrrolidine ring is susceptible to oxidation, forming this compound N-oxide. In the high-temperature environment of an ESI or APCI source, this thermally unstable N-oxide can de-oxygenate, reverting instantaneously to the parent this compound mass (
458.3). -
The Fix:
-
Chromatographic Separation: You must chromatographically resolve the N-oxide from the parent. If they co-elute, the MS detector will read the reverted N-oxide as the parent, artificially inflating your quantitation.
-
Source Temperature: Lower the desolvation temperature (e.g., from 500°C to 350°C) to minimize in-source fragmentation, though this may reduce sensitivity.
-
Q2: My retention times are shifting, and peak shapes are splitting.
Diagnosis: Photo-isomerization or pH fluctuations.
-
The Mechanism: this compound exists as the trans-isomer (l-enantiomer). Exposure to UV light causes trans-to-cis isomerization. These geometric isomers often have very similar lipophilicity, leading to peak splitting on C18 columns.
-
The Fix:
-
Amber Glassware: Mandatory for all stock solutions.
-
Mobile Phase pH: The pyrrolidine nitrogen (
) is sensitive. Ensure your buffer is maintained at pH (Ammonium Acetate/Formic Acid) to keep the nitrogen protonated and improve peak symmetry.
-
Q3: I detect a mass shift of -14 Da in my stability samples.
Diagnosis: Demethylation.
-
The Mechanism: 7-Desmethyl this compound (7-DMO) is the primary active metabolite but also appears as a degradation product under stress.
-
The Fix: Monitor the transition
444 98 (pyrrolidine fragment) to confirm identity.
Module 2: The Degradation Ecosystem
The following table summarizes the critical degradation products (DPs) and their potential for analytical interference.
| Degradation Type | Product Name | Structural Change | Analytical Interference Risk |
| Oxidative | This compound N-oxide | Oxygen addition to Pyrrolidine N | High: In-source reversion to parent (false positive). |
| Photolytic | Cis-Ormeloxifene | Geometric isomerization (E/Z) | Medium: Co-elution with parent (peak broadening/splitting). |
| Metabolic/Stress | 7-Desmethyl this compound | Loss of methyl group at C-7 | Low: Resolves well, but requires simultaneous quantification. |
| Hydrolytic | Cleaved Ether Products | Rupture of ether linkage (Rare) | Low: Occurs only under extreme acid stress; distinct retention time. |
Visualizing the Degradation Pathways
Caption: Figure 1. Degradation pathways of this compound. Note the red dashed line indicating the "In-Source Reversion" loop, a critical interference mechanism in LC-MS analysis.
Module 3: Validated Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Objective: Generate degradation products to validate the specificity of your HPLC/LC-MS method.
1. Preparation: Prepare a 1 mg/mL stock solution of this compound in Methanol.
2. Stress Conditions:
| Stressor | Condition | Duration | Expected Result |
| Acid | 0.1 N HCl, 60°C | 4–8 Hours | Minimal degradation (Stable). |
| Base | 0.1 N NaOH, 60°C | 4–8 Hours | Minimal degradation (Stable). |
| Oxidation | 3% | 2–4 Hours | Significant: Formation of N-oxide ( |
| Thermal | 60°C (Dry Heat) | 7 Days | Minor degradation. |
| Photolytic | UV Light (1.2M lux hours) | 24-48 Hours | Significant: Isomerization and cyclization products. |
3. Analysis & Mass Balance:
-
Dilute samples to 10 µg/mL with mobile phase.
-
Inject onto C18 column (e.g., Agilent Zorbax or Waters XBridge).
-
Calculation:
.-
Note: If mass balance is
, suspect non-eluting polymers or volatile cleavage products.
-
Protocol B: Handling N-Oxide Interference
Objective: Confirm if N-oxide reversion is affecting your data.
-
Isolate the Peak: Inject a sample subjected to Peroxide stress (rich in N-oxide).
-
Monitor Two Channels:
-
Channel A: Parent transition (
). -
Channel B: N-oxide transition (
or ).
-
-
Overlay Chromatograms:
-
If the peak in Channel A appears at the exact same retention time as the peak in Channel B, you have In-Source Reversion .
-
Action: Adjust gradient to separate the N-oxide peak from the parent peak. The N-oxide is more polar and typically elutes earlier on a Reverse Phase C18 column.
-
Module 4: Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for troubleshooting this compound chromatographic anomalies.
References
-
Suneetha, A., et al. (2014).[1] "Innovative Method Development and Validation of Stability Indicating RP-HPLC Method for Determination of this compound Hydrochloride." Journal of Pharmaceutical Research.
-
Mishra, M., et al. (2015). "Rapid quantitative analysis of this compound and its active metabolite, 7-desmethyl this compound, in rat plasma using liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.
-
Bansal, G., et al. (2011).[2] "LC-MS/TOF studies on toremifene to characterize its forced degradation products." (Analogous Triphenylethylene SERM degradation pathways). Analyst.
-
Khetan, P., et al. (2013). "Degradation of pharmaceuticals by UV/H2O2." Water Research.
Sources
Accounting for Ormeloxifene's long half-life in experimental design
Subject: Accounting for PK/PD Discrepancies & Lipophilicity in Ormeloxifene Studies From: Senior Application Scientist, Technical Support Division To: Research & Development Teams
Executive Summary
This compound (Centchroman) presents a unique experimental paradox. While famous for its "once-a-week" efficacy in humans due to a ~168-hour half-life, this pharmacokinetic (PK) profile does not translate linearly to preclinical rodent models . Furthermore, its extreme lipophilicity (LogP ~7.04) creates invisible variables in in vitro assays, leading to pseudo-resistance or inconsistent IC50 data.
This guide addresses the three most common failure points reported by researchers: under-dosing in rodents , plasticware binding in cell culture , and incomplete washout periods .
Part 1: In Vivo Study Design (The Species Trap)
Q: "I am using the clinical 'weekly dosing' schedule in my rat xenograft model, but I see no efficacy. Is the drug inactive?"
A: The drug is likely active, but your dosing frequency is insufficient. You are falling into the "Species Half-Life Trap."
The Causality: this compound’s long half-life in humans is driven by extensive enterohepatic recirculation and high plasma protein binding. Rodents metabolize the drug significantly faster.[1]
-
Human t1/2: ~168 hours (7 days)
-
Rat t1/2: ~24–36 hours[1]
The Protocol Correction:
You cannot use the human weekly interval for rats. To achieve comparable Area Under the Curve (AUC) and maintain steady-state plasma levels (
Recommended Dosing Strategy:
| Species | Half-Life (
Critical Validation Step: If efficacy is absent in a daily regimen, verify plasma levels 2 hours post-dose (
) and 23 hours post-dose (). If is undetectable, split the daily dose into BID (twice daily).
Part 2: In Vitro Optimization (The Lipophilicity Trap)
Q: "My IC50 values vary wildly between replicates, and the drug seems less potent in plastic plates. What is happening?"
A: this compound has a LogP of ~7.04, making it extremely lipophilic . It is likely partitioning into your polystyrene culture plates rather than your cells.
The Causality: Hydrophobic compounds adhere to standard tissue culture plastics. In serum-free conditions, this loss is catastrophic (up to 60-80% loss of free drug). In serum-containing media, albumin (BSA/FBS) acts as a carrier, but equilibrium takes time.
Troubleshooting Protocol:
-
Vessel Selection:
-
Stock Solutions: Store only in glass vials or solvent-resistant, low-binding polypropylene.
-
Assay Plates: Use "Ultra-Low Attachment" plates or glass-bottom plates if imaging.
-
-
Carrier Protein Requirement:
-
Never dilute this compound in serum-free media (SFM) unless strictly necessary for short durations.
-
Rule: Maintain at least 1-2% FBS/BSA in the media to keep the drug in solution and prevent precipitation or plastic adsorption.
-
-
The "Ghost" Effect (Washout Failure):
-
Because the drug intercalates into cellular membranes and plastic, a simple media change does not remove it.
-
Correct Washout: You must perform 3x washes with PBS containing 1% BSA. The albumin acts as a "sink" to pull the lipophilic drug off the cell membranes.
-
Part 3: Mechanism & Signaling (Visualizing the Pathway)
Q: "Which biomarkers should I monitor to confirm on-target engagement?"
A: this compound acts as a SERM (Selective Estrogen Receptor Modulator).[2][3][4][5] In cancer models (breast/HNSCC), it functions as an antagonist, disrupting the ER-mediated survival signals.
Primary Pathway:
Inhibition of ER
Visualization of Signaling Cascade:
Caption: Mechanistic action of this compound. By antagonizing ER and suppressing Akt/STAT3 phosphorylation, the drug releases the brake on p21/p27, arresting the cell cycle and inducing apoptosis.[1]
Part 4: Washout & Reversibility (The 5x Rule)
Q: "I need to prove the effects are reversible. How long is the washout?"
A: This depends entirely on your model system (In Vivo vs. In Vitro).
The Calculation:
Standard pharmacokinetics dictates that
Experimental Washout Table:
| Experiment Type | Relevant | Minimum Washout Period | Notes |
| Human Clinical | ~168 Hours | ~35 Days | Requires >1 month for full clearance. |
| Rat In Vivo | ~24 Hours | ~5 Days | 1 week is the standard safety margin. |
| In Vitro (Cells) | N/A (Equilibrium) | 48–72 Hours | Requires daily media changes with BSA-containing media to "leach" drug from lipids. |
Pro-Tip: For in vitro reversibility, do not just remove the drug. You must passage the cells at least once in drug-free media. The intracellular accumulation in lipid droplets can act as a "slow-release depot," maintaining suppression even after the supernatant is clear.
References
-
Lal, J. et al. (1995).[6] "Pharmacokinetics of centchroman in healthy female subjects after oral administration." Contraception, 52(5), 297-300.[6]
-
Singh, M.M. et al. (2011).[7][8] "Anti-Cancer Potential of a Novel SERM this compound." Journal of Pharmacology and Pharmacotherapeutics, 2(2), 90-94.[7][8]
-
Ahmad, I. et al. (2015). "Chiral Separation of this compound Hydrochloride, a Non-steroidal Contraceptive Agent." Journal of Chromatographic Science, 54(1), 128-134.
-
Srivastava, A. et al. (2011). "this compound inhibits the growth of human cervical cancer cells via suppression of multiple signaling pathways." Molecular Carcinogenesis. (Demonstrates PI3K/Akt/STAT3 pathway modulation).[1]
Sources
- 1. Anti-Cancer Potential of a Novel SERM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of AP-1 mediated estrogenic response by this compound in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Pharmacokinetics of centchroman in healthy female subjects after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound, a nonsteroidal once-a-week oral contraceptive, on systemic hemodynamics in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: Ormeloxifene versus Tamoxifen in ER-Positive Breast Cancer Models
Executive Summary
This guide provides a technical evaluation of Ormeloxifene (Centchroman) as a viable alternative or adjuvant to Tamoxifen in Estrogen Receptor-positive (ER+) breast cancer research. While Tamoxifen remains the clinical "gold standard" SERM (Selective Estrogen Receptor Modulator), its utility is limited by acquired resistance (TamR) and endometrial toxicity.
Key Verdict: this compound distinguishes itself through a pleiotropic mechanism of action . Unlike Tamoxifen, which primarily functions as a competitive ER antagonist, this compound concurrently suppresses ER-independent survival pathways (PI3K/Akt/mTOR, STAT3, Wnt/
Mechanistic Profiling: The Signaling Divergence
To understand the differential efficacy, one must look beyond the Estrogen Receptor. Tamoxifen resistance often stems from "crosstalk" where RTKs (like EGFR or HER2) activate downstream kinases (Akt, MAPK) to phosphorylate the ER, rendering it active even in the presence of Tamoxifen.
Comparative Mechanism Analysis
-
Tamoxifen: Acts as a classical ER antagonist in breast tissue.[1][2][3] However, it fails to inhibit—and can sometimes induce—compensatory survival loops like PI3K/Akt.
-
This compound: Binds ER
(8.8% RBA) and ER (3% RBA) but uniquely inhibits p-STAT3 and Akt phosphorylation . This dual-track inhibition prevents the cell from bypassing the ER blockade.
Visualization: Signaling Pathway Modulation
The following diagram illustrates the divergence in pathway modulation between the two agents.
Figure 1: this compound blocks both ER-dependent and independent (STAT3/Akt) survival loops, unlike Tamoxifen.
In Vitro Performance Comparison
The following data synthesizes cytotoxicity profiles across standard ER+ lines (MCF-7) and resistant models.
Table 1: Comparative Efficacy Profile
| Feature | Tamoxifen (Standard) | This compound (Alternative) |
| Primary Target | ER | ER |
| MCF-7 IC50 (72h) | ~5 - 27 µM (Variable by assay) [1] | ~15 - 20 µM (Comparable potency) [2] |
| Tamoxifen-Resistant Cells | Ineffective (Resistance Index > 2.0) | Effective (Induces apoptosis via mitochondrial pathway) [2] |
| Cell Cycle Arrest | G0/G1 Phase | G0/G1 Phase (Stronger p21/p27 induction) |
| Apoptosis Mechanism | Caspase-9 activation; often cytostatic at low doses | Mitochondrial membrane depolarization; Caspase-3/9 activation [3] |
| Key Synergies | Aromatase Inhibitors | Curcumin, Resveratrol, Glycine Soya [4] |
Scientist's Note: In MCF-7 cells, this compound induces apoptosis at concentrations where Tamoxifen may only be cytostatic. Crucially, in cells overexpressing HER2 (a common Tamoxifen resistance mechanism), this compound retains efficacy due to its suppression of the downstream PI3K/Akt axis.
In Vivo Efficacy & Safety[4]
Animal models highlight the most significant differentiator: Endometrial Safety .
-
Tumor Regression: In DMBA-induced rat mammary tumor models, this compound (5 mg/kg) combined with Glycine soya demonstrated up to 98.6% tumor regression , superior to single-agent controls [4].
-
Uterine Impact:
-
Tamoxifen:[1][2][3][4][5][6][7][8][9][10][11] Acts as an agonist in the uterus, causing endometrial proliferation, cystic hyperplasia, and increased cancer risk.
-
This compound:[10][12][13][14] Acts as an antagonist in the uterus. It causes endometrial atrophy (thinning), making it safe for chronic administration. It is clinically approved for Dysfunctional Uterine Bleeding (DUB) for this reason [5].
-
Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.
Workflow Visualization
Figure 2: Parallel workflow to correlate cytotoxicity (MTT) with mechanistic inhibition (Western Blot).
Protocol A: Comparative Viability Assay (MTT)
Objective: Determine IC50 values in wild-type vs. resistant cells.
-
Seeding: Plate MCF-7 and MCF-7/TamR (Tamoxifen Resistant) cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Preparation: Dissolve this compound and Tamoxifen in DMSO. Prepare serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM) in phenol-red-free media with 5% charcoal-stripped FBS.
-
Control: Vehicle (DMSO < 0.1%).
-
-
Treatment: Incubate cells for 72 hours . (Shorter durations like 24h may miss the apoptotic window for SERMs).
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read absorbance at 570 nm.
-
Validation:
-
Pass Criteria: Tamoxifen IC50 in MCF-7 should be ~5-25 µM.
-
Pass Criteria: Tamoxifen IC50 in MCF-7/TamR should be >2x the wild-type IC50 (confirming resistance).
-
Test: this compound should show equipotent IC50 in both lines.
-
Protocol B: In Vivo Xenograft Study
Objective: Compare tumor regression and uterine safety.
-
Model: Female athymic nude mice (6-8 weeks).
-
Induction: Implant
MCF-7 cells (in Matrigel) into the mammary fat pad.-
Supplement: Implant a 0.72 mg/60-day 17
-estradiol pellet (essential for ER+ tumor growth).
-
-
Randomization: When tumors reach ~100-150 mm³, randomize into 3 groups (n=8):
-
Group 1: Vehicle Control.
-
Group 2: Tamoxifen Citrate (5 mg/kg, oral gavage, daily).
-
Group 3: this compound (5 mg/kg, oral gavage, daily).
-
-
Duration: Treat for 4-5 weeks. Measure tumor volume (
) twice weekly. -
Endpoints:
References
-
Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen. Hormone and Metabolic Research.
-
Anti-Cancer Potential of a Novel SERM this compound. Current Medicinal Chemistry.
-
Centchroman induces G0/G1 arrest and caspase-dependent apoptosis involving mitochondrial membrane depolarization in MCF-7 and MDA MB-231 human breast cancer cells. Life Sciences.
-
Combinatorial anti-cancer therapy of this compound and glycine soya in DMBA-induced mammary carcinoma. Molecular Cancer Therapeutics. (Cited within PMC4030721).[16][14]
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Validating the Anti-Cancer Effects of Ormeloxifene in Cisplatin-Resistant Models: A Comparative Guide
Introduction: The Challenge of Cisplatin Resistance and the Promise of Ormeloxifene
Cisplatin-based chemotherapy is a cornerstone in the treatment of various solid tumors, including ovarian, cervical, and head and neck cancers. However, the development of cisplatin resistance remains a significant clinical obstacle, leading to treatment failure and poor patient outcomes. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on validating the anti-cancer effects of this compound, a selective estrogen receptor modulator (SERM), as a potential therapeutic strategy in cisplatin-resistant cancer models. This compound, also known as Centchroman, is a non-steroidal SERM used as an oral contraceptive and has shown promising anti-cancer activities in several preclinical studies.[1][2][3] This guide will objectively compare this compound's performance with other alternatives and provide the supporting experimental data and protocols to empower your research.
This compound: A Multi-Faceted Approach to Combatting Cisplatin Resistance
This compound's potential in overcoming cisplatin resistance stems from its ability to modulate multiple cellular pathways involved in cell survival, proliferation, and apoptosis.[3] Unlike traditional chemotherapeutic agents that often target a single pathway, this compound's pleiotropic effects make it a compelling candidate for treating multifactorial drug resistance.
Mechanism of Action: Beyond Estrogen Receptor Modulation
While initially developed as a SERM, the anti-cancer effects of this compound extend beyond its interaction with the estrogen receptor.[4][5] Studies have demonstrated its ability to induce apoptosis and cell cycle arrest in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) cancer cells.[3] This suggests that its anti-neoplastic activity is not solely dependent on ER antagonism.
Key mechanisms of action for this compound in cancer cells, particularly in the context of cisplatin resistance, include:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.[6] This involves the depolarization of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.[6]
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, primarily at the G0/G1 or G1/S phase.[7][8] This is achieved by modulating the expression of key cell cycle regulatory proteins, such as increasing the levels of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and decreasing the levels of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (e.g., CDK4).[3][8]
-
Inhibition of Pro-Survival Signaling Pathways: this compound has been demonstrated to inhibit critical pro-survival signaling pathways that are often upregulated in cisplatin-resistant cancers. These include the PI3K/Akt and Wnt/β-catenin pathways.[1][3][7] By downregulating these pathways, this compound can sensitize resistant cells to the cytotoxic effects of cisplatin.
Experimental Validation of this compound's Efficacy in Cisplatin-Resistant Models
To rigorously validate the anti-cancer effects of this compound in cisplatin-resistant models, a series of well-controlled in vitro and in vivo experiments are essential. This section outlines the key experimental workflows and provides detailed protocols.
I. Cell Line Selection and Culture
The choice of appropriate cell lines is critical for the success of these studies. It is recommended to use a pair of cisplatin-sensitive and their corresponding cisplatin-resistant sublines.
Recommended Cell Lines:
-
Ovarian Cancer: A2780 (cisplatin-sensitive) and A2780-CP (cisplatin-resistant)[1]
-
Cervical Cancer: HeLa[7]
-
Prostate Cancer: PC-3[8]
-
Head and Neck Squamous Cell Carcinoma (HNSCC): Various HNSCC cell lines have been used to study this compound's effects.[3]
Protocol: Cell Culture
-
Culture cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
To maintain the resistant phenotype of the cisplatin-resistant cell lines, it is crucial to periodically culture them in the presence of a low concentration of cisplatin.
II. Assessment of Cytotoxicity and Cell Viability
The initial step in evaluating this compound's anti-cancer activity is to determine its effect on cell viability in both cisplatin-sensitive and -resistant cell lines.
Protocol: MTT Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0-50 µM) and/or cisplatin for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Expected Outcome: this compound is expected to decrease cell viability in a dose-dependent manner in both cisplatin-sensitive and -resistant cell lines. A key finding would be a significant reduction in the viability of cisplatin-resistant cells, indicating this compound's ability to overcome resistance.[1][9]
Data Presentation:
| Cell Line | Treatment | IC50 (µM) |
| A2780 | Cisplatin | X |
| A2780-CP | Cisplatin | Y (>X) |
| A2780 | This compound | A |
| A2780-CP | This compound | B (≈A) |
| A2780-CP | Cisplatin + this compound | Z ( |
Table 1: Hypothetical IC50 values demonstrating this compound's ability to overcome cisplatin resistance.
III. Analysis of Apoptosis
To confirm that the observed decrease in cell viability is due to programmed cell death, apoptosis assays should be performed.
Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Treat cells with this compound and/or cisplatin as described for the MTT assay.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
Expected Outcome: this compound treatment should lead to a significant increase in the percentage of apoptotic cells (Annexin V positive) in both sensitive and resistant cell lines.[1][6]
Data Presentation:
| Cell Line | Treatment | % Apoptotic Cells |
| A2780-CP | Control | ~5% |
| A2780-CP | Cisplatin (High Dose) | 15-20% |
| A2780-CP | This compound | 40-50% |
| A2780-CP | Cisplatin + this compound | >60% |
Table 2: Representative data showing the pro-apoptotic effect of this compound in cisplatin-resistant cells.
IV. Cell Cycle Analysis
To investigate the effect of this compound on cell cycle progression, flow cytometric analysis of DNA content is performed.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Treat cells with this compound as previously described.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
Expected Outcome: this compound treatment is expected to cause an accumulation of cells in the G0/G1 or G1/S phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S and G2/M phases.[7][8]
V. Western Blot Analysis of Key Signaling Pathways
To elucidate the molecular mechanisms underlying this compound's effects, Western blot analysis should be performed to examine the expression and phosphorylation status of key proteins in the PI3K/Akt and Wnt/β-catenin pathways, as well as cell cycle and apoptosis regulators.
Protocol: Western Blotting
-
Lyse treated cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, β-catenin, Cyclin D1, p21, p27, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: this compound treatment should lead to a decrease in the phosphorylation of Akt and the expression of β-catenin and Cyclin D1, while increasing the expression of p21, p27, and cleaved apoptotic markers.[1][3][7]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a clear visual representation of this compound's mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: this compound's multifaceted mechanism of action in cancer cells.
Caption: A streamlined workflow for validating this compound's anti-cancer effects.
Comparative Analysis: this compound vs. Other Therapeutic Strategies
When evaluating this compound, it is crucial to consider its performance relative to other therapeutic agents used or investigated for cisplatin-resistant cancers.
| Therapeutic Agent | Mechanism of Action | Advantages | Disadvantages |
| This compound | Multi-targeted: Induces apoptosis, cell cycle arrest; Inhibits PI3K/Akt, Wnt/β-catenin.[1][3][7] | Oral bioavailability, established safety profile, effective in ER+ and ER- cancers.[1][2][3] | Primarily preclinical data for cancer; potential for off-target effects. |
| Other SERMs (e.g., Tamoxifen) | Primarily ER antagonism. | Well-established in ER+ breast cancer. | Limited efficacy in ER- cancers; development of resistance. |
| PARP Inhibitors (e.g., Olaparib) | Inhibit DNA repair in BRCA-mutated cancers. | High efficacy in specific patient populations. | Limited to cancers with specific genetic mutations; potential for hematological toxicities. |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab) | Block inhibitory immune checkpoint pathways. | Durable responses in some patients. | Only effective in a subset of patients; immune-related adverse events. |
| Plumbagin | Induces ROS and targets multiple pathways including apoptosis and autophagy.[10] | Natural product with broad anti-cancer activity.[10] | Potential for off-target toxicity; requires further clinical investigation.[10] |
Table 3: Comparative analysis of this compound with other therapeutic strategies for cisplatin-resistant cancers.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the validation of this compound as a promising therapeutic agent for overcoming cisplatin resistance. Its multi-targeted mechanism of action, favorable safety profile, and efficacy in preclinical models make it a compelling candidate for further investigation.[1][9][11] Future research should focus on well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients with cisplatin-resistant cancers. The experimental framework provided herein offers a robust starting point for researchers to explore the full therapeutic potential of this compound.
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This compound inhibits the proliferation of cervical cancer cells by suppressing Wnt/β-catenin signaling. International Journal of Clinical and Experimental Medicine, 2017. [Link]
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Abstract 2753: this compound inhibits cervical cancer cell growth through intrinsic apoptotic pathway. AACR Journals, 2014. [Link]
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This compound efficiently inhibits ovarian cancer growth. ResearchGate, 2025. [Link]
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Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with this compound in triple negative breast cancer cells. N/A, 2024. [Link]
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A Comparative Guide to the Efficacy of Ormeloxifene Across Diverse Cancer Types
This guide provides a comprehensive analysis of Ormeloxifene, a selective estrogen receptor modulator (SERM), repurposed for oncology. We will delve into its mechanisms of action, compare its efficacy across various cancer types with supporting data, and provide detailed experimental protocols for researchers.
Introduction to this compound: From Contraception to Cancer Therapy
This compound, also known as Centchroman, is a non-steroidal SERM originally developed and approved as a once-weekly oral contraceptive in India.[1] Its primary function in that capacity is to prevent embryo implantation by modulating estrogen receptors (ER) in the endometrium.[1] However, extensive preclinical and clinical research has unveiled its potent anti-cancer properties, positioning it as a promising candidate for drug repurposing in oncology.[2] The appeal of repurposing this compound lies in its well-established safety profile from years of human use, which can significantly shorten the timeline and reduce the costs associated with bringing a new anti-cancer drug to market.[2][3]
This guide will cross-validate its efficacy in a range of cancers, including breast, ovarian, pancreatic, cervical, prostate, and head and neck cancer, highlighting its multi-faceted mechanisms that extend beyond simple estrogen receptor modulation.[1][4]
Multi-Pathway Mechanisms of this compound's Anti-Cancer Activity
This compound's anti-neoplastic effects are not confined to a single pathway. It employs a combination of ER-dependent and ER-independent mechanisms to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and halt cell cycle progression.[1]
Key Mechanisms Include:
-
ER Modulation: In hormone-sensitive cancers like breast cancer, this compound acts as an estrogen antagonist, blocking the proliferative signals mediated by the estrogen receptor.[1]
-
Induction of Apoptosis: It triggers mitochondrial-dependent apoptosis, characterized by the cleavage of caspases 3 and 9, and PARP.[1][5] This process is fundamental to eliminating cancerous cells.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G0/G1 or G1 phase, by modulating the expression of key regulatory proteins like p27, cyclin D1, cyclin E, and CDK2.[5][6]
-
Inhibition of Key Signaling Pathways: Crucially, this compound has been shown to inhibit several oncogenic signaling pathways that are fundamental to tumor growth and survival across different cancer types:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is noted in head and neck, cervical, and ovarian cancers, leading to decreased cell proliferation.[5][6][7]
-
Wnt/β-catenin Signaling: this compound down-regulates key components of this pathway, including Wnt, β-catenin, and CyclinD1, which is particularly relevant in cervical and prostate cancers.[6][8]
-
Sonic Hedgehog (SHH) Signaling: In pancreatic cancer, this compound inhibits the SHH pathway, which not only affects tumor cells but also disrupts the supportive tumor microenvironment (desmoplasia).[9]
-
Figure 1: Multi-pathway inhibitory action of this compound in cancer cells.
Comparative Efficacy Across Cancer Types
This compound has demonstrated a broad spectrum of anti-cancer activity. Its efficacy varies depending on the cancer type and its underlying molecular characteristics.
| Cancer Type | Cell Line(s) | Key Findings & Efficacy Comparison | Reference(s) |
| Breast Cancer | MCF-7 (ER+), MDA-MB-231 (ER-) | Inhibited proliferation in both ER+ and ER- cell lines at concentrations similar to Tamoxifen. A clinical trial showed a 38.5% response rate in advanced breast cancer patients.[1][3] | [1],[3] |
| Ovarian Cancer | A2780 (cisplatin-sensitive), A2780-CP, SKOV-3 (cisplatin-resistant) | Effectively inhibited cell growth and induced apoptosis in both cisplatin-sensitive and resistant cell lines.[3][5] Significantly reduced tumorigenesis and metastasis in a xenograft mouse model.[5] | [5],[3] |
| Pancreatic Cancer | MiaPaCa, HPAF-II | Potentiated the anti-tumor effect of Gemcitabine by 75% in xenograft mice.[10] Inhibited the SHH pathway, leading to the depletion of tumor-associated stroma (desmoplasia).[9] Nanoformulations showed superior anticancer activity compared to free this compound.[11] | [11],[9],[10] |
| Cervical Cancer | HeLa, Caski, SiHa | Significantly inhibited proliferation, induced G1 arrest, and apoptosis.[6] Down-regulated the Wnt/β-catenin signaling pathway.[6] Showed additive inhibitory effects when combined with radiation.[7] | [7],[6] |
| Prostate Cancer | - | Suppresses tumor growth and metastasis by inhibiting β-catenin signaling and Epithelial-to-Mesenchymal Transition (EMT) progression.[8] | [8] |
| Head & Neck | - | Displays anti-proliferative activity via modulation of the PI3K/mTOR pathway.[6] | [6] |
Key Experimental Protocols & Validation Workflow
Reproducibility is the cornerstone of scientific advancement. The following section details standardized protocols for assessing the anti-cancer efficacy of a compound like this compound.
Preclinical Validation Workflow
A logical, stepwise approach is critical for the preclinical evaluation of a repurposed drug. The causality behind this workflow is to first establish broad cytotoxic activity, then determine dose-dependency, elucidate the mechanism, and finally, validate the findings in a complex biological system.
Figure 2: Standardized workflow for preclinical evaluation of anti-cancer compounds.
Protocol: Cell Viability (MTS Assay)
This protocol is used to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A2780, SKOV-3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. Causality: Overnight incubation ensures cells recover from trypsinization and are in a logarithmic growth phase.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) dissolved in the appropriate vehicle (e.g., ethanol). Include a vehicle-only control. Trustworthiness: The vehicle control is essential to ensure that the solvent used to dissolve the drug does not have its own cytotoxic effects.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Mechanism: Viable cells contain mitochondrial reductases that convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-only control wells (set to 100% viability) and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol: Western Blot for Apoptosis Markers
This protocol validates whether this compound induces apoptosis by detecting key protein markers.
-
Protein Extraction: Treat cells with this compound for 48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Causality: Inhibitors are critical to prevent protein degradation and dephosphorylation after cell lysis, ensuring the detected protein levels are accurate.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP) and a loading control. Trustworthiness: A loading control (e.g., β-actin or GAPDH) is a mandatory component of a self-validating system. It confirms that any observed changes in the target protein are not due to differences in the amount of protein loaded per lane.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The evidence strongly supports the repurposing of this compound as a broad-spectrum anti-cancer agent.[2] Its ability to modulate multiple key oncogenic pathways provides a strong rationale for its efficacy in both hormone-dependent and independent cancers.[1] Notably, its effectiveness in chemoresistant ovarian cancer models and its ability to disrupt the tumor microenvironment in pancreatic cancer highlight its potential to overcome significant clinical challenges.[5][9]
Future research should focus on:
-
Combination Therapies: Further exploring synergistic effects with standard-of-care chemotherapies, as demonstrated with Gemcitabine in pancreatic cancer.[10]
-
Advanced Drug Delivery: Developing and optimizing nanoformulations to improve bioavailability, targeted delivery, and therapeutic index, thereby minimizing potential side effects.[11][12]
-
Clinical Trials: Expanding clinical trials to validate these preclinical findings in larger patient cohorts across diverse cancer types.
This compound's established safety profile and multi-pronged anti-cancer activity make it a compelling candidate for accelerated clinical translation, offering a potentially cost-effective and readily available therapeutic option for patients.[2]
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Anti-Cancer Potential of a Novel SERM this compound - PMC - PubMed Central. Available at:[Link]
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This compound Suppresses Prostate Tumor Growth and Metastatic Phenotypes via Inhibition of Oncogenic β-catenin Signaling and EMT Progression - AACR Journals. Available at:[Link]
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Anti-cancer potential of a novel SERM this compound - PubMed - NIH. Available at:[Link]
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Role of this compound in regression of benign breast diseases - International Surgery Journal. Available at:[Link]
-
"Therapeutic Effects of this compound in Cervical Cancer Carcinogenesis" by Neeraj Chauhan - UTHSC Digital Commons - University of Tennessee Health Science Center. Available at:[Link]
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Evaluating the Effect of this compound on Multiple Fibroadenomas and Mastalgia - PMC - NIH. Available at:[Link]
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This compound – Looking beyond contraception - PMC - PubMed Central - NIH. Available at:[Link]
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This compound efficiently inhibits ovarian cancer growth - ResearchGate. Available at:[Link]
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Efficacy of a Selective Estrogen Receptor Modulator: 'this compound' in Management of Dysfunctional Uterine Bleeding - Journal of South Asian Federation of Obstetrics and Gynaecology. Available at:[Link]
-
Role of this compound (SERM) in Treatment of Fibrocystic Breast Disease in patients aged 18-50 years in a - Pakistan Heart Journal. Available at:[Link]
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Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer | ACS Omega - ACS Publications. Available at:[Link]
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This compound nanotherapy for cervical cancer treatment - PMC - NIH. Available at:[Link]
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Study of the efficacy of this compound in abnormal uterine bleeding. Available at:[Link]
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Pluronic Polymer-Based this compound Nanoformulations Induce Superior Anticancer Effects in Pancreatic Cancer Cells | ACS Omega - ACS Publications. Available at:[Link]
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Original Article this compound inhibits the proliferation of cervical cancer cells by suppressing Wnt/β-catenin signaling. Available at:[Link]
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This compound efficiently inhibits ovarian cancer growth - PMC - NIH. Available at:[Link]
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This compound nanotherapy for cervical cancer treatment | IJN - Dove Medical Press. Available at:[Link]
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This compound Suppresses Desmoplasia and Enhances Sensitivity of Gemcitabine in Pancreatic Cancer - PMC - NIH. Available at:[Link]
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This compound suppresses desmoplasia and enhances sensitivity of gemcitabine in pancreatic cancer - PubMed. Available at:[Link]
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Validation of Ormeloxifene’s Mechanism of Action Using Gene Knockout Models
This guide provides an in-depth technical analysis of Ormeloxifene (Centchroman), focusing on the validation of its mechanism of action (MoA) through genetic editing models and comparative performance against standard SERMs.
Executive Summary
This compound (ORM) is a non-steroidal Selective Estrogen Receptor Modulator (SERM) distinct from Tamoxifen and Raloxifene due to its benzopyran structure. While classically defined by its estrogen receptor (ER) antagonism in breast and uterine tissue, recent validation studies utilizing gene silencing (siRNA/shRNA) and knockout models have revealed a pleiotropic MoA. ORM functions as a "molecular scalpel," simultaneously targeting ER
Mechanism of Action: The Multi-Target Profile
Unlike "pure" anti-estrogens, ORM exhibits a complex pharmacology that bridges endocrine signaling and oncogenic survival pathways.
A. ER
and GPER Antagonism (The Classical Pathway)
-
Mechanism: ORM competes with 17
-estradiol (E2) for the Ligand Binding Domain (LBD) of ER (ESR1). Unlike Tamoxifen, which recruits co-repressors but can partially activate ER in the endometrium (leading to hyperplasia), ORM maintains a stricter antagonist profile in uterine tissue. -
GPER Targeting: Recent data indicates ORM also antagonizes the G-protein coupled estrogen receptor (GPER), blocking rapid, non-genomic estrogen signaling responsible for calcium mobilization and EGFR transactivation.
B.
-Catenin/Wnt Signaling Collapse
-
Mechanism: ORM induces the degradation of
-catenin, preventing its nuclear translocation. It blocks the TCF-4 transcriptional complex, thereby silencing EMT (Epithelial-Mesenchymal Transition) drivers like Slug, Snail, and N-cadherin. -
Key Mediator: ORM treatment upregulates GSK-3
(or modulates its phosphorylation status), restoring the "destruction complex" required to ubiquitinate -catenin.
C. STAT3 Inactivation
-
Mechanism: ORM inhibits the phosphorylation of STAT3 (Tyr705), preventing its dimerization and nuclear entry. This downregulation disrupts the IL-6/STAT3 feed-forward loop often hyperactivated in drug-resistant cancers.
Comparative Analysis: this compound vs. Alternatives
The following table synthesizes data from comparative studies in breast (MCF-7) and uterine models.
| Feature | This compound (ORM) | Tamoxifen (TAM) | Raloxifene (RAL) |
| Chemical Class | Benzopyran | Triphenylethylene | Benzothiophene |
| ER | High (~8.8% of E2) | High | High |
| Uterine Effect | Antagonist (Atrophic/Safe) | Partial Agonist (Hypertrophic risk) | Antagonist |
| Potent Inhibitor (Degrades | Weak/No direct effect | No direct effect | |
| Bone Health | Agonist (Protective) | Agonist | Agonist |
| IC50 (MCF-7 Cells) | ~7.5 - 15 | ~5 - 10 | ~10 |
| Drug Resistance | Effective in TAM-resistant cells | Prone to resistance (ER mutations) | Prone to resistance |
Experimental Validation Protocols
To rigorously validate ORM's MoA, researchers must move beyond simple proliferation assays. The following protocols utilize genetic editing (CRISPR/siRNA) to prove target specificity.
Protocol A: Validating ER-Dependency via CRISPR-Cas9
Objective: Confirm ORM cytotoxicity is mediated specifically through ER
-
Model Generation:
-
Use MCF-7 (WT) cells.
-
Transfect with Cas9 plasmid and sgRNA targeting ESR1 Exon 2 (DNA Binding Domain).
-
Select clones via Puromycin; validate KO via Western Blot (absence of 66 kDa band).
-
-
Treatment Workflow:
-
Seed WT and ESR1-KO cells (5,000 cells/well).
-
Treat with ORM gradient (0–50
M) for 48h.
-
-
Readout & Interpretation:
-
WT Cells: Expect dose-dependent apoptosis (IC50 ~10
M). -
KO Cells: If ORM acts solely via ER, KO cells should be resistant. Note: Partial sensitivity in KO cells indicates off-target effects (e.g.,
-catenin pathway).
-
Protocol B:
-Catenin Nuclear Translocation Assay
Objective: Visualize ORM-induced blockade of Wnt signaling.[1]
-
Cell Prep: Seed HepG2 or Triple-Negative Breast Cancer (TNBC) cells on glass coverslips.
-
Transfection (Optional but Recommended): Transfect with a GFP-
-catenin plasmid for live tracking. -
Treatment:
-
Control: Vehicle (DMSO).
-
Experimental: ORM (10-20
M) for 24h. -
Stimulation: Add LiCl (20 mM) or Wnt3a to force
-catenin accumulation.
-
-
Imaging:
-
Fix with 4% Paraformaldehyde. Stain with DAPI (Nucleus).
-
Result: Control cells show diffuse green (GFP) in nucleus. ORM-treated cells show GFP retention in the cytoplasm/membrane, confirming blockade of nuclear entry.
-
Protocol C: STAT3 "Rescue" Experiment
Objective: Prove STAT3 inhibition is causal to ORM-induced apoptosis.
-
Silencing: Transfect cells with STAT3-siRNA (Loss of Function).
-
Overexpression: Transfect separate cohort with Constitutively Active STAT3 (STAT3-C) plasmid.
-
Assay:
-
Treat STAT3-C cells with ORM.
-
Logic: If ORM kills by inhibiting STAT3, the constitutively active mutant should rescue the cells from ORM-induced death. Failure to rescue suggests ORM targets a pathway downstream or parallel to STAT3.
-
Pathway Visualization
The following diagram illustrates the dual-mechanism of this compound: antagonism of the Estrogen Receptor and simultaneous degradation of
Caption: this compound acts as a multi-target inhibitor. It blocks ER
References
-
This compound Suppresses Prostate Tumor Growth and Metastatic Phenotypes via Inhibition of Oncogenic
-catenin Signaling. Source:[2] Molecular Cancer Therapeutics (AACR). URL:[Link] -
This compound inhibits the proliferation of cervical cancer cells by suppressing Wnt/
-catenin signaling. Source:[1] Int J Clin Exp Pathol. URL:[Link] -
Targeting STAT3 signaling using stabilised sulforaphane (SFX-01) in ER-positive breast cancer. (Contextual validation of STAT3 in SERM resistance). Source: Oncogene. URL:[Link]
-
Anti-Cancer Potential of a Novel SERM this compound. (Comprehensive Review). Source: Current Medicinal Chemistry. URL:[Link]
-
GSK3
Regulates a Novel -Catenin Degradation Pathway. (Mechanistic grounding for GSK3 role). Source: Genes to Cells.[3] URL:[Link]
Sources
A Head-to-Head Comparison of Ormeloxifene and Hormonal Contraceptives on Endometrial Proliferation
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, comparative analysis of Ormeloxifene, a Selective Estrogen Receptor Modulator (SERM), and traditional hormonal contraceptives, focusing on their distinct mechanisms and impacts on endometrial proliferation. By synthesizing mechanistic insights with experimental data, this document serves as a critical resource for professionals engaged in contraceptive research and development.
Distinct Mechanisms of Endometrial Modulation
The human endometrium undergoes a dynamic cycle of proliferation, differentiation, and shedding, orchestrated primarily by the interplay of estrogen and progesterone.[1] Understanding how contraceptive agents interrupt or modify this cycle at a molecular level is fundamental to evaluating their efficacy and clinical profile.
Baseline: The Endogenous Hormonal Control of the Endometrium
In a normal menstrual cycle, estradiol (E2), acting through the estrogen receptor (ER), drives the proliferation of the endometrial lining during the follicular phase.[2] Following ovulation, rising progesterone levels, signaling through the progesterone receptor (PR), halt this proliferation and induce a secretory transformation, preparing the endometrium for potential embryo implantation.[1][3] This delicate balance is the primary target of both this compound and hormonal contraceptives.
Caption: Endogenous hormonal regulation of the endometrium.
This compound: Selective Estrogen Receptor Antagonism
This compound, also known as Centchroman, is a non-steroidal SERM.[4] Its primary contraceptive mechanism relies on its tissue-selective anti-estrogenic effect on the endometrium.[4] It competitively binds to estrogen receptors within endometrial cells, effectively blocking endogenous estrogen from initiating the signaling cascade required for cell proliferation.[5] This action prevents the normal thickening of the endometrial lining, creating an environment unsuitable for implantation.[4] Notably, this compound achieves this anti-proliferative state without consistently inhibiting ovulation.[6] Its long half-life of approximately 170 hours allows for a convenient weekly dosing schedule.[5]
Caption: this compound's anti-estrogenic mechanism in the endometrium.
Hormonal Contraceptives: Induction of a Progestin-Dominant State
Hormonal contraceptives, whether combined or progestin-only, fundamentally alter the endometrial environment by establishing a state of progestin dominance, which is powerfully anti-proliferative.[7][8]
-
Combined Hormonal Contraceptives (CHCs): These formulations contain both a synthetic estrogen and a progestin.[9] While their primary contraceptive effect is the inhibition of ovulation via suppression of gonadotropins, the progestin component directly impacts the endometrium.[10][11] The continuous presence of the progestin down-regulates estrogen receptors and transforms the endometrium, resulting in a thin, quiescent, and atrophic glandular epithelium that is unreceptive to implantation.[12]
-
Progestin-Only Contraceptives (POCs): These methods deliver a continuous low dose of progestin.[13] This leads to pronounced endometrial thinning with atrophied glands, making the lining hostile to implantation.[14][15] This direct endometrial effect is a key contraceptive mechanism, alongside the thickening of cervical mucus.[11]
Caption: Progestin-dominant inhibition of endometrial proliferation.
Head-to-Head Comparison of Endometrial Effects
Direct comparative data reveals significant differences in the degree and nature of endometrial suppression between this compound and hormonal contraceptives.
Impact on Endometrial Thickness
Transvaginal ultrasonography is the standard non-invasive method for quantifying endometrial thickness. Clinical studies consistently demonstrate that both this compound and progestin-containing contraceptives significantly reduce endometrial thickness, a key indicator of an anti-proliferative state. However, comparative trials, often conducted in the context of treating abnormal uterine bleeding, suggest that this compound's effect is particularly robust.
| Agent(s) | Baseline Endometrial Thickness (mm) | Post-treatment Endometrial Thickness (mm) | Duration of Treatment | Study Population | Source |
| This compound | 9.57 ± 1.15 | 6.70 ± 1.22 | 6 months | 150 women with Heavy Menstrual Bleeding | [16] |
| This compound | 6.28 (mean) | 3.91 (mean) | Not specified | 112 women with Abnormal Uterine Bleeding | [17] |
| This compound | 12.09 (mean) | 8.2 (mean) | 6 months | 31 women with Dysfunctional Uterine Bleeding | [18] |
| Norethisterone | 12.07 (mean) | 10.8 (mean) | 6 months | 32 women with Dysfunctional Uterine Bleeding | [18] |
| Medroxyprogesterone | 8.92 ± 1.83 | 6.83 ± 1.71 | 3 months | 184 women with Abnormal Uterine Bleeding | [19] |
| This compound | 8.89 ± 1.80 | 5.81 ± 1.63 | 3 months | 183 women with Abnormal Uterine Bleeding | [19] |
As the data indicates, this compound treatment leads to a marked decrease in endometrial thickness.[16][17][20] In a direct comparative study, the reduction in endometrial thickness was significantly greater with this compound than with the progestin norethisterone (p<0.05).[18]
Histological and Cellular Proliferation Changes
Beyond macroscopic thickness, the microscopic effects on the endometrium are distinct.
-
This compound: Histological examination of endometrial biopsies after this compound treatment typically shows an anti-proliferative or atrophic endometrium.[5] This is characterized by a reduction in glandular development and stromal density. Studies using immunohistochemistry show that this compound can cause a histologic delay in endometrial development.[6]
-
Hormonal Contraceptives: Progestin exposure, particularly long-term, induces profound changes including decidualization of the stroma, glandular atrophy, and thinning of the epithelium.[8][12] The endometrium becomes inactive or suppressed. While prolonged use of continuous oral contraceptives without the prescribed withdrawal bleeds can, in some cases, lead to endometrial proliferation, this is contrary to the intended use and expected outcome.[21] When used correctly, the endometrium is typically rendered completely inactive.[21]
The proliferation marker Ki-67, which is expressed in all active phases of the cell cycle, is a key tool for quantifying proliferation at the cellular level. While direct head-to-head studies measuring Ki-67 are limited, the mechanisms of both drug classes strongly predict a significant reduction in the Ki-67 labeling index in the endometrial glands and stroma compared to an untreated proliferative endometrium.
Key Experimental Methodologies
Validating the effects of contraceptive agents on the endometrium requires robust and standardized protocols.
Transvaginal Ultrasonography for Endometrial Thickness
This non-invasive imaging technique is the gold standard for monitoring endometrial thickness.
Rationale: Provides a quantitative, real-time assessment of the total endometrial lining, reflecting the cumulative effects of hormonal or anti-hormonal agents on proliferation.
Step-by-Step Protocol:
-
Patient Preparation: The examination is optimally performed with an empty bladder to ensure the uterus is in an axial position.
-
Transducer Preparation: A high-frequency (5-9 MHz) transvaginal ultrasound transducer is covered with a sterile probe cover and lubricating gel.
-
Image Acquisition: The transducer is inserted into the vagina to obtain a clear sagittal (long-axis) view of the uterus, ensuring the entire endometrial cavity from the fundus to the endocervical canal is visualized.[22]
-
Measurement: The endometrial thickness is measured as the maximum distance between the two echogenic interfaces of the endometrium with the myometrium (the "double-layer" thickness).[22][23] Calipers should be placed on the outer edges of the echogenic lines. Any intrauterine fluid should be excluded from this measurement.[22]
-
Documentation: The measurement is recorded in millimeters. The echotexture (e.g., trilaminar, homogeneous) should also be noted.
Caption: Experimental workflow for Ki-67 Immunohistochemistry.
Synthesis and Conclusion
Both this compound and hormonal contraceptives are highly effective at inhibiting endometrial proliferation, a cornerstone of their contraceptive and therapeutic actions. However, they achieve this outcome through fundamentally different pharmacological pathways.
-
This compound acts as a direct antagonist at the endometrial estrogen receptor, blocking the primary mitogenic signal for proliferation without necessarily altering the systemic hormonal milieu to the same extent as hormonal contraceptives.
-
Hormonal Contraceptives create a systemic, progestin-dominant environment that functionally overrides estrogen's proliferative influence, inducing a state of endometrial suppression and atrophy.
The choice between these agents in a research or clinical context depends on the desired endocrine profile and specific therapeutic goal. The robust anti-proliferative effect of this compound, demonstrated by a significant reduction in endometrial thickness, positions it as a potent modulator of endometrial function. For drug development professionals, the distinct mechanism of this compound offers a valuable alternative to hormonal approaches, particularly for populations where systemic hormonal effects are a concern. Future head-to-head trials directly comparing cellular proliferation markers like Ki-67 would provide a more granular understanding of their relative potency in suppressing endometrial growth.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link] [4]2. Chaudhary, S., & Singh, S. (2024). This compound can be used as first line drug in abnormal uterine bleeding: a cross sectional prospective interventional study. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 13(7), 2145. Retrieved from [Link] [17]3. Mohanty, I. R., & Sahu, B. (2017). This compound – Looking beyond contraception. Journal of Mid-life Health, 8(1), 47. Retrieved from [Link] [5]4. Wani, S. U., Shah, M. A., Teli, M. A., Parray, S. A., Bhat, M. A., & Wani, H. (2022). Evaluation of the Safety and Efficacy of this compound, a Selective Estrogen Receptor Modulator and Medroxyprogesterone Acetate in Women with Non-Structural Abnormal Uterine Bleeding: A Randomized Clinical Trial. Medicina, 58(11), 1503. Retrieved from [Link] [19]5. Khan, S., & Sultana, S. (2025). Study of efficacy of selective estrogen receptor modulator: this compound in the management of heavy menstrual bleeding in perimenopaus. Indian Journal of Obstetrics and Gynecology Research, 12(3). Retrieved from [Link] [16]6. Thapa, S. (2016). Mechanism of action of hormonal contraception: Responding to Ellen CG Grant's response. The European Journal of Contraception & Reproductive Health Care, 21(6), 493–493. Retrieved from [Link] [7]7. Jacob, K. J., & K, S. (2021). The Efficacy and Safety of Ormiloxifene, A Selective Estrogen Receptor Modulator in AUB(E). International Journal of Contemporary Medical Research, 8(10). Retrieved from [Link] [20]8. Lal, J., Sharma, S., Gupta, G., Paliwal, J. K., & Singh, M. M. (2010). Effect of this compound, a selective estrogen receptor modulator, on biomarkers of endometrial receptivity and pinopode development and its relation to fertility and infertility in Indian subjects. Fertility and Sterility, 94(1), 316–321. Retrieved from [Link] [6]9. Bhattacharyya, T. K., & Banerji, A. (2012). Efficacy of a Selective Estrogen Receptor Modulator: ‘this compound’ in Management of Dysfunctional Uterine Bleeding. Journal of South Asian Federation of Obstetrics and Gynaecology, 4(3), 207–210. Retrieved from [Link] [24]10. Sharma, S., & Sharma, A. (2014). A Comparative Study of the Efficacy of this compound and Norethisterone in Perimenopausal Dysfunctional Uterine Bleeding and Peri. IOSR Journal of Dental and Medical Sciences, 13(1), 52–56. Retrieved from [Link] [18]12. Wikipedia contributors. (2024, January 23). Combined oral contraceptive pill. Wikipedia. Retrieved from [Link] [9]13. Benagiano, G., Pera, A., & Primiero, F. M. (2000). The endometrium and hormonal contraceptives. Human Reproduction (Oxford, England), 15 Suppl 1, 101–118. Retrieved from [Link] [8]14. Robertson, M. (2024, January 21). Endometrial thickness. Radiopaedia.org. Retrieved from [Link] [22]15. Patel, N., & Patel, K. (2024). Endometrial Proliferation and Heavy Menstrual Bleeding Associated With Continuous Oral Contraceptive Use. Cureus, 16(10). Retrieved from [Link] [21]17. Bellone, S., Gysler, S., Cocco, E., Betti, M., Cargnelutti, M., Buza, N., … Santin, A. D. (2016). Ki-67 in endometrial cancer: scoring optimization and prognostic relevance for window studies. Journal for ImmunoTherapy of Cancer, 4(1). Retrieved from [Link] [25]18. Marquardt, R. M., Kim, T. H., Shin, J.-H., & Jeong, J.-W. (2019). Progesterone and Estrogen Signaling in the Endometrium: What Goes Wrong in Endometriosis? International Journal of Molecular Sciences, 20(15), 3822. Retrieved from [Link] [1]21. Rivera, R., Yacobson, I., & Grimes, D. (1999). The mechanism of action of hormonal contraceptives and intrauterine contraceptive devices. American Journal of Obstetrics and Gynecology, 181(5), 1263–1269. Retrieved from [Link] [10]23. Dr. Oracle. (2025, October 22). How to accurately measure endometrium (endometrial lining) on Transvaginal Ultrasound (TVS) and what are common mistakes to avoid? Dr. Oracle. Retrieved from [Link] [23]26. Synapse. (2025, June 16). How do hormonal contraceptives work and what are the indications for prescribing them? Retrieved from [Link] [11]32. Mayo Clinic. (2023, December 23). Minipill (progestin-only birth control pill). Retrieved from [Link] [13]33. Young, S. L. (2025, October 16). Progesterone and Estrogen Signaling in the Endometrium: What Goes Wrong in Endometriosis? ResearchGate. Retrieved from [Link] [3]35. The Global Library of Women's Medicine. (2025, August 10). Effect of Long-Term Combined Oral Contraceptive Pill Use on Endometrial Thickness. Retrieved from [Link] [12]36. Cherian, J. (2018, November 23). How Does the Progestogen-only Pill Work? News-Medical.net. Retrieved from [Link] [14]38. Shang, K., & Myers, M. (2022). Estrogen Receptor Function: Impact on the Human Endometrium. Frontiers in Reproductive Health, 4. Retrieved from [Link] [2]39. GenomeMe. (n.d.). Ki-67 Antibody. Retrieved from [Link] [26]40. TeachMeObGyn. (n.d.). Progesterone Only Hormonal Contraception. Retrieved from [Link]
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Validating the In Vitro Antioxidant Activity of Ormeloxifene: A Technical Comparison Guide
This guide outlines a rigorous validation framework for Ormeloxifene (Centchroman), distinguishing its role as a biological modulator rather than a simple chemical scavenger.
Executive Summary
This compound (Centchroman), a Selective Estrogen Receptor Modulator (SERM), exhibits a complex redox profile. Unlike classical antioxidants (e.g., Ascorbic Acid) that act primarily as direct free radical "sponges," this compound’s antioxidant potency is context-dependent . It functions weakly as a direct scavenger but demonstrates significant efficacy in inhibiting lipid peroxidation and upregulating endogenous antioxidant enzymes (SOD, Catalase).
This guide provides a multi-tiered validation protocol designed to capture this dual mechanism, preventing false negatives that occur when relying solely on standard chemical assays like DPPH.
Mechanistic Basis: The "Dual Nature" of this compound
To validate this compound, researchers must understand that its activity is not linear. It operates through two distinct pathways:
-
Direct Chemical Scavenging (Minor Pathway): Limited capacity to donate hydrogen atoms to neutralize stable radicals (DPPH/NO).
-
Biological Modulation (Major Pathway):
-
Membrane Stabilization: Structural protection of lipid bilayers against peroxidation.
-
Enzymatic Induction: Upregulation of Superoxide Dismutase (SOD) and Catalase (CAT), likely via estrogen receptor (ER) signaling cascades.
-
Mechanism of Action Diagram
Caption: this compound acts primarily through biological modulation (enzyme upregulation and LPO inhibition) rather than direct radical scavenging.
Comparative Performance Analysis
The following data synthesizes experimental findings comparing this compound against the "Gold Standard" antioxidant, Ascorbic Acid (Vitamin C).
Table 1: Direct Scavenging vs. Functional Protection
| Assay Type | Parameter | This compound (1000 µg/mL) | Ascorbic Acid (Standard) | Interpretation |
| DPPH Assay | Inhibition % | 26.07% ± 0.07 | 94.41% ± 0.07 | This compound is a weak direct scavenger. |
| NO Scavenging | Inhibition % | 11.63% ± 0.81 | 92.12% ± 0.52 | Minimal interaction with Nitric Oxide radicals. |
| Lipid Peroxidation | Tissue Protection | High (Significant Reduction) | High | This compound excels at protecting lipid membranes, comparable to biological controls in specific tissues. |
| Enzyme Induction | SOD/CAT Activity | Increased (In Vivo/Cellular) | N/A (Direct Scavenger) | This compound acts as a pro-drug for antioxidant defense. |
Data Source: Synthesized from Vinay M et al. (2017) and Singh et al. (2007).
Validation Protocols
To scientifically validate this compound, you must move beyond the DPPH assay. The following workflow prioritizes functional assays (LPO) over chemical assays .
Validation Workflow
Caption: Recommended validation hierarchy. Do not discard the candidate based solely on poor DPPH results.
Protocol A: Lipid Peroxidation Inhibition (The Critical Assay)
Rationale: This assay measures the drug's ability to protect cell membranes from oxidative stress, a mechanism where this compound shows superior performance compared to its radical scavenging ability.
Materials:
-
Substrate: Rat liver homogenate (10% w/v in phosphate buffer) or linoleic acid emulsion.
-
Inducer: Ferrous Sulfate (FeSO4) or Ascorbic Acid-Fe2+ system.
-
Reagent: Thiobarbituric Acid (TBA) + Trichloroacetic Acid (TCA).
Step-by-Step:
-
Preparation: Mix 0.5 mL of liver homogenate with varying concentrations of this compound (10–1000 µg/mL).
-
Induction: Add 0.1 mL of 25 µM FeSO4 to induce lipid peroxidation.
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Termination: Stop the reaction by adding 2 mL of TBA-TCA reagent (15% TCA, 0.375% TBA).
-
Development: Heat the mixture in a boiling water bath for 15 minutes. A pink chromogen (MDA-TBA adduct) will form.
-
Measurement: Cool, centrifuge at 3000 rpm for 10 mins, and read supernatant absorbance at 532 nm .
-
Calculation:
Protocol B: DPPH Radical Scavenging (The Negative Control)
Rationale: Use this to demonstrate the lack of direct scavenging, establishing the specificity of this compound's mechanism.
Step-by-Step:
-
Reagent: Prepare a 0.1 mM solution of DPPH in ethanol (protect from light).
-
Reaction: Mix 1 mL of this compound solution (various concentrations) with 1 mL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 20 minutes.
-
Measurement: Read absorbance at 517 nm .
-
Benchmarking: Run parallel samples with Ascorbic Acid. Expect this compound to show a shallow dose-response curve (max ~25-30% inhibition).
Scientific Integrity & Troubleshooting
-
Solubility Issues: this compound is hydrophobic. Ensure it is fully dissolved in DMSO or Ethanol before adding to aqueous buffers. Precipitation will cause false scattering in spectrophotometric assays.
-
Interference: In the NO assay, this compound's bulky structure may interfere with the Griess reagent color development. Always use a "drug blank" (Drug + Reagent without NO donor) to subtract background absorbance.
-
The "Pro-Oxidant" Nuance: Be aware that in cancer cell lines (e.g., MCF-7, MDA-MB-231), this compound can induce ROS to trigger apoptosis. This is not a failure of antioxidant activity but a selective SERM-mediated mechanism.
References
-
Vinay M, Seethalakshmi S, Vijay Kumar. (2017). Evaluation of antioxidant activity of this compound: in vitro study. International Journal of Basic & Clinical Pharmacology.
-
Singh M, et al. (2007). Positive influence of Centchroman on cardiovascular system and tissue lipid peroxidation in rats. Contraception.
-
Maheshwari, et al. (2019). Genistein potentiates Centchroman induced antineoplasticity in breast cancer via PI3K/Akt deactivation and ROS dependent induction of apoptosis.[1] Life Sciences.[1]
Sources
A Comparative Guide to the Long-Term Animal Safety Profile of Ormeloxifene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Selective Estrogen Receptor Modulators (SERMs)
Ormeloxifene, also known as Centchroman, is a non-steroidal Selective Estrogen Receptor Modulator (SERM) distinguished by its unique profile as a weekly oral contraceptive.[1][2] Developed at the Central Drug Research Institute (CDRI) in India, it stands alone as the only non-steroidal SERM used clinically for contraception worldwide.[1][2] The defining characteristic of SERMs is their tissue-selective pharmacology; they exhibit estrogen agonist effects in some tissues and antagonist effects in others.[3] This duality is the foundation of their therapeutic utility and their complex safety profiles.
For drug development professionals, a thorough understanding of a candidate's long-term safety is paramount. Preclinical animal studies form the bedrock of this understanding, providing critical data on potential toxicities that may arise from chronic exposure. This guide offers an in-depth, comparative analysis of the long-term animal safety data for this compound, juxtaposed with two other prominent SERMs: Tamoxifen and Raloxifene. By examining the causality behind experimental choices and grounding the data in established toxicological protocols, this document aims to provide a clear, authoritative resource for researchers in the field.
The Mechanistic Underpinnings of SERM Action
The differential activity of SERMs across various tissues is a result of their complex interaction with estrogen receptors (ERα and ERβ).[4] When a SERM binds to an estrogen receptor, it induces a specific conformational change in the receptor protein. This altered shape dictates how the receptor interacts with other proteins, known as co-activators and co-repressors.[5]
-
In tissues like the breast, certain SERMs act as antagonists . They induce a receptor conformation that favors the binding of co-repressors, which in turn block the transcription of estrogen-responsive genes, thereby inhibiting cell proliferation.
-
In other tissues, such as bone, the same SERMs can act as agonists . The receptor conformation they induce promotes the recruitment of co-activators, mimicking the effects of estrogen and leading to beneficial outcomes like the maintenance of bone density.
-
In the uterus, the effect can be agonistic (like Tamoxifen) or antagonistic (like Raloxifene), which has significant implications for long-term safety, particularly concerning endometrial cancer risk.[3]
This intricate dance of molecular interactions is the key to both the efficacy and the potential risks of SERM therapy.
Caption: Tissue-selective action of SERMs.
Methodology for Long-Term Animal Toxicity Studies: A Framework for Validation
The foundation of any credible safety assessment lies in robust, standardized experimental design. Long-term toxicity and carcinogenicity studies in animals are conducted under stringent guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and inter-study comparability.[6]
The primary objective is to identify potential hazards and establish a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found. This is typically achieved through lifetime exposure studies in rodent models.
Caption: Workflow for a long-term animal toxicity study.
-
Animal Selection: Use of two rodent species is standard, typically Sprague-Dawley rats and B6C3F1 mice. Animals are young adults at the start of the study.
-
Group Allocation: At least 50 animals of each sex are randomly assigned to each dose group and a concurrent control group.
-
Dose Selection: At least three dose levels are used. The highest dose should elicit signs of minimal toxicity without significantly altering the normal lifespan (the Maximum Tolerated Dose, MTD). The lower doses are fractions of the MTD. A control group receives the vehicle (the substance used to dissolve or suspend the drug) only.
-
Administration: The test substance is typically administered daily, seven days a week, often mixed in the diet or via oral gavage, for a period of 18-24 months for mice and for 24 months for rats.
-
In-Life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.
-
Clinical Pathology: Blood samples are collected at 6, 12, 18, and 24 months for hematology and clinical chemistry analysis to assess effects on blood cells and organ function.
-
Pathology: All animals, including those that die or are removed from the study, undergo a full necropsy. All organs are examined macroscopically. Organs and any observed lesions are preserved for microscopic examination (histopathology).
-
Data Evaluation: The incidence of tumors in the dosed groups is compared statistically to the incidence in the control group to determine carcinogenic potential.
Comparative Safety Profile: this compound vs. Tamoxifen and Raloxifene
The following tables summarize key findings from long-term animal studies. It is crucial to note that direct comparison can be complex due to variations in study design, animal strains, and dosing regimens.
| Parameter | This compound | Tamoxifen | Raloxifene |
| Primary Animal Models | Rats, Monkeys | Rats, Mice | Rats, Mice, Monkeys |
| Hepatotoxicity | Not reported as a major long-term toxicity. | Rat Liver Carcinogen: Identified as a significant finding in long-term, high-dose studies.[7] This effect is considered less relevant to humans due to species differences in metabolism.[7] | No evidence of hepatocarcinogenicity. May cause hepatocellular hypertrophy at high doses in non-rodents.[8] |
| Uterine Effects | Primarily antagonistic/weak agonist activity. Does not cause significant endometrial hyperplasia in preclinical models.[1][2] | Uterine Stimulant (Agonist): Associated with a borderline increase in uterine malignancies in some rat studies.[9] This correlates with the known risk of endometrial cancer in humans. | Uterine Antagonist: Does not stimulate the endometrium.[3] Associated with decreased uterine weight in rodent studies.[10] |
| Bone Effects | Estrogenic (agonist) activity provides anti-osteoporotic and cardioprotective effects.[1][2] | Agonist effect on bone, helping to maintain bone density.[7] | Agonist effect on bone; developed for the treatment of postmenopausal osteoporosis.[11] |
| Cardiovascular | Short-term studies show a comparable profile to Raloxifene with no significant adverse hemodynamic effects in rats.[12][13][14] Long-term studies are suggested for a full comparison.[12][13][14] | Increased risk of thromboembolic events. | Lower risk of thromboembolic events compared to Tamoxifen, but risk is still present.[15][16] |
| Parameter | This compound | Tamoxifen | Raloxifene |
| Carcinogenicity | No evidence of carcinogenicity reported in extensive preclinical studies.[1][2] | Rat Liver Carcinogen: Induces hepatocellular carcinomas in rats at high doses over a lifetime.[7] Human Carcinogen (IARC Group 1): Known to increase the risk of uterine cancer.[17] | Not Carcinogenic: No evidence of carcinogenicity in 2-year rodent studies.[10][18] |
| Genotoxicity | Not reported to be genotoxic. | Can form DNA adducts, which is linked to its carcinogenic potential.[17] | Not genotoxic. |
| Reproductive Toxicity | Primarily acts by preventing blastocyst implantation; does not suppress ovulation.[1][2] Fertility returns promptly upon discontinuation. | Known teratogen.[17] | Disrupts estrous cycles at doses ≥1 mg/kg in rats.[19] Can cause pre- and post-implantation loss and fetal growth retardation at higher doses (1-10 mg/kg) in rats.[11][20] |
In-Depth Analysis and Discussion
The preclinical data reveals a distinct safety profile for this compound compared to its counterparts.
-
Favorable Uterine and Hepatic Profile: The most striking difference lies in the effects on the uterus and liver. Tamoxifen's partial agonist activity in the uterus leads to an increased risk of endometrial proliferation and cancer, a finding consistent across animal studies and human clinical data.[9] Furthermore, its classification as a rat liver carcinogen, while debated in its relevance to humans, was a significant toxicological finding.[7] this compound and Raloxifene, in contrast, exhibit an antagonistic profile in the uterus, which is a significant safety advantage.[1][3] The absence of hepatocarcinogenicity for this compound and Raloxifene further distinguishes them from Tamoxifen.[1][10]
-
Reproductive Toxicity as a Mechanism of Action: The reproductive toxicity noted for all SERMs is intrinsically linked to their mechanism of action. This compound's contraceptive effect is achieved by disrupting the uterine environment to prevent implantation, a targeted and reversible action.[2] The reproductive toxicities seen with Raloxifene in animal studies, such as implantation loss, are also manifestations of its potent anti-estrogenic effects on the reproductive tract.[11][20]
-
Cardiovascular Considerations: While short-term data for this compound suggests a safe cardiovascular profile comparable to Raloxifene, the known risk of thromboembolic events with Tamoxifen and, to a lesser extent, Raloxifene, underscores the importance of this endpoint in long-term surveillance.[12][15][16] The suggestion from short-term rat studies that long-term cardiovascular effects warrant further investigation for both this compound and Raloxifene is a critical point for ongoing research.[13][14]
Conclusion
Based on extensive long-term animal studies, this compound demonstrates a favorable safety profile, particularly when compared to the first-generation SERM, Tamoxifen. Its key advantages lie in the lack of uterine stimulation and the absence of hepatocarcinogenicity, two of the most significant liabilities associated with chronic Tamoxifen use. Its safety profile appears broadly comparable to Raloxifene, with both drugs showing beneficial effects on bone while avoiding the uterine risks of Tamoxifen.
References
-
Bhalla, H., Pant, K. K., Dikshit, M., Surin, W. R., & Singh, M. M. (2011). Effect of this compound, a nonsteroidal once-a-week oral contraceptive, on systemic hemodynamics in adult female rats. Journal of Pharmacology & Pharmacotherapeutics. [Link]
-
Chauhan, A., & Jaswal, S. (2020). A study to compare acceptability, safety and continuation rates of combined hormonal pill and centchroman as post abortion contraceptives. International Journal of Reproduction, Contraception, Obstetrics and Gynecology. [Link]
-
Olateju, O. I., Jaafar, A., Abd-Wahab, M. Z. H., Konu, R., Singh, S. K., & Hanif, K. (2023). This compound, a selective estrogen receptor modulator, protects against pulmonary hypertension. European Journal of Pharmacology. [Link]
-
Chauhan, A., & Jaswal, S. (2020). A study to compare acceptability, safety and continuation rates of combined hormonal pill and centchroman as post abortion contraceptives. International Journal of Reproduction, Contraception, Obstetrics and Gynecology. [Link]
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Taylor & Francis Online. (n.d.). Study of Tamoxifen and Raloxifene – Knowledge and References. [Link]
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Maltoni, C., Pinto, C., Paladini, G., & Soffritti, M. (1997). Results of three life-span experimental carcinogenicity and anticarcinogenicity studies on tamoxifen in rats. Annals of the New York Academy of Sciences. [Link]
-
Bhalla, H., Pant, K. K., Dikshit, M., Surin, W. R., & Singh, M. M. (2011). Effect of this compound, a nonsteroidal once-a-week oral contraceptive, on systemic hemodynamics in adult female rats. Journal of Pharmacology & Pharmacotherapeutics. [Link]
-
ResearchGate. (2011). Effect of this compound, a nonsteroidal once-a-week oral contraceptive, on systemic hemodynamics in adult female rats. [Link]
-
MDPI. (2022). Evaluation of the Safety and Efficacy of this compound, a Selective Estrogen Receptor Modulator and Medroxyprogesterone Acetate in Women with Non-Structural Abnormal Uterine Bleeding: A Randomized Clinical Trial. [Link]
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ResearchGate. (2018). Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders. [Link]
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Jordan, V. C. (2018). Proven value of translational research with appropriate animal models to advance breast cancer treatment and save lives: the tamoxifen tale. British Journal of Pharmacology. [Link]
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MDPI. (2021). Long-Term Tamoxifen Effects in the Cyclic Interaction of the Endocannabinoid and Endocrine System in the Rat Central Nervous System. [Link]
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Wikipedia. (n.d.). Xenoestrogen. [Link]
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Clarke, D. O., Jones, C. D., & Buelke-Sam, J. (1998). The selective estrogen receptor modulator, raloxifene: reproductive assessments following preimplantation exposure in mated female rats. Reproductive Toxicology. [Link]
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Oneda, S., Kuttler, K., Oba, M., & Elmore, S. (2017). Survey of tumorigenic sensitivity in 6-month rasH2-Tg mice studies compared with 2-year rodent assays. Toxicologic Pathology. [Link]
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Espeland, M. A., Rapp, S. R., Shumaker, S. A., et al. (2009). Relative Effects of Tamoxifen, Raloxifene, and Conjugated Equine Estrogens on Cognition. Journal of the American Geriatrics Society. [Link]
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ResearchGate. (n.d.). Estrogen receptor (ER) signalling pathway. [Link]
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Oreate AI Blog. (2026). Raloxifene vs. Tamoxifen: A Closer Look at Two SERMs. [Link]
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Boston University. (n.d.). Tamoxifen Treatment in Animals. Office of Research. [Link]
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Van der Laan, J.W. (2023). Risk Evaluation of Nongenotoxic Carcinogenic Pharmaceuticals. Presentation. [Link]
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U.S. Food and Drug Administration. (n.d.). Center for Drug Evaluation and Research - Application Number: 020815, s003. [Link]
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SlideShare. (2023). Chronic Toxicity Study (OECD TG-452). [Link]
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Singh, M. M. (2018). Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders. Frontiers in Bioscience (Elite Edition). [Link]
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Western University. (n.d.). Guidelines for the use of Tamoxifen in Animal Research. [Link]
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National Toxicology Program. (2001). OECD Test Guideline 423. [Link]
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Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in Protein Chemistry and Structural Biology. [Link]
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Acquavella, J., Garabrant, D., Marsh, G., et al. (2020). A comprehensive analysis of the animal carcinogenicity data for glyphosate from chronic exposure rodent carcinogenicity studies. Critical Reviews in Toxicology. [Link]
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Radkar, A., & P.S., R. (2020). Scoping review to map evidence on mechanism of action, pharmacokinetics, effectiveness and side effects of centchroman as a contraceptive pill. BMJ Open. [Link]
-
Byrd, R. A., & Francis, P. C. (1998). The selective estrogen receptor modulator, raloxifene: segment II studies in rats and rabbits. Reproductive Toxicology. [Link]
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Hoyt, J. A., Byrd, R. A., & Francis, P. C. (1998). The selective estrogen receptor modulator, raloxifene: reproductive assessments following premating exposure in female rats. Reproductive Toxicology. [Link]
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ResearchGate. (n.d.). Selective estrogen receptor modulators (SERMs) mechanism of action. [Link]
-
Federal Office for Radiation Protection (BfS). (n.d.). Long-term study on whole-body exposure of rats to mobile radio fields (Ramazzini study). [Link]
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International Feed Industry Federation. (n.d.). Sub-chronic oral toxicity testing in laboratory animals. [Link]
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Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. [Link]
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Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. [Link]
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PLOS One. (2022). SERMs (selective estrogen receptor modulator), acting as estrogen receptor β agonists in hepatocellular carcinoma cells, inhibit the transforming growth factor-α-induced migration via specific inhibition of AKT signaling pathway. [Link]
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Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
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Synergistic Potentiation: A Comparative Guide to Ormeloxifene Combination Strategies in Oncology
Executive Summary: The Repurposing Rationale
Ormeloxifene (ORM), traditionally marketed as a non-steroidal Selective Estrogen Receptor Modulator (SERM) for contraception (Centchroman), has emerged as a potent pleiotropic agent in oncology. Unlike standard SERMs that primarily target ER-alpha, ORM exhibits unique "off-target" capabilities, specifically the inhibition of survival signaling hubs (STAT3, Wnt/
This guide evaluates the synergistic efficacy of ORM when paired with standard-of-care agents.[1] The central thesis is that ORM acts as a chemosensitizer , remodeling the tumor microenvironment (TME) and lowering the apoptotic threshold for cytotoxic drugs.
Mechanistic Basis for Synergy
To design effective combinations, one must understand the non-ER-dependent mechanisms of ORM. The drug functions as a "signal dampener" for pathways that drive epithelial-to-mesenchymal transition (EMT) and drug resistance.
Key Signaling Targets
-
Sonic Hedgehog (SHH): ORM depletes tumor-associated stroma (desmoplasia), a physical barrier to drug delivery in pancreatic cancer.[1]
-
Wnt/
-catenin: ORM prevents nuclear translocation of -catenin, arresting the cell cycle at G0/G1. -
Akt/p53 Axis: ORM dephosphorylates Akt and stabilizes p53, re-engaging apoptotic machinery in platinum-resistant cells.
Visualization: The Multi-Target Signaling Blockade
The following diagram illustrates how ORM creates a "vulnerable state" for partner drugs to act.
Figure 1: Mechanistic schematic showing ORM's role in dismantling survival pathways (SHH, Wnt, Akt), thereby facilitating the efficacy of cytotoxic partner drugs.
Comparative Analysis of Combinations
The following table summarizes key experimental data comparing ORM's performance with specific partner drugs.
Table 1: Synergistic Performance Matrix
| Partner Drug | Target Indication | Primary Mechanism of Synergy | Key Experimental Outcome | Reference |
| Gemcitabine | Pancreatic Cancer (PDAC) | Stromal Depletion. ORM inhibits SHH/Gli-1, reducing desmoplasia and allowing Gemcitabine to penetrate the tumor core. | 75% reduction in tumor burden in xenograft models compared to Gemcitabine alone.[1][2] Restoration of miR-132. | [1, 2] |
| Cisplatin | Ovarian / HNSCC | Resensitization. ORM inhibits Akt phosphorylation and stabilizes p53, overcoming platinum resistance. | Significant apoptosis in cisplatin-resistant cell lines (A2780/CP70). CI values < 0.7 (Strong Synergy). | [3, 4] |
| Curcumin | Prostate / Breast | Dual Wnt Inhibition. (Emerging) Both agents target | Enhanced G2/M arrest and downregulation of MMP-2/9 (Metastasis markers). | [5] |
Deep Dive: ORM + Gemcitabine (The "Stromal Breaker" Strategy)
Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by a dense stroma that acts as a fortress against chemotherapy.
-
The Problem: Gemcitabine (GEM) cannot penetrate the dense collagen/fibroblast layer.
-
The ORM Solution: ORM targets the Sonic Hedgehog (SHH) pathway, specifically downregulating the transcription factor Gli-1 .[1][2] This reduces the activation of pancreatic stellate cells (PSCs), effectively "dissolving" the fortress walls.
-
Data Point: In co-culture models of PDAC cells and PSCs, the combination of ORM (15
M) + GEM (100 nM) reduced invasiveness significantly more than either agent alone.[3]
Validated Experimental Protocols
To ensure scientific integrity, synergy must be quantified using the Chou-Talalay method, not merely additive assumptions.
Protocol A: Quantitative Synergy Assessment (MTT Assay)
Objective: Determine the Combination Index (CI) to classify the interaction as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Workflow Visualization:
Figure 2: Experimental workflow for determining the Combination Index (CI) using the constant ratio method.
Step-by-Step Methodology:
-
Seeding: Plate cancer cells (e.g., MiaPaCa-2 or A2780) at
cells/well in 96-well plates. Allow attachment for 24 hours. -
Dose Determination: First, determine the IC50 of ORM and the partner drug individually.
-
Combination Treatment: Treat cells using a Constant Ratio design (e.g., equipotent ratio of IC50:IC50).
-
Group 1: Vehicle Control.
-
Group 2: ORM (0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Group 3: Partner Drug (0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Group 4: Combination (ORM + Partner at corresponding ratios).
-
-
Readout: Add MTT reagent (0.5 mg/mL) after 48/72 hours. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Calculation: Use CompuSyn software to generate the Fa-CI plot (Fraction affected vs. Combination Index).
-
Success Criteria: A CI value < 0.8 at Fa 0.5 (50% kill) indicates relevant synergy.
-
Protocol B: Molecular Validation (Western Blot)
Objective: Confirm the mechanism of synergy (e.g., is the combination driving apoptosis or just arresting growth?).
-
Lysis: Harvest cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Key Markers to Probe:
Conclusion and Future Outlook
This compound represents a high-value candidate for drug repurposing due to its established safety profile in humans and its ability to target the "undruggable" stroma and stem-cell pathways (Wnt/SHH).
Recommendation for Researchers:
-
Prioritize Gemcitabine + ORM investigations in desmoplastic tumors (Pancreatic, Triple-Negative Breast).
-
Utilize Cisplatin + ORM strategies in resistant ovarian or head & neck cancer lines to lower platinum toxicity thresholds.
-
Always validate synergy using the Chou-Talalay method to distinguish true potentiation from additive effects.
References
-
Haq, S. et al. (2015).[1] this compound Suppresses Desmoplasia and Enhances Sensitivity of Gemcitabine in Pancreatic Cancer.[1][2][3] Cancer Research.[1]
-
Chauhan, S.C. et al. (2016). This compound: A Novel Therapeutic Modality for Pancreatic Cancer.[1][2] NIH/PubMed Central.
-
Maher, D.M. et al. (2015). This compound efficiently inhibits ovarian cancer growth and overcomes cisplatin resistance.[4] Gynecologic Oncology.
-
Khan, S. et al. (2015). This compound nanotherapy for cervical cancer treatment: Modulation of molecular pathways.[5] Journal of Nanobiotechnology.
-
Hafeez, B.B. et al. (2017). This compound Suppresses Prostate Tumor Growth and Metastatic Phenotypes via Inhibition of Oncogenic ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-catenin Signaling and EMT Progression.[6][7] Molecular Cancer Therapeutics.[7]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
